Product packaging for Isothiazol-5-amine hydrochloride(Cat. No.:CAS No. 92815-50-4)

Isothiazol-5-amine hydrochloride

Cat. No.: B1529158
CAS No.: 92815-50-4
M. Wt: 136.6 g/mol
InChI Key: GERDRWXVHHAXHV-UHFFFAOYSA-N
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Description

Isothiazol-5-amine hydrochloride is a useful research compound. Its molecular formula is C3H5ClN2S and its molecular weight is 136.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5ClN2S B1529158 Isothiazol-5-amine hydrochloride CAS No. 92815-50-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-thiazol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2S.ClH/c4-3-1-2-5-6-3;/h1-2H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERDRWXVHHAXHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92815-50-4
Record name 1,2-thiazol-5-amine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Isothiazol-5-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isothiazol-5-amine hydrochloride, a heterocyclic amine salt, represents a key chemical scaffold with potential applications in pharmaceutical and agrochemical research. A thorough understanding of its physicochemical properties is fundamental to its development, formulation, and quality control. This technical guide provides a comprehensive overview of the known characteristics of this compound (CAS No. 92815-50-4). Due to the limited availability of specific experimental data in publicly accessible literature, this document also serves as a methodological framework, detailing authoritative protocols for the determination of its key physicochemical parameters. By synthesizing established analytical techniques with insights into the isothiazole chemical class, this guide offers researchers and drug development professionals a robust platform for their investigations.

Introduction and Molecular Profile

The isothiazole ring is a significant motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] this compound, as a member of this family, presents a reactive and versatile building block for the synthesis of more complex molecules.[3] Its hydrochloride salt form is anticipated to influence properties such as solubility and stability, which are critical for its handling and application.

Chemical Structure and Identification

The molecular structure of this compound is characterized by a five-membered isothiazole ring with an amine group at the 5-position, protonated to form the hydrochloride salt.

  • IUPAC Name: 1,2-thiazol-5-amine;hydrochloride

  • CAS Number: 92815-50-4[4]

  • Molecular Formula: C₃H₅ClN₂S[5]

  • Molecular Weight: 136.60 g/mol [5]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the available and predicted physicochemical properties of this compound. It is important to note that some of these properties have not been experimentally determined and are based on predictions or data from structurally related compounds.

PropertyValueSource/Methodology
Appearance White to off-white solidGeneral observation from chemical suppliers.
Melting Point Not experimentally determined.Expected to be a high-melting solid, characteristic of amine hydrochlorides. For a related compound, 5-Amino-3-methyl-isothiazole hydrochloride, a melting point of 300 °C is reported.
Boiling Point Not applicable (decomposes)As a salt, it is expected to decompose at high temperatures rather than boil.
Solubility Soluble in water; solubility in organic solvents is likely limited.The hydrochloride salt form generally confers aqueous solubility.[6] Experimental determination is required for quantitative data.
pKa (of the conjugate acid) Not experimentally determined.The pKa of the isothiazole ring itself is -0.5, indicating it is a very weak base.[7] The pKa of the 5-amino group is expected to be in the range of typical aromatic amines.
Storage Conditions Inert atmosphere, room temperature.Recommended by chemical suppliers.[8]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for confirming the identity of the compound. A ¹H NMR spectrum for this compound is available.[9]

  • ¹H NMR (DMSO-d₆, 500 MHz): δ 9.10 (s, 1H), 7.22 (s, 1H). This spectrum is consistent with the structure of a related compound, 5-aminothiazole hydrochloride, and may be similar for the isothiazole analog.[10]

The differentiation between isothiazole regioisomers is often achievable through detailed analysis of ¹H and ¹³C NMR spectra.[11]

Infrared (IR) Spectroscopy
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound, the expected molecular ion peak for the free base (C₃H₄N₂S) would be at m/z 100.14.

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental procedures for determining the key physicochemical properties of this compound. These protocols are based on established methodologies for active pharmaceutical ingredients (APIs).

Melting Point Determination

The melting point is a critical indicator of purity. The capillary method is a standard and widely accepted technique.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the this compound sample is finely powdered and completely dry.

  • Capillary Loading: Pack the dry powder into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a controlled rate, typically 1-2 °C per minute, especially near the expected melting point.

  • Observation: Record the temperature at which the substance first begins to melt and the temperature at which it is completely molten. This range is the melting point.

  • Purity Indication: A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.

G cluster_0 Melting Point Determination Workflow A Dry and Powder Sample B Pack Capillary Tube A->B C Place in Apparatus B->C D Heat at Controlled Rate C->D E Record Melting Range D->E

Caption: Workflow for capillary melting point determination.

Solubility Determination

The equilibrium solubility is determined using the shake-flask method, which is considered the gold standard.

Protocol: Shake-Flask Solubility Measurement

  • Solvent Selection: Choose a range of relevant solvents, including water, buffered solutions at various pH values (e.g., pH 1.2, 4.5, 6.8), and organic solvents.

  • Sample Addition: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed flask.

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.

  • Data Reporting: Express the solubility in mg/mL or mol/L.

G cluster_1 Shake-Flask Solubility Protocol P1 Add Excess Solid to Solvent P2 Equilibrate with Agitation P1->P2 P3 Separate Solid and Liquid P2->P3 P4 Analyze Solute Concentration (HPLC) P3->P4 P5 Report Solubility P4->P5

Caption: Shake-flask method for solubility determination.

pKa Determination

The pKa value is essential for predicting the ionization state of the molecule at different pH values. Potentiometric titration is a common and reliable method.

Protocol: Potentiometric pKa Determination

  • Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a water-cosolvent mixture).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For more accurate results, derivative plots can be used to determine the equivalence point.

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter for its storage and handling. As a heterocyclic amine, it may be susceptible to degradation under certain conditions.

Forced Degradation Studies

To understand the degradation pathways and to develop a stability-indicating analytical method, forced degradation studies should be performed. This involves subjecting the compound to stress conditions such as:

  • Acidic and Basic Hydrolysis: Exposure to acidic and basic solutions at elevated temperatures.

  • Oxidation: Treatment with an oxidizing agent like hydrogen peroxide.

  • Thermal Stress: Heating the solid material.

  • Photostability: Exposure to light of controlled wavelength and intensity.

The degradation products should be separated and characterized using techniques like HPLC-MS.

Stability-Indicating Analytical Method (SIAM)

A stability-indicating analytical method is crucial for accurately quantifying the active compound in the presence of its degradation products. Reversed-phase HPLC with UV detection is a common choice for this purpose. The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Conclusion

This technical guide has consolidated the available physicochemical information for this compound and provided a detailed framework of experimental protocols for its comprehensive characterization. While specific experimental data for some properties are yet to be published, the methodologies outlined herein provide a clear and authoritative path for researchers to generate this critical information. A thorough understanding of these properties is indispensable for the successful development and application of this promising isothiazole derivative in scientific research and development.

References

Spectroscopic Characterization of Isothiazol-5-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Isothiazol-5-amine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the isothiazole ring system, it serves as a valuable building block in the synthesis of various biologically active molecules.[1] A thorough understanding of its structural and electronic properties is paramount for its effective utilization in research and development. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies for data acquisition are detailed, and the interpretation of the spectral features is discussed within the framework of the compound's molecular structure.

Molecular Structure and Spectroscopic Overview

This compound (CAS No: 92815-50-4) possesses a five-membered aromatic isothiazole ring substituted with an amino group at the 5-position.[2] The hydrochloride salt form ensures stability and enhances solubility in polar solvents. The key structural features to be elucidated by spectroscopy are the isothiazole ring protons and carbons, the N-H bonds of the amino group, and the overall molecular mass and fragmentation pattern.

A multi-spectroscopic approach is essential for unambiguous structure confirmation. ¹H and ¹³C NMR spectroscopy will provide detailed information about the carbon-hydrogen framework. IR spectroscopy will identify characteristic functional groups, particularly the amine and the aromatic ring. Mass spectrometry will confirm the molecular weight and offer insights into the molecule's stability and fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the precise arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are critical for structural verification.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the isothiazole ring and the amine group. The chemical shifts are influenced by the electron-withdrawing nature of the sulfur and nitrogen heteroatoms and the electronic effect of the amino group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H3~8.7Doublet~4.7
H4~7.3Doublet~4.7
NH₂Broad singlet--

Note: Predicted values are based on typical chemical shifts for isothiazole derivatives.[3] The exact values can vary based on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the isothiazole ring are influenced by their proximity to the heteroatoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C3~150
C4~120
C5~165

Note: Predicted values are based on general ranges for substituted isothiazoles.[4][5]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

Data Acquisition Parameters:

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment (zg30).

    • Spectral width: ~16 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay (d1): 1-5 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse program (zgpg30).

    • Spectral width: ~240 ppm.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.

    • Relaxation delay (d1): 2 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire ¹H NMR transfer->h1_nmr c13_nmr Acquire ¹³C NMR transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration (¹H) calibrate->integrate For ¹H assign Assign Peaks calibrate->assign integrate->assign structure Structure Confirmation assign->structure Final Report Final Report structure->Final Report

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H bonds of the amine, the C=C and C=N bonds of the aromatic ring, and the C-H bonds.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (amine salt)3200-2800Strong, Broad
C-H Stretch (aromatic)3100-3000Medium
C=N Stretch (ring)~1620Medium
C=C Stretch (ring)~1550Medium
N-H Bend (amine)~1600Medium

Note: These are typical ranges and the exact positions can be influenced by the solid-state packing and hydrogen bonding.[6]

Experimental Protocol for IR Data Acquisition

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition Parameters:

  • Spectral range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of scans: 16-32.

  • A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.

Workflow for IR Analysis

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation place_sample Place Sample on ATR Crystal sample_scan Record Sample Spectrum place_sample->sample_scan background Record Background Spectrum background->sample_scan baseline Baseline Correction sample_scan->baseline peak_picking Peak Picking baseline->peak_picking assignment Assign Functional Groups peak_picking->assignment report Final Report assignment->report

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

Mass Spectral Data

For this compound, the mass spectrum will show the molecular ion peak corresponding to the free base (isothiazol-5-amine) after the loss of HCl.

Table 4: Expected Mass Spectral Data for Isothiazol-5-amine

Ionm/z (calculated)
[M+H]⁺ (protonated molecule)101.02
[M]⁺˙ (molecular ion)100.01

Note: The observed m/z values will depend on the ionization technique used.[7]

Experimental Protocol for MS Data Acquisition

Instrumentation:

  • A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation (for ESI):

  • Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile/water.

  • Infuse the solution directly into the mass spectrometer or inject it via a liquid chromatography system.

Data Acquisition Parameters (ESI-MS):

  • Ionization mode: Positive ion mode.

  • Mass range: m/z 50-500.

  • Capillary voltage and cone voltage should be optimized to maximize the signal of the molecular ion.

Workflow for MS Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation dissolve Dissolve in Suitable Solvent infuse Infuse into Mass Spectrometer dissolve->infuse acquire Acquire Mass Spectrum infuse->acquire identify_ion Identify Molecular Ion Peak acquire->identify_ion analyze_frag Analyze Fragmentation (if applicable) identify_ion->analyze_frag confirm_mw Confirm Molecular Weight analyze_frag->confirm_mw Final Report Final Report confirm_mw->Final Report

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound, enabling its unambiguous identification and characterization. The data presented in this guide, along with the detailed experimental protocols, serve as a valuable resource for researchers and scientists working with this important heterocyclic compound. Adherence to rigorous experimental and analytical procedures is essential for ensuring the scientific integrity and trustworthiness of the obtained results.

References

A Comprehensive Guide to the Solubility and Stability of Isothiazol-5-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiazol-5-amine hydrochloride is a heterocyclic amine salt with potential applications in pharmaceutical and agrochemical research.[1] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective development and application. This guide provides a detailed examination of the factors governing the solubility and stability of this compound. It outlines robust, field-tested protocols for determining its solubility profile across various solvents and pH conditions, and for assessing its stability under forced degradation conditions as mandated by regulatory guidelines. This document is intended to serve as a practical resource for scientists, enabling the development of reliable analytical methods and stable formulations.

Introduction and Physicochemical Profile

The isothiazole ring is an aromatic heterocyclic system that is of significant interest in medicinal chemistry due to its diverse biological activities.[2][3] Isothiazol-5-amine, as a hydrochloride salt, combines the features of this stable aromatic core with the properties of an amine salt, which dictates its fundamental physicochemical behavior.[3]

Understanding the solubility and stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. Solubility directly impacts bioavailability and the ability to formulate a viable drug product, while stability data informs storage conditions, shelf-life, and potential degradation pathways that could affect safety and efficacy.[4]

1.1. Core Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. This data serves as the foundation for predicting its behavior in various experimental and formulation settings.

PropertyValue / DescriptionSource(s)
Chemical Name This compound[5][6]
CAS Number 14916-64-4; 92815-50-4[1][5]
Molecular Formula C₃H₅ClN₂S[5][7]
Molecular Weight 136.60 g/mol [5][7]
Chemical Structure Chemical Structure of this compoundN/A
Appearance Expected to be a solid (crystalline or powder)[8][9]
Predicted pH in Solution Acidic, due to the hydrochloride salt[8]

Note on CAS Numbers: Multiple CAS numbers appear in various databases. Researchers should verify the specific CAS number associated with their source material.

Solubility Profile: A Theoretical and Practical Approach

The solubility of this compound is governed primarily by its ionic nature. As an amine salt, it is charged and polar, which predicts high solubility in polar protic solvents like water and poor solubility in non-polar organic solvents.[10][11][12] The protonated amino group and the nitrogen and sulfur heteroatoms in the ring can act as hydrogen bond donors and acceptors, further enhancing aqueous solubility.[12][13]

2.1. Aqueous pH-Solubility Profile

The solubility of an ionizable compound like this compound is critically dependent on the pH of the aqueous medium. The compound's pKa dictates the pH at which the transition between the protonated (salt, more soluble) and the free base (less soluble) form occurs. A full pH-solubility profile is essential for developing parenteral or oral liquid formulations.

2.2. Solubility in Organic Solvents

Evaluating solubility in a range of organic solvents is crucial for defining potential vehicles for non-aqueous formulations, for use in synthesis and purification, and for developing analytical methods. As an amine salt, it is expected to be largely insoluble in non-polar solvents like hexane and toluene but may show some solubility in polar aprotic solvents like DMSO or DMF.[10][14]

Table 2: Predicted Solubility of this compound
SolventSolvent TypePredicted SolubilityRationale
Water (pH < pKa)Polar ProticHighThe compound exists in its ionic, protonated form.[11][12]
MethanolPolar ProticModerate to HighCapable of hydrogen bonding and solvating the salt.
EthanolPolar ProticModerateLess polar than methanol, but still effective.
Dichloromethane (DCM)Non-polarVery Low / InsolubleIneffective at solvating charged species.[10]
Diethyl EtherNon-polarVery Low / InsolubleIneffective at solvating charged species.[11]
Dimethyl Sulfoxide (DMSO)Polar AproticModerate to HighHigh polarity can dissolve many amine salts.
Acetonitrile (ACN)Polar AproticLow to ModerateLess polar than DMSO, may be a suitable HPLC mobile phase.
Experimental Protocol 2.1: Determination of Thermodynamic Equilibrium Solubility

This protocol provides a robust method for determining the thermodynamic equilibrium solubility in various aqueous buffers and organic solvents.

Rationale: This "shake-flask" method is the gold standard for determining thermodynamic solubility. By ensuring a saturated solution is in equilibrium with excess solid, we measure the true solubility limit. The use of HPLC-UV for quantification provides specificity and sensitivity.

  • Preparation:

    • Prepare a series of aqueous buffers (e.g., 0.1 M HCl, pH 2.0; Acetate buffer, pH 4.5; Phosphate buffer, pH 6.8, 7.4, 9.0).

    • Assemble a panel of organic solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO).

  • Sample Addition:

    • Add an excess amount of this compound (e.g., 10-20 mg) to 1 mL of each buffer/solvent in separate, labeled 2 mL microfuge tubes. The amount should be sufficient to ensure solid remains undissolved.

  • Equilibration:

    • Seal the tubes securely.

    • Place the tubes on a rotational agitator or shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate for at least 24 hours to ensure equilibrium is reached. A 48-hour time point can be included to confirm equilibrium.

  • Sample Processing:

    • After agitation, centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

    • Carefully withdraw a known aliquot of the supernatant (e.g., 100 µL) without disturbing the solid pellet.

  • Quantification:

    • Dilute the supernatant aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample by a validated HPLC-UV method against a standard curve of this compound.

    • Calculate the original concentration in the supernatant, which represents the solubility in mg/mL or µg/mL.

Diagram: Solubility Determination Workflow

G cluster_prep Preparation cluster_eq Equilibration cluster_proc Processing cluster_analysis Analysis P1 Add excess solid to solvent/buffer E1 Agitate at 25°C for 24-48 hours P1->E1 S1 Centrifuge to pellet solid E1->S1 S2 Collect supernatant S1->S2 A1 Dilute aliquot S2->A1 A2 Analyze by HPLC-UV A1->A2 A3 Calculate Solubility (mg/mL) A2->A3

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile and Forced Degradation

Assessing the intrinsic stability of a molecule is a mandatory step in drug development, guided by the International Council for Harmonisation (ICH) guidelines.[4] Forced degradation (or stress testing) involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[4][15] This information is crucial for developing stability-indicating analytical methods, which can separate the intact drug from all potential degradation products.

3.1. Key Stress Conditions

The following conditions are standard for forced degradation studies:

  • Acid/Base Hydrolysis: Evaluates stability in acidic and basic environments, common in physiological conditions and liquid formulations.[15]

  • Oxidation: Amines can be susceptible to oxidation.[4][16] Hydrogen peroxide is a common and aggressive oxidizing agent used for this purpose.

  • Thermal Stress: Assesses the impact of high temperatures on the solid material.

  • Photostability: Evaluates degradation upon exposure to UV and visible light, as required by ICH Q1B.

Table 3: Recommended Conditions for Forced Degradation Study
ConditionSuggested ProtocolRationale & Potential Degradants
Acid Hydrolysis 0.1 M HCl at 60 °C for 24-48hSimulates gastric conditions. May lead to hydrolysis of the amine or cleavage of the isothiazole ring.[15]
Base Hydrolysis 0.1 M NaOH at 60 °C for 24-48hSimulates intestinal conditions. Ring opening or other pH-catalyzed reactions are possible.[15]
Oxidation 3% H₂O₂ at room temp for 24hTests susceptibility to oxidative stress. Potential for N-oxide formation on the amine or ring.[4][16]
Thermal (Solid) 80 °C for 72hAssesses solid-state thermal stability.
Photostability (Solid/Solution) ICH Q1B conditions (1.2 million lux-hours visible, 200 watt-hours/m² UV)Identifies light sensitivity, which dictates packaging requirements.
Experimental Protocol 3.1: Forced Degradation Study

Rationale: This protocol is designed to generate a meaningful level of degradation (typically 5-20%) without destroying the molecule completely. This allows for the reliable identification of degradant peaks by HPLC. A stability-indicating method is one where the primary peak (API) is pure and separated from all degradation products, excipients, and impurities.

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Stress Sample Preparation:

    • Acid: Mix 1 mL of stock with 1 mL of 0.2 M HCl (final concentration 0.1 M HCl). Heat at 60 °C.

    • Base: Mix 1 mL of stock with 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH). Heat at 60 °C.

    • Oxidation: Mix 1 mL of stock with 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature.

    • Control: Mix 1 mL of stock with 1 mL of water. Keep at the same condition as the corresponding stressed sample.

  • Time Points and Quenching:

    • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

    • For acid/base samples, neutralize the aliquot with an equimolar amount of base/acid, respectively, to stop the reaction.

    • Dilute all samples immediately with mobile phase to the target analytical concentration (e.g., 50 µg/mL).

  • Solid State Stress:

    • Thermal: Place a few mg of solid compound in a vial in an 80 °C oven.

    • Photo: Spread a thin layer of solid compound in a photostability chamber and expose according to ICH Q1B guidelines.

    • After exposure, dissolve the solid and dilute to the target analytical concentration.

  • HPLC Analysis:

    • Analyze all control, stressed, and neutralized samples using a stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and a low-pH phosphate buffer).

    • Use a photodiode array (PDA) detector to assess peak purity and to obtain UV spectra of the parent and degradant peaks.

    • Calculate the percentage degradation by comparing the area of the parent peak in the stressed sample to the control.

Diagram: Forced Degradation and Analysis Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis P1 Prepare 1 mg/mL Stock Solution S_Acid Acid Hydrolysis (0.1M HCl, 60°C) S_Base Base Hydrolysis (0.1M NaOH, 60°C) S_Ox Oxidation (3% H2O2, RT) S_Therm Thermal (Solid) (80°C) S_Photo Photostability (ICH Q1B) A1 Neutralize & Dilute Aliquots S_Acid->A1 S_Base->A1 S_Ox->A1 S_Therm->A1 S_Photo->A1 A2 Analyze by Stability- Indicating HPLC-PDA A1->A2 A3 Assess Peak Purity & % Degradation A2->A3

References

An In-depth Technical Guide to the Synthesis Precursors for Isothiazol-5-amine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The isothiazole nucleus is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities, including antiviral, anti-inflammatory, and fungicidal properties.[1][2] Isothiazol-5-amine and its derivatives, in particular, serve as crucial building blocks for the synthesis of more complex molecules.[3] This guide provides an in-depth exploration of the primary synthesis precursors for isothiazol-5-amine hydrochloride derivatives, focusing on the underlying reaction mechanisms, practical experimental protocols, and the rationale behind the choice of synthetic strategies.

The Strategic Importance of Precursor Selection in Isothiazole Synthesis

The synthesis of the isothiazole ring is a well-established field, yet the specific preparation of 5-amino substituted derivatives requires a nuanced approach to precursor selection.[4] The choice of starting materials dictates not only the reaction pathway but also the substitution pattern of the final product, the overall yield, and the scalability of the process. This guide will focus on the most reliable and versatile precursors, providing researchers with the foundational knowledge to both replicate established methods and innovate new synthetic routes.

Part I: Cyclization of β-Enaminothioamides: A Direct and Efficient Route

One of the most direct and widely employed methods for the synthesis of isothiazol-5-amine derivatives is the oxidative cyclization of β-enaminothioamides. These precursors contain the requisite C-C-C-N fragment and a sulfur atom poised for intramolecular ring closure.

Causality Behind Experimental Choices

The selection of a β-enaminothioamide, such as 3-aminobut-2-enethioamide, is strategic because it already contains the N-C-C=C-S backbone necessary for the isothiazole ring. The key transformation is the formation of the N-S bond to close the ring. This is typically achieved through oxidation, which removes two hydrogen atoms and facilitates the cyclization. Iodine is a commonly used oxidant for this purpose due to its mild nature and high efficiency in promoting the desired bond formation. The addition of a base, such as pyridine, is crucial to neutralize the hydroiodic acid (HI) generated during the reaction, preventing side reactions and promoting the desired cyclization.[5]

Experimental Protocol: Synthesis of 3-Methylthis compound[5]
  • Dissolution: Dissolve 3-aminobut-2-enethioamide (0.6 g, 5 mmol) and pyridine (0.8 g, 10 mmol) in 30 mL of dry ethanol.

  • Oxidation: Stir the solution in an ice bath and add a solution of iodine (1.27 g, 10 mmol) in 25 mL of ethanol dropwise. The rapid discoloration of the iodine indicates the progress of the reaction, with the precipitation of pyridine hydroiodide.

  • Isolation of the Free Base: Filter the reaction mixture to remove the pyridine hydroiodide.

  • Precipitation of the Hydrochloride Salt: Treat the filtrate with diethyl ether and then introduce hydrogen chloride gas to precipitate the desired 3-methylthis compound.

  • Final Purification: Collect the precipitate by filtration to yield the final product.

Workflow Diagram

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Oxidative Cyclization cluster_2 Step 3: Isolation and Salt Formation A 3-Aminobut-2-enethioamide D Reaction Mixture A->D Dissolve B Pyridine B->D Dissolve C Dry Ethanol C->D Dissolve F Cyclization Reaction (Formation of Isothiazole Ring and Pyridine Hydroiodide) D->F Add dropwise with cooling E Iodine in Ethanol G Filtrate containing 3-Methylisothiazol-5-amine F->G Filter I 3-Methylisothiazol-5-amine Hydrochloride G->I Precipitate H Diethyl Ether & HCl (gas) H->I Precipitate G A Organonitrile C β-Enaminonitrile (Thorpe-Ziegler Reaction) A->C Self-condensation B Base (e.g., NaH, NaOEt) B->C E β-Enaminothioamide C->E Thionation D Sulfurating Agent (e.g., H2S, Lawesson's Reagent) D->E G Isothiazole Derivative E->G Oxidative Cyclization F Oxidizing Agent (e.g., I2, H2O2) F->G I Isothiazole Hydrochloride Salt G->I Salt Formation H HCl H->I

References

An In-Depth Technical Guide to Quantum Chemical Calculations for Isothiazol-5-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This whitepaper provides a comprehensive technical guide for performing quantum chemical calculations on Isothiazol-5-amine hydrochloride, a molecule of significant interest in medicinal chemistry and drug development. The guide is tailored for researchers, scientists, and drug development professionals, offering a blend of theoretical foundations and practical, step-by-step protocols. We delve into the rationale behind methodological choices, focusing on Density Functional Theory (DFT), and demonstrate how to derive and interpret key molecular properties. By grounding our protocols in established scientific principles and leveraging computational tools, this guide aims to empower researchers to unlock deeper molecular insights, accelerating the rational design of novel therapeutics.

Introduction: The 'Why' and 'How' of Computational Scrutiny

This compound is a heterocyclic compound featuring the isothiazole ring system, a scaffold present in various biologically active molecules.[1] Its utility in drug discovery stems from its ability to participate in various intermolecular interactions, making it a valuable building block for designing targeted therapies.[2][3] To fully exploit its potential, a granular understanding of its electronic structure, reactivity, and conformational landscape is paramount. This is where quantum chemical calculations become an indispensable tool.[4][5]

Quantum mechanics (QM) provides the most accurate theoretical framework for describing molecular systems.[4] By solving approximations of the Schrödinger equation, we can compute a wide array of molecular properties that are often difficult or impossible to measure experimentally. These properties, including optimized geometry, electronic charge distribution, frontier molecular orbitals (FMOs), and molecular electrostatic potential (MEP), provide profound insights into a molecule's behavior and its potential interactions with biological targets like proteins and enzymes.[2][6]

This guide will focus on Density Functional Theory (DFT), a class of QM methods that offers a favorable balance between computational cost and accuracy, making it the workhorse for computational chemistry in drug discovery.[7][8] We will outline a complete workflow, from constructing the molecule in silico to analyzing the calculated data, providing the necessary context and justification for each step.

Theoretical Foundations: Selecting the Right Tools for the Job

The accuracy of any quantum chemical calculation is fundamentally determined by the chosen theoretical model, which consists of a method and a basis set.

The Method: Density Functional Theory (DFT)

DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a molecule are a unique functional of its electron density.[9] This approach is computationally more efficient than traditional wave function-based methods because it deals with the three-dimensional electron density rather than the complex, multi-dimensional wave function.[7]

A key component of DFT is the exchange-correlation (XC) functional, which approximates the complex quantum mechanical interactions between electrons. For organic molecules containing heteroatoms, like this compound, hybrid functionals are often the preferred choice. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely-used and well-validated hybrid functional that combines the strengths of Hartree-Fock theory with local and gradient-corrected density functionals.[10][11] It has a proven track record for providing reliable geometries and electronic properties for a broad range of organic systems.

The Basis Set: Describing Atomic Orbitals

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation. For a molecule like this compound, which contains hydrogen, carbon, nitrogen, and sulfur, and is intended for drug design studies, a robust basis set is required.

The 6-311++G(d,p) basis set is an excellent choice. Let's break down this nomenclature:

  • 6-311G : This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a high degree of flexibility.

  • ++ : These plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for describing anions, lone pairs, and non-covalent interactions like hydrogen bonds, which are all relevant for this molecule.

  • (d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). Polarization functions allow the shape of the atomic orbitals to distort, which is essential for accurately describing chemical bonds, especially in cyclic and heteroatomic systems.[12] Using a basis set without polarization functions is generally not recommended for obtaining reasonable structures of molecules containing heteroatoms.[12]

Therefore, the B3LYP/6-311++G(d,p) level of theory represents a high-quality, reliable choice for investigating this compound.[13]

The Computational Workflow: A Step-by-Step Protocol

This section details the practical steps for performing the calculations, from initial structure generation to final data analysis. Software such as Gaussian, ORCA, or Spartan are commonly used for these tasks, often in conjunction with molecular visualization programs like GaussView or Avogadro.[14][15][16][17]

Workflow Visualization

The overall computational process can be visualized as follows:

G cluster_input 1. Input Preparation cluster_calc 2. Quantum Calculation cluster_analysis 3. Property Calculation & Analysis A Build 3D Structure (Isothiazol-5-aminium chloride) B Define Calculation Parameters (Method: B3LYP) (Basis Set: 6-311++G(d,p)) A->B Set Theory Level C Geometry Optimization B->C Submit Job D Frequency Analysis C->D Verify Minimum Energy E Single-Point Energy D->E Use Optimized Geometry F Molecular Orbitals (HOMO/LUMO) E->F Derive Properties G Molecular Electrostatic Potential (MEP) E->G Derive Properties H Population Analysis (Charges) E->H Derive Properties

Caption: A generalized workflow for quantum chemical calculations.

Step 1: Building the Initial Molecular Structure
  • Obtain the 2D Structure : The chemical structure of this compound (CAS: 92815-50-4) consists of an isothiazole ring with an amine group at the 5-position, protonated to form an ammonium salt with a chloride counter-ion.[18][19] The SMILES string is C1=C(SN=C1)N.Cl.[18]

  • Generate 3D Coordinates : Use a molecular builder like Avogadro or GaussView to sketch the molecule.[15][16] It is crucial to model the protonated form (isothiazol-5-aminium) as this is the species present in the hydrochloride salt. The chloride ion should be included in the initial structure, placed at a reasonable distance from the ammonium group.

  • Pre-optimization : Use a molecular mechanics force field (e.g., UFF or MMFF94) within the builder to perform a quick "clean-up" of the geometry. This provides a more reasonable starting point for the more computationally expensive quantum calculation.

Step 2: Geometry Optimization
  • Purpose : To find the lowest energy arrangement of the atoms on the potential energy surface, which corresponds to the most stable 3D structure of the molecule.

  • Input File Setup :

    • Route Section (#p) : Specify the method, basis set, and calculation type. For our purpose, this will be #p B3LYP/6-311++G(d,p) Opt. The Opt keyword requests a geometry optimization.

    • Title Section : A brief, descriptive title, e.g., "Isothiazol-5-amine HCl - B3LYP/6-311++G(d,p) Opt+Freq".

    • Charge and Multiplicity : The total charge of the system is 0 (the +1 on the aminium cation is balanced by the -1 on the chloride anion). The multiplicity is 1 (singlet state), as the molecule is expected to have all electrons paired in its ground state.

    • Molecular Specification : The Cartesian coordinates from the builder.

  • Execution and Convergence : Submit the calculation. The software will iteratively adjust the atomic positions to minimize the forces on each atom until a stationary point is reached. Check the output file to ensure the optimization has converged successfully.

Step 3: Frequency Analysis
  • Purpose : This is a critical self-validation step. It confirms that the optimized geometry is a true energy minimum and provides thermodynamic data, such as zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.

  • Input File Setup : Use the optimized geometry from the previous step. The route section will be #p B3LYP/6-311++G(d,p) Freq.

  • Analysis :

    • Confirmation of Minimum : Scan the output for the calculated vibrational frequencies. A true minimum on the potential energy surface will have zero imaginary frequencies . If one or more imaginary frequencies are present, it indicates a saddle point (a transition state), and the geometry must be re-optimized.

    • IR Spectrum : The calculation also yields the predicted infrared (IR) spectrum, which can be compared with experimental data if available.

Key Molecular Properties and Their Interpretation in Drug Design

Once a validated, optimized structure is obtained, we can calculate and analyze the properties that inform drug design.[2][3]

G cluster_props Calculated Properties cluster_apps Drug Discovery Applications A Optimized Geometry Bond Lengths Bond Angles Dihedral Angles X Pharmacophore Modeling Defines 3D arrangement of key features for receptor binding A:head->X:head informs B Frontier Molecular Orbitals (FMOs) HOMO Energy LUMO Energy HOMO-LUMO Gap Y Reactivity & Stability Predicts sites of metabolic attack Assesses chemical stability B:head->Y:head predicts C Molecular Electrostatic Potential (MEP) Electron-rich sites (Red) Electron-poor sites (Blue) Z Molecular Recognition Identifies sites for H-bonding Predicts electrostatic interactions with target C:head->Z:head guides D Atomic Charges Mulliken / NBO Partial charges on atoms D:head->Z:head

Caption: Relationship between calculated properties and drug discovery applications.

Optimized Geometry

The precise bond lengths, bond angles, and dihedral angles define the molecule's 3D shape. This information is the foundation for pharmacophore modeling and understanding how the molecule might fit into a protein's binding pocket.

ParameterDescriptionRelevance in Drug Design
Bond Lengths The equilibrium distance between two bonded atomic nuclei.Influences molecular size and shape; critical for docking accuracy.
Bond Angles The angle formed by three connected atoms.Defines the overall 3D conformation of the molecule.
Dihedral Angles The angle between two planes defined by four atoms.Determines rotational barriers and conformational flexibility.
Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.[20][21]

  • HOMO : Represents the ability to donate an electron. Regions with a high HOMO density are susceptible to electrophilic attack.

  • LUMO : Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[20]

Orbital ParameterValue (Illustrative, in a.u.)Interpretation
HOMO Energy-0.25Represents ionization potential; higher energy means easier to oxidize.
LUMO Energy-0.05Represents electron affinity; lower energy means easier to reduce.
HOMO-LUMO Gap0.20Indicates kinetic stability and resistance to electronic excitation.
Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It is an invaluable tool for understanding intermolecular interactions.[6][10]

  • Red Regions (Negative Potential) : Indicate electron-rich areas, such as those around electronegative atoms (N, S) and lone pairs. These are sites for hydrogen bond acceptance and favorable interactions with positive charges (e.g., metal ions, protonated residues in a protein).

  • Blue Regions (Positive Potential) : Indicate electron-poor areas, typically around hydrogen atoms bonded to electronegative atoms (like the -NH3+ group). These are sites for hydrogen bond donation and favorable interactions with negative charges (e.g., carboxylate groups in a protein).

  • Green/Yellow Regions (Neutral Potential) : Indicate nonpolar regions, such as the C-H bonds of the ring.

For this compound, one would expect a strong positive potential (blue) around the ammonium group and a negative potential (red) near the sulfur and ring nitrogen atoms, guiding how it docks into a receptor site.

Conclusion

Quantum chemical calculations, particularly using the B3LYP/6-311++G(d,p) level of theory, provide a powerful, predictive framework for elucidating the molecular properties of this compound. This guide has outlined a robust and scientifically sound workflow for obtaining reliable data on its geometry, stability, and reactivity. The insights derived from these calculations—from the precise 3D structure to the nuanced electrostatic landscape—are critical for hypothesis-driven drug design. By integrating these computational techniques into the drug discovery pipeline, researchers can make more informed decisions, optimize ligand-target interactions, and ultimately accelerate the development of new and effective medicines.[2][4][5]

References

Isothiazol-5-amine Hydrochloride: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isothiazole Scaffold

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, stands as a "privileged scaffold" in medicinal chemistry. First synthesized in 1956, this structural motif has become a cornerstone in the development of a wide array of biologically active compounds. The unique electronic properties conferred by the two electronegative heteroatoms allow for diverse interactions with biological targets, making isothiazole derivatives potent agents in various therapeutic areas.[1] The introduction of an amino group, as in Isothiazol-5-amine, provides a versatile functional handle for synthetic elaboration, enabling the exploration of vast chemical space and the fine-tuning of pharmacological activity. Isothiazol-5-amine hydrochloride, the salt form of this amine, offers improved stability and solubility, rendering it a highly valuable building block in drug discovery and agrochemical research.[2]

Physicochemical Properties and Spectroscopic Data

This compound is typically a white to off-white solid that is stored at room temperature under an inert atmosphere. Its structure is characterized by the isothiazole ring substituted with an amino group at the 5-position, with the amine protonated by hydrochloric acid.

PropertyValue
CAS Number 92815-50-4
Molecular Formula C₃H₅ClN₂S
Appearance White to off-white solid
Storage Inert atmosphere, Room Temperature[2]

Synthesis of this compound: A Detailed Protocol

The synthesis of isothiazole amines generally involves the oxidative cyclization of a β-aminothioenamide precursor. While a specific protocol for the unsubstituted Isothiazol-5-amine is not widely published, a reliable synthesis can be adapted from the established procedure for its 3-methyl analog.[4][5] The overall strategy involves the formation of the isothiazole ring followed by conversion to the hydrochloride salt.

Part 1: Synthesis of Isothiazol-5-amine

The key to forming the isothiazole ring is the construction of an appropriate β-aminothioenamide, which then undergoes an intramolecular cyclization.

Synthesis_Workflow cluster_0 Part 1: Isothiazol-5-amine Synthesis cluster_1 Part 2: Hydrochloride Salt Formation Start Acrylonitrile Intermediate1 3-Aminopropenethioamide Start->Intermediate1 Thioacetamide (or similar sulfur source) Product_FreeBase Isothiazol-5-amine Intermediate1->Product_FreeBase Oxidative Cyclization (e.g., I₂, Pyridine) Product_FreeBase_2 Isothiazol-5-amine Final_Product Isothiazol-5-amine HCl Product_FreeBase_2->Final_Product Anhydrous HCl (in ether or dioxane)

Caption: General workflow for the synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of 3-Aminopropenethioamide (Hypothetical Precursor) This step is a proposed route based on analogous reactions, as a direct literature preparation is not readily available.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve acrylonitrile (1 equivalent) in a suitable solvent such as ethanol.

  • Reagent Addition: Add a sulfur source, such as thioacetamide (1 equivalent), and a base (e.g., sodium ethoxide, 1.1 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction with a mild acid and extract the product into an organic solvent. The solvent is then removed under reduced pressure to yield crude 3-aminopropenethioamide.

Step 2: Oxidative Cyclization to Isothiazol-5-amine This protocol is adapted from the synthesis of 3-methylisothiazol-5-amine.[4]

  • Reaction Setup: Dissolve the crude 3-aminopropenethioamide (1 equivalent) and pyridine (2 equivalents) in dry ethanol in a flask equipped with a magnetic stirrer and placed in an ice bath.

  • Oxidant Addition: Slowly add a solution of iodine (2 equivalents) in ethanol dropwise to the stirred solution. The rapid disappearance of the iodine color indicates the progress of the reaction.

  • Reaction Completion: After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature.

  • Work-up: Remove the solvent under reduced pressure. The residue is then taken up in water and made alkaline with a sodium hydroxide solution. The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated to yield Isothiazol-5-amine as an oil or low-melting solid.

Part 2: Conversion to this compound

The final step involves the conversion of the free amine to its more stable hydrochloride salt. This is a standard procedure for amine-containing compounds in pharmaceutical development.

Experimental Protocol:

  • Dissolution: Dissolve the crude Isothiazol-5-amine from the previous step in anhydrous diethyl ether or another suitable anhydrous solvent like dioxane.

  • Precipitation: Cool the solution in an ice bath. While stirring, slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether or dioxane dropwise.[6][7] A precipitate of this compound will form.

  • Isolation: Continue the addition of HCl until no further precipitation is observed. Filter the solid using a Büchner funnel.

  • Washing and Drying: Wash the precipitate with a small amount of cold, anhydrous diethyl ether to remove any impurities. Dry the resulting white to off-white solid in a vacuum desiccator to a constant weight to yield pure this compound.

This compound as a Versatile Building Block

The true value of this compound in drug discovery lies in its utility as a starting material for the synthesis of more complex molecules. The primary amino group at the 5-position serves as a key point for functionalization, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Building_Block_Workflow cluster_reactions Functionalization Reactions cluster_products Derivative Classes Start Isothiazol-5-amine HCl Amide Amide Coupling Start->Amide R-COOH, Coupling agents Sulfonamide Sulfonylation Start->Sulfonamide R-SO₂Cl, Base Reductive Reductive Amination Start->Reductive Aldehyde/Ketone, Reducing agent Urea Urea/Thiourea Formation Start->Urea Isocyanate/ Isothiocyanate Amide_Product N-(isothiazol-5-yl)amides Amide->Amide_Product Sulfonamide_Product N-(isothiazol-5-yl)sulfonamides Sulfonamide->Sulfonamide_Product Alkylated_Product N-Alkyl-isothiazol-5-amines Reductive->Alkylated_Product Urea_Product Isothiazol-5-yl ureas Urea->Urea_Product

Caption: this compound as a versatile building block for diverse derivatives.

Biological and Pharmacological Potential of the Isothiazole Core

The isothiazole nucleus is a key pharmacophore in a multitude of compounds with a broad spectrum of biological activities. While specific bioactivity data for the parent this compound is limited in publicly accessible literature, the extensive research on its derivatives underscores the immense potential of this scaffold.

Antimicrobial Activity

Isothiazole derivatives have been extensively investigated for their antimicrobial properties. They are known to exhibit activity against a wide range of bacteria and fungi. The mechanism of action for some isothiazolones involves the disruption of critical metabolic pathways through the reaction with protein thiols.[1]

Table of Antimicrobial Activity for Selected Thiazole/Isothiazole Derivatives

Compound ClassOrganismMIC (µg/mL)Reference
2-Phenylacetamido-thiazole derivativesEscherichia coli1.56 - 6.25[8]
2-Phenylacetamido-thiazole derivativesStaphylococcus aureus1.56 - 6.25[8]
2-Amino-5-alkylidene-thiazol-4-onesPseudomonas aeruginosa3.9[5]
Catechol-derived thiazolesMRSA≤ 2[9]
2,4-disubstituted 1,3-thiazole derivativesBacillus subtilis4.51[10]
Anticancer Activity

The isothiazole scaffold is also prevalent in compounds designed as anticancer agents. Derivatives have shown cytotoxicity against various cancer cell lines, with mechanisms of action that include the inhibition of kinases and other key enzymes involved in cell proliferation.[2][11]

Table of Anticancer Activity for Selected Thiazole/Isothiazole Derivatives

Compound ClassCell LineIC₅₀ (µM)Reference
Pyrimidine-tethered pyrazoline-thiazoleMCF-76.70[4]
Naphthalene-linked pyrazoline-thiazoleA5499.51[4]
Arylidene-hydrazinyl-thiazolesBxPC-31.69 - 2.2[11]
Thiazole derivativesMCF-73.36 - 6.09[12]
Isothiazolo[5,4-b]pyridine derivativesVarious~20[2]

Conclusion

This compound is a fundamentally important heterocyclic building block with significant potential in the fields of medicinal chemistry and agrochemicals. Its straightforward, albeit not widely documented, synthesis and the reactive nature of its primary amino group make it an ideal starting point for the generation of diverse chemical libraries. The isothiazole core consistently appears in molecules with potent biological activities, particularly as antimicrobial and anticancer agents. This guide provides a comprehensive overview of its synthesis, properties, and derivatization potential, offering a valuable resource for researchers aiming to leverage this privileged scaffold in the design and development of novel bioactive compounds. Further exploration of the direct biological activities of this compound and the continued development of its derivatives are promising avenues for future research.

References

"discovery and history of isothiazole compounds"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Isothiazole Compounds

Introduction: The Dawn of a Heterocycle

In the vast landscape of heterocyclic chemistry, the isothiazole ring system is a relatively modern discovery, yet its impact has been profound and far-reaching.[1] Unlike its more common isomer, thiazole, the 1,2-thiazole (isothiazole) nucleus, with its vicinal sulfur and nitrogen atoms, presents a unique electronic configuration and reactivity profile that has been exploited across diverse scientific disciplines.[2][3] First successfully synthesized in 1956, the journey of isothiazole from a laboratory curiosity to a cornerstone of pharmaceuticals, agrochemicals, and industrial materials is a compelling narrative of chemical ingenuity.[1][4][5] This guide provides a technical exploration of this journey, detailing the seminal moments of its discovery, the evolution of its synthesis, and the emergence of key compounds that have shaped its legacy.

Part 1: The Genesis of Isothiazole - A Historical Perspective

The story of isothiazole begins in 1956 when its parent ring was first prepared and characterized.[1][4] This initial synthesis, while groundbreaking, was a multi-step process that held more historical than practical significance for derivative synthesis.[1][5] The original method involved the oxidation of 5-amino-1,2-benzoisothiazole using an alkaline solution of potassium permanganate, which cleaved the benzene ring, followed by the decarboxylation of the resulting isothiazole-4,5-dicarboxylic acid to yield the parent heterocycle.[1][5][6]

This pioneering work established the existence and stability of the isothiazole ring, a five-membered aromatic system featuring a unique S-N bond.[3][4][5] The aromaticity of the ring, a result of a delocalized π-electron system, imparts considerable stability to the molecule.[5] The nomenclature distinguishes the parent compound, isothiazole , from its reduced forms, such as isothiazolines (dihydroisothiazoles) and isothiazolidines (tetrahydroisothiazoles), which have also become classes of significant industrial importance.[4]

The initial, low-yield synthesis from a complex precursor highlighted the need for more versatile and efficient methods to construct the isothiazole core. This necessity became the driving force behind decades of research, leading to the development of sophisticated synthetic strategies that enabled chemists to access a vast array of substituted isothiazoles and explore their structure-activity relationships.

Part 2: The Strategic Evolution of Isothiazole Synthesis

The progression from the first historical synthesis to modern, high-yield methodologies showcases a deep understanding of reaction mechanisms and a quest for efficiency and substrate scope. The primary challenge was to develop methods that could build the S-N bond and the surrounding carbon framework from simple, accessible starting materials.

Strategy 1: Oxidative Cyclization of Enamine-thiones

A conceptually elegant and widely adopted approach involves the oxidative cyclization of acyclic precursors that already contain the requisite C-C-C-N and S fragments. The oxidation of enamine-thiones or related α,β-unsaturated thiocarboxylic acid amides provides a direct route to the isothiazole ring.[3][6]

Causality: This strategy is powerful because the precursor, an enamine-thione, can be readily synthesized from a β-dicarbonyl compound, an amine, and a sulfurizing agent. The subsequent cyclization is an intramolecular process that efficiently forms the thermodynamically stable aromatic ring by creating the weak S-N bond under oxidative conditions.

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isothiazole via Oxidative Cyclization

  • Precursor Synthesis: To a solution of acetylacetone (1.0 eq) in ethanol, add ammonium hydroxide (1.1 eq) and elemental sulfur (1.1 eq).

  • Reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated enamine-thione intermediate by filtration, wash with cold water, and dry under vacuum.

  • Oxidative Cyclization: Dissolve the dried enamine-thione (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of iodine (1.2 eq) in DCM dropwise over 30 minutes with constant stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess iodine.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target 3,5-dimethylisothiazole.

G cluster_0 Precursor Synthesis cluster_1 Oxidative Cyclization A β-Dicarbonyl (Acetylacetone) D Enamine-thione Intermediate A->D B Amine Source (NH4OH) B->D C Sulfur Source (S8) C->D E Enamine-thione D->E Isolation & Drying G Isothiazole Ring Formation E->G F Oxidizing Agent (Iodine) F->G H Final Product G->H caption Workflow for Isothiazole Synthesis via Oxidative Cyclization.

Caption: Workflow for Isothiazole Synthesis via Oxidative Cyclization.

Strategy 2: Ring Transformation from 1,2-Dithioles

Ring transformation reactions offer an alternative pathway where one heterocyclic system is converted into another. The reaction of 3H-1,2-dithiole derivatives with nitrogen nucleophiles, such as hydroxylamine, provides a clever route to the isothiazole core.[4]

Causality: This method leverages the reactivity of the dithiole ring. The S-S bond is susceptible to nucleophilic attack, leading to ring opening. The resulting intermediate contains the necessary atoms in a linear arrangement, poised for a subsequent intramolecular cyclization where the nitrogen atom displaces a sulfur atom to form the more stable isothiazole aromatic ring.

Experimental Protocol: Synthesis of a 3-Acetamidoisothiazole from a 3-(Acetylimino)-3H-1,2-dithiole

  • Reaction Setup: Suspend the starting 3-(acetylimino)-3H-1,2-dithiole (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq) in water to the suspension.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and reduce the volume of ethanol under vacuum.

  • Dilute the residue with water, causing the product to precipitate.

  • Purification: Collect the solid product by filtration, wash thoroughly with water to remove inorganic salts, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 3-acetamidoisothiazole.

G A 3H-1,2-Dithiole Derivative Nucleophilic Attack by NH2OH on S-S bond B Ring Opening Formation of linear intermediate A->B Step 1 C Recyclization Intramolecular attack of N on C=S B->C Step 2 D Sulfur Extrusion Elimination of elemental sulfur C->D Step 3 E Aromatization Formation of stable Isothiazole ring D->E Step 4 caption Mechanism of Isothiazole formation from 1,2-Dithioles.

Caption: Mechanism of Isothiazole formation from 1,2-Dithioles.

Strategy 3: Modern [4+1] Annulation Methods

Contemporary organic synthesis prioritizes atom economy and operational simplicity. The [4+1] annulation strategy for isothiazole synthesis exemplifies this philosophy, constructing the five-membered ring from a four-atom component and a one-atom component.

Causality: This approach, using precursors like β-ketothioamides and an ammonia source (e.g., ammonium acetate), is highly efficient.[7] The reaction proceeds through a cascade of sequential steps—imine formation, intramolecular cyclization, and in-situ aerial oxidation—in a single pot.[7] This avoids the isolation of intermediates and often occurs under metal-free conditions, enhancing its practicality and environmental friendliness.

Part 3: The Impact of Isothiazoles: From Biocides to Blockbuster Drugs

The development of versatile synthetic routes unlocked the potential of isothiazole chemistry, allowing for the systematic exploration of its derivatives in various applications.[5][8] The unique electronic properties conferred by the S-N bond have proven crucial for biological activity and material function.

Compound Class / ExampleField of ApplicationSignificance & Historical Context
Isothiazolinones (Kathon™) Industrial Biocides, PreservativesOne of the earliest and most commercially successful applications.[4] These compounds act as potent biocides in industrial water treatment, cosmetics, and coatings by disrupting microbial metabolic pathways.
Denotivir (Vratizolin) PharmaceuticalsAn antiviral drug developed from a series of 5-benzoylamino-3-methyl-4-isothiazolecarboxylic acid derivatives, showcasing the isothiazole core's potential in medicinal chemistry.[9]
Ziprasidone, Perospirone PharmaceuticalsAtypical antipsychotic medications used in the treatment of schizophrenia and bipolar disorder.[3] The isothiazole moiety is a key structural feature for their interaction with dopamine and serotonin receptors.
Thiomuscimol Neuroscience ResearchA potent agonist of GABA receptors, contributing to the understanding of neurotransmission in the central nervous system.[4]
Isothiazole-containing Penicillins PharmaceuticalsThese semi-synthetic antibiotics demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria, expanding the arsenal of antibacterial agents.[1][6]
Various Derivatives AgrochemicalsIsothiazole-based compounds have been successfully developed as fungicides, herbicides, and plant growth regulators, often enhancing the efficacy of other active ingredients.[6][10]

The broad spectrum of activity, from potent biocides like the isothiazolinones to life-saving drugs like Ziprasidone, underscores the remarkable versatility of this heterocyclic scaffold.[3][4] Research continues to uncover new applications, with recent studies exploring isothiazole derivatives as anticancer agents, anti-inflammatory drugs, and treatments for neurodegenerative diseases like Alzheimer's.[2][6]

Conclusion

From its discovery in 1956, the isothiazole ring has evolved from a chemical novelty into a privileged scaffold in modern science. The historical progression of its synthesis—from a cumbersome, low-yield procedure to elegant, one-pot cascade reactions—has been paramount to this journey. This synthetic evolution has enabled the creation of a vast chemical library, leading to the discovery of compounds with profound impacts on human health, agriculture, and industry. For researchers and drug development professionals, the history of isothiazole serves as a powerful testament to how fundamental advances in synthetic methodology can unlock unprecedented opportunities in applied science. The story is far from over, as chemists continue to design novel isothiazole-containing molecules with tailored properties for the challenges of the future.

References

Methodological & Application

The Strategic Deployment of Isothiazol-5-amine Hydrochloride in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isothiazole Scaffold as a Privileged Motif in Drug Discovery

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone in the edifice of medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have rendered it a "privileged scaffold" in the design of novel therapeutic agents.[2][3] Isothiazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] Isothiazol-5-amine hydrochloride, in particular, serves as a crucial and versatile building block, offering a reactive handle for the strategic elaboration of molecular complexity and the targeted modulation of biological pathways. This guide provides an in-depth exploration of the applications and experimental protocols associated with this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties and Handling of this compound

A thorough understanding of the physicochemical properties of a starting material is paramount for successful and reproducible synthetic campaigns.

PropertyValueSource
CAS Number 92815-50-4[4]
Molecular Formula C₃H₄N₂S·HClN/A
Molecular Weight 136.60 g/mol N/A
Appearance White to off-white solid[5]
Storage Inert atmosphere, Room Temperature[5]

Safety and Handling:

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and serious eye irritation.[6] Some isothiazolinones are known to cause severe skin burns and may cause an allergic skin reaction.[2]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[6]

    • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[6]

    • Wash hands thoroughly after handling.[6]

    • In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[2][6]

The Strategic Importance of the 5-Amino Group in Isothiazole-Based Drug Design

The 5-amino group on the isothiazole ring is a key functional handle for medicinal chemists. Its nucleophilicity allows for a variety of chemical transformations, enabling the introduction of diverse substituents to probe the structure-activity relationship (SAR) of a compound series. Common modifications include N-acylation, sulfonylation, and the formation of ureas and thioureas. These modifications can profoundly influence a molecule's potency, selectivity, and pharmacokinetic properties by:

  • Introducing key hydrogen bonding interactions: The amide, sulfonamide, and urea moieties can act as hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets such as the hinge region of protein kinases.

  • Modulating physicochemical properties: The addition of different functional groups can alter a compound's lipophilicity, solubility, and metabolic stability, which are critical for its drug-like properties.

  • Exploring different chemical spaces: The versatility of the amino group allows for the creation of large and diverse libraries of compounds for high-throughput screening.

Application in Kinase Inhibitor Synthesis: A Case Study

Protein kinases are a major class of drug targets in oncology and inflammatory diseases. The isothiazole scaffold has been successfully employed in the design of potent and selective kinase inhibitors. The 5-amino group often serves as a key anchoring point within the ATP-binding site of the kinase.

Below is a workflow illustrating the synthesis of a hypothetical isothiazole-based kinase inhibitor library, targeting a generic serine/threonine kinase.

G cluster_0 Core Synthesis cluster_1 Library Generation cluster_2 Biological Evaluation A Isothiazol-5-amine hydrochloride B N-Acylation with Acyl Chlorides A->B R-COCl, Base C N-Sulfonylation with Sulfonyl Chlorides A->C R-SO2Cl, Base D Urea Formation with Isocyanates A->D R-NCO E Amide Library B->E F Sulfonamide Library C->F G Urea Library D->G H Kinase Activity Assays E->H F->H G->H I Cell-Based Proliferation Assays H->I Hit Compounds

Caption: Workflow for the synthesis and evaluation of an isothiazole-based kinase inhibitor library.

Experimental Protocols

The following protocols are adapted from established procedures for the derivatization of amino-heterocycles and serve as a starting point for the synthesis of isothiazole-based compounds.[7][8] Optimization may be required based on the specific substrate and reagents used.

Protocol 1: General Procedure for N-Acylation of Isothiazol-5-amine

This protocol describes the formation of an amide bond by reacting isothiazol-5-amine with an acyl chloride.

Rationale: The reaction of an amine with an acyl chloride is a robust and widely used method for amide bond formation. A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[7] Dichloromethane (DCM) is a common solvent for this reaction due to its inertness and ability to dissolve a wide range of organic compounds.

Materials:

  • This compound

  • Acyl chloride of choice (e.g., benzoyl chloride, acetyl chloride) (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (NEt₃) or Pyridine (2.2 equivalents)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere, add triethylamine (2.2 eq). Stir the mixture at room temperature for 15 minutes to liberate the free amine.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.

Protocol 2: General Procedure for Urea Formation from Isothiazol-5-amine

This protocol details the synthesis of a urea derivative by reacting isothiazol-5-amine with an isocyanate.

Rationale: The reaction of an amine with an isocyanate is a highly efficient method for the synthesis of ureas, which are common pharmacophores in kinase inhibitors. This reaction typically proceeds without the need for a catalyst.

Materials:

  • This compound

  • Aryl or alkyl isocyanate (e.g., 4-fluorophenyl isocyanate) (1.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Triethylamine (NEt₃) (1.1 equivalents)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.

  • Add the isocyanate (1.0 eq) dropwise to the stirred mixture.

  • Stir the reaction at room temperature for 2-16 hours.

  • Monitor the reaction progress by TLC.

  • If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation. Collect the solid by filtration, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization if necessary.

Targeted Biological Pathways

Compounds derived from isothiazol-5-amine have the potential to modulate a variety of signaling pathways implicated in disease. For instance, isothiazole-based kinase inhibitors can target pathways crucial for cancer cell proliferation and survival.

G cluster_0 Upstream Signaling cluster_1 Intracellular Signaling Cascade cluster_2 Downstream Effects cluster_3 Point of Inhibition A Growth Factor B Receptor Tyrosine Kinase (e.g., VEGFR) A->B C RAS B->C D RAF C->D E MEK D->E J Isothiazole-based Kinase Inhibitor D->J F ERK E->F G Gene Transcription F->G H Cell Proliferation G->H I Survival G->I

References

Isothiazol-5-amine Hydrochloride: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Isothiazole Scaffold

The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry and agrochemical research. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have led to the development of numerous biologically active compounds. Isothiazole derivatives have demonstrated a broad spectrum of activities, including antibacterial, anti-inflammatory, antithrombotic, and anticonvulsive properties.[1] In the realm of crop protection, they are valued as potent fungicides and herbicides.[2]

Isothiazol-5-amine hydrochloride (CAS No: 92815-50-4) emerges as a particularly valuable starting material for the synthesis of a diverse array of functionalized isothiazole derivatives.[3][4] The presence of a reactive primary amino group at the C5 position allows for a wide range of chemical transformations, making it a cornerstone for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights for key transformations.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 92815-50-4[3]
Molecular Formula C₃H₅ClN₂S[1]
Molecular Weight 136.60 g/mol [1]
Appearance Off-white to yellow crystalline solidGeneral supplier data
Solubility Soluble in water, methanol; sparingly soluble in other organic solventsGeneral chemical knowledge

Safety and Handling:

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. The compound is classified as an irritant, and inhalation, ingestion, or skin contact should be avoided.[1] It is advisable to consult the material safety data sheet (MSDS) from the supplier for comprehensive safety information.

Core Synthetic Applications and Protocols

The reactivity of this compound is dominated by the nucleophilic character of the C5-amino group. This section will delve into the most common and synthetically valuable transformations of this building block.

N-Acylation: Synthesis of Biologically Active Amides

The formation of an amide bond via N-acylation is one of the most fundamental and widely employed reactions of this compound. This transformation is crucial for the synthesis of numerous compounds with demonstrated biological activity. The general principle involves the reaction of the amine with an activated carboxylic acid derivative, most commonly an acyl chloride.

Mechanistic Rationale:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the 5-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond. A base, typically a tertiary amine like triethylamine or pyridine, is added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[5]

acylation_mechanism Amine Isothiazol-5-amine Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack AcylChloride R-COCl AcylChloride->Tetrahedral_Intermediate Base Base (e.g., Et3N) Salt Base·HCl Base->Salt Amide N-(Isothiazol-5-yl)amide Tetrahedral_Intermediate->Amide Elimination of Cl- HCl HCl Tetrahedral_Intermediate->HCl HCl->Salt

Caption: General workflow for N-acylation of Isothiazol-5-amine.

Detailed Protocol: Synthesis of N-(Isothiazol-5-yl)benzamide

This protocol provides a representative procedure for the N-acylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (2.2 eq)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.

  • Basification and Cooling: Add triethylamine (2.2 eq) to the suspension and stir for 10 minutes at room temperature to liberate the free amine. Cool the mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add benzoyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred reaction mixture over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the organic layer.

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure N-(isothiazol-5-yl)benzamide.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water. The use of anhydrous solvents and an inert atmosphere prevents the hydrolysis of benzoyl chloride to benzoic acid, which would reduce the yield of the desired amide.

  • Use of Excess Base: Two equivalents of triethylamine are used: one to neutralize the hydrochloride salt of the starting material and another to quench the HCl generated during the acylation reaction. This ensures that the free amine is available for reaction and drives the equilibrium towards product formation.

  • Controlled Addition at Low Temperature: The reaction between an amine and an acyl chloride is often exothermic. Slow, dropwise addition at 0 °C helps to control the reaction rate, prevent the formation of side products, and ensure safety.

Synthesis of Fused Heterocycles: Isothiazolo[5,4-d]pyrimidines

The 5-amino group of this compound can also serve as a key functional handle for the construction of fused heterocyclic systems. Isothiazolo[5,4-d]pyrimidines, purine isosteres, are of significant interest due to their potential as cytotoxic agents and their activity at adenosine receptors.[6][7]

General Synthetic Strategy:

The synthesis of isothiazolo[5,4-d]pyrimidines from 5-aminoisothiazole derivatives typically involves a condensation reaction with a suitable three-carbon electrophilic partner, followed by cyclization. For instance, reaction with a β-ketoester or a related dicarbonyl compound can lead to the formation of the pyrimidine ring.

fused_heterocycle_synthesis Aminoisothiazole 5-Aminoisothiazole Derivative Condensation_Product Condensation Intermediate Aminoisothiazole->Condensation_Product Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Condensation_Product Fused_Pyrimidine Isothiazolo[5,4-d]pyrimidine Condensation_Product->Fused_Pyrimidine Cyclization

Caption: General scheme for the synthesis of isothiazolo[5,4-d]pyrimidines.

Illustrative Protocol: Synthesis of a Substituted Isothiazolo[5,4-d]pyrimidine

Materials:

  • This compound (1.0 eq)

  • A suitable 1,3-dicarbonyl compound (e.g., trifluoroacetic anhydride) (excess)

  • High-boiling point solvent (e.g., diphenyl ether)

  • Standard laboratory glassware for high-temperature reactions.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the 5-aminoisothiazole derivative (generated in situ from the hydrochloride salt with a base, or used as the free base if available) and an excess of the 1,3-dicarbonyl synthon.

  • Reaction: Heat the reaction mixture under reflux for several hours. The high temperature is often necessary to drive the condensation and subsequent cyclization-dehydration.

  • Work-up: After cooling, the reaction mixture is typically poured into a non-polar solvent like hexane to precipitate the crude product.

  • Purification: The crude solid is collected by filtration, washed with the non-polar solvent, and purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Rationale for Experimental Design:

  • Choice of Reagents: The selection of the 1,3-dicarbonyl component determines the substitution pattern on the newly formed pyrimidine ring. For example, using trifluoroacetic anhydride leads to the introduction of a trifluoromethyl group at the 5-position of the fused system.[8]

  • High-Temperature Conditions: The cyclization step often requires significant thermal energy to overcome the activation barrier for the intramolecular ring closure and subsequent dehydration.

Diazotization and Sandmeyer-Type Reactions: A Gateway to Diverse Functionalities

Aromatic primary amines are readily converted to diazonium salts upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[9] These diazonium salts are versatile intermediates that can be transformed into a wide array of functional groups through Sandmeyer and related reactions.[10] Although a specific protocol for this compound is not detailed in the provided search results, the principles of this reaction are well-established for other aromatic amines and are expected to be applicable here.

Potential Transformations:

  • Halogenation: Reaction with CuCl, CuBr, or KI can introduce chloro, bromo, or iodo substituents at the C5 position.[9]

  • Cyanation: Treatment with CuCN allows for the introduction of a nitrile group, which can be further elaborated into carboxylic acids, amides, or amines.[9]

  • Hydroxylation: Reaction with water under appropriate conditions can yield the corresponding 5-hydroxyisothiazole.

sandmeyer_reaction Aminoisothiazole Isothiazol-5-amine Diazonium_Salt Isothiazole-5-diazonium Salt Aminoisothiazole->Diazonium_Salt Diazotization (NaNO2, H+) Substituted_Isothiazole 5-Substituted Isothiazole Diazonium_Salt->Substituted_Isothiazole Sandmeyer Reaction (CuX) Nucleophile Nucleophile (e.g., Cl-, Br-, CN-) Nucleophile->Substituted_Isothiazole

Caption: Proposed pathway for the functionalization of Isothiazol-5-amine via a diazonium salt intermediate.

Conceptual Protocol for a Sandmeyer Reaction:

Materials:

  • This compound (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Ice

Procedure:

  • Diazotization: Dissolve this compound in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of NaNO₂ in water dropwise, maintaining the temperature below 5 °C.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of CuCl in concentrated HCl. Add the cold diazonium salt solution to the CuCl solution.

  • Reaction and Work-up: Allow the reaction to proceed, often with gentle warming, until the evolution of nitrogen gas ceases. The product can then be isolated by extraction and purified by standard methods.

Expert Insights and Considerations:

  • Temperature Control: Diazotization reactions must be carried out at low temperatures (0-5 °C) as diazonium salts are often unstable and can decompose at higher temperatures.

  • Safety: Diazonium salts can be explosive when isolated in a dry state. It is standard practice to use them in solution immediately after their preparation.

Conclusion and Future Outlook

This compound is a readily accessible and highly versatile building block for the synthesis of a wide range of functionalized isothiazole derivatives. Its utility in N-acylation and the construction of fused heterocyclic systems is well-documented, providing access to compounds with significant potential in both pharmaceutical and agrochemical applications. While direct, detailed protocols for some transformations like the Sandmeyer reaction are not as prevalent in the literature for this specific substrate, the established principles of aromatic amine chemistry provide a strong foundation for the development of such synthetic routes. As the demand for novel bioactive molecules continues to grow, the strategic application of this compound is poised to play an increasingly important role in the discovery and development of new chemical entities.

References

Application Notes & Protocols for the Synthesis of Substituted Isothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isothiazole scaffold, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its unique electronic properties and structural rigidity have led to its incorporation into a wide array of biologically active compounds, including antibacterial, anti-inflammatory, anticonvulsive, and antipsychotic agents.[1][3][4] Notably, isothiazole-containing molecules have been successfully developed for treating conditions like Alzheimer's disease and diabetes, and have found use as herbicides and fungicides.[1][5][6] The development of efficient, versatile, and scalable synthetic routes to access functionally diverse isothiazole derivatives is therefore a critical endeavor for researchers in drug discovery and agrochemical development.

This guide provides an in-depth overview of key synthetic strategies for constructing the substituted isothiazole ring. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic rationale behind these powerful transformations. We will explore several field-proven methodologies, from classic cyclization reactions to modern transition-metal-catalyzed and multi-component approaches.

Strategy 1: Intramolecular Oxidative Cyclization of Enaminothiones

One of the most direct and fundamental approaches to the isothiazole core involves the formation of the S-N bond via intramolecular cyclization of a suitable open-chain precursor. The oxidative cyclization of 3-aminopropenethiones (or β-enaminothiones) is a prime example of this strategy. This method relies on an oxidizing agent to facilitate the removal of two hydrogen atoms, leading to the formation of the stable aromatic isothiazole ring.

Causality and Mechanistic Insight: The starting enaminothione contains the requisite S-C-C-C-N atom backbone. The reaction is initiated by the oxidation of the sulfur atom. The subsequent nucleophilic attack by the nitrogen atom onto the activated sulfur center forms the critical S-N bond. A final elimination step results in the aromatization of the ring. Various oxidizing agents, including iodine, bromine, and N-Bromosuccinimide (NBS), can be employed, offering flexibility in reaction conditions.[5][7]

Workflow for Intramolecular Oxidative Cyclization

G cluster_0 Preparation & Reaction cluster_1 Work-up & Isolation A Dissolve Enaminothione in appropriate solvent (e.g., DCM, EtOH) B Add Oxidizing Agent (e.g., I₂, NBS) portion-wise at controlled temperature (e.g., 0 °C to RT) A->B C Monitor Reaction (e.g., via TLC until starting material is consumed) B->C D Quench Reaction (e.g., with Na₂S₂O₃ solution for I₂) C->D Reaction Complete E Extract Product with organic solvent D->E F Purify Crude Product (e.g., Column Chromatography) E->F G Characterize Substituted Isothiazole (NMR, MS, etc.) F->G Pure Product

Caption: General workflow for isothiazole synthesis via oxidative cyclization.

Protocol 1: Synthesis of a 4-Cyanoisothiazole via Solvent-Free Oxidative Cyclization

This protocol is adapted from a method demonstrating the utility of solvent-free conditions, which aligns with green chemistry principles.[5]

Materials:

  • 3-Amino-2-cyano-3-thioxopropenamide (1 mmol)

  • Chromium trioxide supported on silica gel (CrO₃/SiO₂) (prepared according to literature)

  • Dichloromethane (DCM) for extraction

  • Silica gel for chromatography

Procedure:

  • In a mortar, thoroughly mix 1 mmol of the starting 3-aminopropenethione with the solid-supported chromium trioxide oxidant.

  • Grind the mixture gently with a pestle at room temperature for 5-10 minutes. The progress of the reaction can be monitored by taking a small aliquot, dissolving it in a suitable solvent, and analyzing by Thin Layer Chromatography (TLC).

  • Alternatively, the mixture can be subjected to microwave irradiation for 1-2 minutes for accelerated conversion.[5]

  • Upon completion, transfer the solid mixture to a small column packed with a short plug of silica gel.

  • Elute the product from the silica gel using dichloromethane.

  • Collect the eluent and evaporate the solvent under reduced pressure to yield the crude 4-cyanoisothiazole product.

  • If necessary, further purify the product by flash column chromatography.

Trustworthiness: This self-validating system relies on the clear disappearance of the starting material and the appearance of a new, less polar spot on the TLC plate corresponding to the cyclized product. The success of the reaction is confirmed by standard characterization techniques (NMR, MS).

Strategy 2: [4+1] Annulation from β-Ketodithioesters

This modern and operationally simple strategy constructs the isothiazole ring by reacting a four-atom carbon backbone with a nitrogen source. The synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters or β-ketothioamides using ammonium acetate (NH₄OAc) is a powerful example of this approach.[8]

Causality and Mechanistic Insight: This method is highly atom-economical and proceeds under metal- and catalyst-free conditions.[3][8] The reaction cascade is initiated by the formation of an imine intermediate from the reaction of the β-keto group with ammonia (from NH₄OAc). This is followed by an intramolecular cyclization where the nitrogen attacks one of the sulfur-bearing carbons. Finally, an aerial oxidation step leads to the aromatic isothiazole product. This cascade efficiently forms both the C-N and S-N bonds in a single pot.[8]

Mechanism of [4+1] Annulation

G Start β-Ketodithioester + NH₄OAc Imine Sequential Imine Formation Start->Imine Cyclization Intramolecular Cyclization (C-N & S-N Bond Formation) Imine->Cyclization Oxidation Aerial Oxidation Cyclization->Oxidation Product 3,5-Disubstituted Isothiazole Oxidation->Product

Caption: Key mechanistic steps in the [4+1] annulation synthesis of isothiazoles.

Protocol 2: Synthesis of a 3,5-Disubstituted Isothiazole

This protocol describes a user-friendly, one-pot synthesis based on the annulation of β-ketodithioesters.[8]

Materials:

  • β-Ketodithioester (e.g., S-methyl 3-oxo-3-phenylpropane(dithioate)) (1 mmol)

  • Ammonium acetate (NH₄OAc) (2-3 equivalents)

  • Ethanol (EtOH) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the β-ketodithioester (1 mmol) in ethanol (10 mL) in a round-bottom flask, add ammonium acetate (2.5 mmol).

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80 °C).

  • Maintain the reflux with stirring, allowing the reaction to proceed in the presence of air (aerial oxidation is a key step). Monitor the reaction by TLC.

  • After 4-6 hours, or upon completion as indicated by TLC, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Add water (15 mL) to the residue and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude product by flash column chromatography on silica gel to afford the pure 3,5-disubstituted isothiazole.

Strategy 3: Ring Transformation via Transition-Metal Catalysis

Ring transformation syntheses offer a sophisticated route to isothiazoles from other pre-existing heterocyclic systems. A notable example is the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles. This method provides access to a wide variety of substituted isothiazoles with excellent functional group tolerance.[3][8]

Causality and Mechanistic Insight: The reaction is believed to proceed through an α-thiavinyl rhodium-carbenoid intermediate, which is generated from the starting 1,2,3-thiadiazole upon thermal extrusion of N₂ in the presence of the rhodium catalyst. This carbenoid intermediate then undergoes a [3+2] cycloaddition with the nitrile component, followed by rearrangement to furnish the final isothiazole product.[7][8] The choice of catalyst is crucial for the efficiency and selectivity of this transformation.

Table 1: Representative Substrates for Rh-Catalyzed Transannulation

1,2,3-Thiadiazole SubstituentNitrile ComponentTypical Yield (%)Reference
4-PhenylAcetonitrileHigh[8]
4-MethylBenzonitrileGood[3]
4-(Thiophen-2-yl)PropionitrileGood[8]
4-tert-ButylHeteroaryl NitrileModerate-Good[3]
Protocol 3: Rhodium-Catalyzed Synthesis of a 3,5-Disubstituted Isothiazole

This protocol is based on the transannulation of 1,2,3-thiadiazoles with nitriles.[3][8]

Materials:

  • 4-Substituted-1,2,3-thiadiazole (1 mmol)

  • Nitrile (e.g., Benzonitrile) (used as solvent or co-solvent)

  • Rhodium catalyst (e.g., [Rh(cod)₂]OTf) (1-5 mol%)

  • Dioxane or other high-boiling solvent

  • Inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

  • Safety Note: This reaction should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., Argon or Nitrogen) as it involves heating and a transition-metal catalyst.

  • In an oven-dried Schlenk tube, add the 4-substituted-1,2,3-thiadiazole (1 mmol) and the rhodium catalyst (e.g., 2 mol%).

  • Add the nitrile (if liquid, 2-3 mL) and dioxane (2 mL).

  • Seal the tube and heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS. The reaction typically completes within 12-24 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst, washing with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the residue by flash column chromatography on silica gel to isolate the desired substituted isothiazole.

Conclusion

The synthesis of substituted isothiazoles is a rich and evolving field. The protocols detailed in this guide represent a cross-section of robust and versatile methods available to the modern chemist. The choice of a specific synthetic strategy will depend on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. By understanding the mechanistic principles behind each method—from classic oxidative cyclizations to sophisticated transition-metal-catalyzed ring transformations—researchers can make informed decisions to efficiently access the precise isothiazole derivatives needed for their drug discovery and materials science programs.

References

The Versatile Synthon: Isothiazol-5-amine Hydrochloride in Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isothiazole Scaffold in Modern Agrochemicals

The isothiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in the development of modern agrochemicals.[1][2] Its derivatives are lauded for their potent and diverse biological activities, coupled with favorable toxicological and environmental profiles, aligning with the principles of green chemistry in pesticide research.[3][4] Isothiazole-based compounds have demonstrated broad-spectrum efficacy, particularly as fungicides, against a host of devastating plant pathogens.[5] A key feature of certain isothiazole derivatives, such as 3,4-dichloroisothiazoles, is their ability to induce systemic acquired resistance (SAR) in plants, activating the plant's own defense mechanisms against subsequent pathogen attacks.[6]

Isothiazol-5-amine hydrochloride (CAS No: 92815-50-4) serves as a critical building block, or synthon, in the synthesis of these advanced crop protection agents.[1] Its primary amine functionality provides a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophores and the fine-tuning of biological activity. This guide provides detailed application notes and protocols for the utilization of this compound in agrochemical research, with a focus on the synthesis of novel fungicidal candidates.

Core Application: A Precursor to Novel Fungicides

This compound is a key starting material for the synthesis of a new generation of fungicides. Research has demonstrated that derivatization of the isothiazole amine core can lead to compounds with significant inhibitory activity against various fungal pathogens. For instance, novel 6-isothiazol-5-ylpyrimidin-4-amine derivatives have shown high efficacy against Rhizoctonia solani, a soil-borne fungus responsible for significant crop losses.[7] Similarly, isothiazole coumarin derivatives have been synthesized and found to exhibit potent fungicidal activity against a range of pathogens including Alternaria solani and Botrytis cinerea.[2][8]

The primary synthetic strategy involves the functionalization of the 5-amino group to introduce new molecular fragments that can interact with specific biological targets within the fungal cell. This approach allows for the creation of extensive compound libraries for structure-activity relationship (SAR) studies, a critical step in the optimization of a lead compound.

Protocol 1: General Procedure for N-Acylation of this compound

N-acylation is a fundamental and highly versatile reaction for the derivatization of this compound. This reaction forms a stable amide bond, linking the isothiazole core to a wide array of carboxylic acid-containing fragments. The following protocol is a generalized procedure, adaptable for various acyl chlorides, and is based on established methods for the N-acylation of heterocyclic amines.[5][9]

Objective: To synthesize N-(isothiazol-5-yl) amides as potential fungicidal agents.

Causality Behind Experimental Choices:

  • Use of Hydrochloride Salt: Isothiazol-5-amine is used as its hydrochloride salt to improve its stability and handling. The addition of a base is therefore necessary to liberate the free amine for the reaction.

  • Choice of Base: A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) is used to neutralize the HCl byproduct of the reaction and the initial hydrochloride salt. This prevents the protonation of the starting amine, which would render it unreactive.

  • Solvent Selection: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are chosen to prevent the hydrolysis of the highly reactive acyl chloride.

  • Temperature Control: The reaction is initiated at 0 °C to control the initial exothermic reaction between the amine and the acyl chloride, minimizing the formation of side products.

Materials:

  • This compound

  • Acyl chloride of choice (e.g., benzoyl chloride, acetyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.

  • Liberation of Free Amine: Add triethylamine (2.2 eq) to the suspension and stir for 15-20 minutes at room temperature. The initial 1.1 equivalents neutralize the hydrochloride salt, and the subsequent 1.1 equivalents will neutralize the HCl generated during the acylation.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred suspension.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.

Self-Validating System:

  • TLC Monitoring: The disappearance of the starting amine and the appearance of a new, typically less polar, product spot indicates the progress of the reaction.

  • Spectroscopic Analysis: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The presence of a new amide proton signal in the ¹H NMR spectrum and the characteristic amide carbonyl peak in the ¹³C NMR spectrum are key indicators of a successful reaction.

Experimental Workflow Diagram:

G cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Work-up and Purification start Suspend Isothiazol-5-amine HCl in anhydrous DCM add_base Add Triethylamine (2.2 eq) start->add_base stir_rt Stir at RT for 15-20 min add_base->stir_rt cool Cool to 0 °C stir_rt->cool add_acyl Add Acyl Chloride (1.1 eq) dropwise cool->add_acyl react Warm to RT and stir for 4-12 h add_acyl->react monitor Monitor by TLC react->monitor quench Quench with water monitor->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify G Target Identify Fungal Protein Target Docking Perform Molecular Docking Target->Docking Library Generate Virtual Compound Library Library->Docking Analysis Analyze Docking Scores and Binding Poses Docking->Analysis Prioritize Prioritize High-Scoring Candidates Analysis->Prioritize ADMET Predict ADMET Properties Prioritize->ADMET Synthesis Synthesize Prioritized Candidates ADMET->Synthesis

References

Application Notes and Protocols: Isothiazol-5-amine Hydrochloride in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Isothiazole Scaffold in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of many diseases, including cancer, making them a major focus of drug discovery efforts.[1][2][3] The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur, has emerged as a "privileged scaffold" in medicinal chemistry.[1] This is due to its ability to form key interactions with the ATP-binding site of kinases, acting as a bioisostere for other aromatic systems and participating in crucial hydrogen bonding.[1] Numerous kinase inhibitors incorporating the isothiazole scaffold have been developed, targeting a range of kinases in oncogenic signaling pathways.[1]

Isothiazol-5-amine hydrochloride serves as a versatile starting material for the synthesis of a diverse library of potential kinase inhibitors. Its amino group provides a convenient handle for various chemical modifications, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. This guide will provide a comprehensive overview of the application of this compound in this context, complete with detailed protocols and theoretical frameworks.

Physicochemical Properties of this compound Analogs

While specific data for this compound is limited, data for a related compound, 3-methylthis compound, provides useful insights.[4][5]

PropertyValueReference
Molecular Formula C4H6N2S·HCl[4][5]
Molecular Weight 150.63 g/mol [4][5]
Appearance Powder[5]
Melting Point 300 °C[5]

Understanding these properties is crucial for designing synthetic routes and formulating compounds for biological assays.

Conceptual Framework for Kinase Inhibitor Development

The development of kinase inhibitors from an isothiazole-based lead compound often follows a structured workflow. This process begins with the identification of a hit compound, often through high-throughput screening, and progresses through lead optimization to identify a clinical candidate.

Caption: Generalized workflow for kinase inhibitor development.

Synthetic Strategy: From Isothiazol-5-amine to a Kinase Inhibitor Library

The primary amino group of this compound is the key to its utility as a scaffold. A common and effective strategy is to convert this amine into a urea, a well-known pharmacophore in many kinase inhibitors. This can be achieved through a straightforward reaction with an isocyanate.

Protocol 1: General Synthesis of an N-acyl-isothiazol-5-amine Urea Intermediate

This protocol details the formation of a urea derivative from this compound and an aryl isocyanate. This reaction forms the core of many synthetic routes for isothiazole-based kinase inhibitors.

Materials:

  • This compound

  • Aryl or alkyl isocyanate (e.g., 4-fluorophenyl isocyanate)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or another suitable base

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • Suspend this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.1 equivalents) to the suspension and stir until the starting material dissolves.

  • In a separate flask, dissolve the aryl or alkyl isocyanate (1.0 equivalent) in anhydrous DCM.

  • Add the isocyanate solution dropwise to the isothiazol-5-amine solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired urea intermediate.

Structure-Activity Relationship (SAR) and Target Kinases

The isothiazole scaffold has been successfully employed to target a variety of kinases. The specific substitutions on the isothiazole ring and the nature of the groups attached to the 5-amino position are critical for determining potency and selectivity.

Notable Kinase Targets for Isothiazole-Based Inhibitors:

  • Tropomyosin receptor kinase A (TrkA): Isothiazole-based compounds have been identified as potent inhibitors of TrkA, a receptor tyrosine kinase implicated in cancer and pain signaling.[1][6]

  • Janus Kinases (JAKs): Thiazole and isothiazole derivatives have shown promise as inhibitors of JAKs, which are involved in inflammatory and autoimmune diseases.[7][8][9]

  • p38 Mitogen-Activated Protein Kinase (MAPK): Several series of thiazole and benzothiazole analogues have been developed as potent inhibitors of p38 MAPK, a key regulator of inflammatory responses.[10][11][12][13]

  • Epidermal Growth Factor Receptor (EGFR): Thiazole-based chalcones have been identified as dual inhibitors of JAK2 and EGFR.[8][14]

  • Phosphatidylinositol-3-kinases (PI3Ks): Benzothiazole scaffolds have been utilized to create selective inhibitors of the PI3Kβ subunit.[15][16]

The following diagram illustrates a simplified SAR model for isothiazole-based kinase inhibitors, highlighting key interaction points within the kinase active site.

SAR_Model cluster_0 Kinase Active Site cluster_1 Isothiazole-Based Inhibitor Hinge Hinge Region Hydrogen Bond Acceptor/Donor Gatekeeper Gatekeeper Residue Steric Interactions HydrophobicPocket Hydrophobic Pocket van der Waals Interactions Inhibitor Isothiazole Core R1 N-H R2 Inhibitor:f1->Hinge H-Bond Inhibitor:f0->Gatekeeper Steric Clash/Fit Inhibitor:f2->HydrophobicPocket Hydrophobic Interaction

Caption: Key interactions of an isothiazole inhibitor in a kinase active site.

Protocol 2: In Vitro Kinase Inhibition Assay

Once a library of potential inhibitors has been synthesized, their biological activity must be assessed. A common method is an in vitro kinase inhibition assay, which measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., TrkA, JAK2, p38)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Synthesized isothiazole-based inhibitor compounds

  • A detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • Microplate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compounds in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and inhibitor compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Cellular Assays: Evaluating On-Target and Off-Target Effects

While in vitro assays are essential for determining direct enzyme inhibition, cellular assays are crucial for understanding a compound's effects in a more biologically relevant context.

Protocol 3: Cellular Proliferation Assay

This assay measures the effect of the synthesized inhibitors on the growth of cancer cell lines that are dependent on the target kinase.

Materials:

  • Cancer cell line expressing the target kinase (e.g., MCF-7 for PI3K inhibitors)

  • Cell culture medium and supplements

  • Synthesized inhibitor compounds

  • A cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay from Promega)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitor compounds for a specified period (e.g., 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well and measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Plot the cell viability against the inhibitor concentration to determine the GI50 value (the concentration of inhibitor that causes 50% growth inhibition).

Illustrative Signaling Pathway: TrkA and Downstream Effectors

Understanding the signaling pathway in which the target kinase operates is fundamental to interpreting the biological effects of an inhibitor. The following diagram depicts the TrkA signaling pathway and the point of inhibition by an isothiazole-based compound.

TrkA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NGF NGF TrkA TrkA Receptor NGF->TrkA Binds & Dimerizes PLCg PLCγ TrkA->PLCg PI3K PI3K TrkA->PI3K Shc Shc TrkA->Shc Akt Akt PI3K->Akt Ras Ras Shc->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt->Transcription Inhibitor Isothiazole Inhibitor Inhibitor->TrkA Inhibits Kinase Activity

Caption: TrkA signaling pathway and the point of inhibition.[1]

Conclusion and Future Directions

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate new compounds based on this privileged scaffold. Future work in this area will likely focus on developing more selective inhibitors, exploring novel kinase targets, and optimizing the pharmacokinetic properties of isothiazole-based drugs to improve their clinical efficacy.

References

"scale-up synthesis of Isothiazol-5-amine hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of Isothiazol-5-amine Hydrochloride

Abstract

This document provides a comprehensive guide for the scale-up synthesis of this compound, a key heterocyclic building block in pharmaceutical and agrochemical development. Moving from milligram-scale discovery chemistry to multi-kilogram production presents significant challenges, including reaction safety, process robustness, and economic viability.[1] This application note details a field-proven, scalable synthetic route involving the oxidative cyclization of a β-iminothioamide precursor. We will elucidate the mechanistic rationale behind the chosen process, provide a detailed step-by-step protocol, outline critical safety considerations, and describe appropriate analytical methods for quality control.

Introduction and Strategic Rationale

Isothiazol-5-amine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of various biologically active compounds.[2] While numerous synthetic methods exist for small-scale preparation, many are not amenable to large-scale production due to hazardous reagents, expensive starting materials, or complex purification procedures.[1][3]

The selected strategy for scale-up focuses on the oxidative ring-closure of a β-iminothioamide. This approach is favored for its operational simplicity, use of readily available and cost-effective reagents, and amenability to standard industrial reactor setups. The overall transformation involves the formation of the isothiazole ring through an intramolecular S-N bond formation induced by an oxidizing agent.[4]

Causality of Route Selection:

  • Economic Viability: The precursors, such as β-iminothiobutyramide, can be prepared from inexpensive starting materials. The oxidizing agents, like hydrogen peroxide, are bulk chemicals.

  • Process Safety & Simplicity: This route avoids highly energetic intermediates or pyrophoric reagents. The reaction can be controlled by managing the addition rate of the oxidant and monitoring the reaction temperature.

  • Scalability: The reaction conditions are tolerant of standard reactor materials, and the workup procedure relies on conventional liquid-liquid extraction and crystallization, which are readily scalable operations.

Synthetic Workflow Overview

The overall process can be visualized as a multi-step workflow, beginning with the formation of the isothiazole ring and culminating in the isolation of the stable hydrochloride salt.

G cluster_prep Preparation cluster_reaction Reaction Core cluster_workup Workup & Isolation cluster_final Final Product SM β-Iminothiobutyramide Reactor Jacketed Reactor (20-35°C) SM->Reactor Charge Solvent tert-Butyl Methyl Ether (TBME) Solvent->Reactor Charge Quench Quench (e.g., Na2SO3) Reactor->Quench Transfer Oxidant Hydrogen Peroxide (30% aq.) Oxidant->Reactor Slow Addition (Exothermic Control) PhaseSplit Phase Separation Quench->PhaseSplit Extraction Aqueous Wash PhaseSplit->Extraction Organic Phase Precipitation HCl Addition Extraction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Product Isothiazol-5-amine HCl (Final Product) Drying->Product

Caption: High-level workflow for the scale-up synthesis of Isothiazol-5-amine HCl.

Detailed Scale-Up Protocol

This protocol describes a representative batch synthesis starting from β-iminothiobutyramide. The procedure is adapted from established industrial processes.[4][5]

3.1. Materials and Equipment

  • Equipment:

    • 100 L glass-lined jacketed reactor with overhead stirring, temperature probe, and addition funnel.

    • Receiving vessels for extractions and filtrations.

    • Nutsche filter or centrifuge for product isolation.

    • Vacuum oven for drying.

  • Reagents:

    • β-Iminothiobutyramide (e.g., 5.0 kg, ~43 mol)

    • tert-Butyl Methyl Ether (TBME) (e.g., 30 L)

    • Hydrogen Peroxide (30% w/w aqueous solution)

    • Sodium Sulfite (for quench)

    • Saturated Sodium Bicarbonate solution

    • Saturated Sodium Chloride (Brine) solution

    • Hydrochloric Acid (e.g., 4M solution in isopropanol or gaseous HCl)

    • Isopropanol (for washing)

3.2. Step-by-Step Procedure

  • Reactor Charging: Charge the 100 L reactor with tert-Butyl Methyl Ether (30 L) and begin stirring. Add β-iminothiobutyramide (5.0 kg) to the reactor. Stir at ambient temperature (20-25°C) to form a suspension.[5]

  • Oxidative Cyclization: Begin cooling the reactor jacket to maintain an internal temperature of 20-25°C. Slowly add 30% hydrogen peroxide solution dropwise via the addition funnel over 2-3 hours.

    • Causality: This reaction is exothermic. Slow addition is critical to maintain temperature control and prevent runaway reactions. The preferred temperature range of 20-35°C ensures a controlled reaction rate without significant side product formation.[5]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 25°C for an additional 4-6 hours. Monitor the reaction for completion by TLC or HPLC analysis, checking for the disappearance of the starting material.

  • Workup - Quenching: Once the reaction is complete, cool the mixture to 10-15°C. Slowly add a saturated aqueous solution of sodium sulfite to quench any unreacted hydrogen peroxide. A peroxide test strip should be used to confirm the absence of peroxides.

  • Workup - Phase Separation and Extraction: Stop stirring and allow the layers to separate. Remove the lower aqueous layer. Wash the organic (TBME) layer sequentially with saturated sodium bicarbonate solution and then brine.

    • Causality: The bicarbonate wash neutralizes any acidic byproducts, while the brine wash helps to break emulsions and remove residual water from the organic phase, preparing it for the precipitation step.

  • Product Precipitation (Salt Formation): Transfer the dried organic layer to a clean, dry reactor equipped for handling acidic vapors. Cool the solution to 0-5°C. Slowly add a 4M solution of HCl in isopropanol (or bubble dry HCl gas) with vigorous stirring until the pH of the solution is ~1-2.

    • Causality: The free amine is soluble in TBME, but its hydrochloride salt is not. This step selectively precipitates the desired product, leaving many organic impurities behind in the solvent.[4]

  • Isolation and Drying: Stir the resulting slurry at 0-5°C for 1-2 hours to ensure complete crystallization. Isolate the solid product by filtration (e.g., using a Nutsche filter). Wash the filter cake with cold isopropanol to remove residual solvent and impurities. Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.

Process Parameters and Quality Control

Effective scale-up requires stringent control over key process parameters and analytical validation at each stage.

Table 1: Key Process Parameters and Expected Outcomes

ParameterTarget ValueRationale & QC Checkpoint
Starting Material Purity >98%Impurities can lead to side reactions and lower yields. (QC: HPLC, NMR)
Reagent Molar Ratio H₂O₂ to Substrate: ~1.1:1A slight excess of oxidant ensures complete conversion. (QC: In-process monitoring)
Reaction Temperature 20-35°CBalances reaction rate with safety and selectivity. (QC: Continuous temperature logging)
Addition Time 2-3 hoursCritical for managing exotherm.
Reaction Time 4-6 hours post-additionEnsure complete conversion. (QC: HPLC/TLC for starting material)
Final Product pH 1-2Ensures complete precipitation of the hydrochloride salt. (QC: pH paper/probe)
Expected Yield 70-85%Based on literature and typical process efficiency.[4]
Final Purity >99%(QC: HPLC, ¹H NMR[6], Elemental Analysis)

Safety and Handling

5.1. Hazard Identification

  • This compound: Corrosive to the respiratory tract. May cause skin irritation or allergic skin reaction.[7]

  • Hydrogen Peroxide (30%): Strong oxidizer. Can cause severe skin burns and eye damage. Exothermic decomposition can occur with contaminants.

  • tert-Butyl Methyl Ether (TBME): Flammable liquid and vapor.

  • Hydrogen Chloride (gas/solution): Toxic and corrosive. Causes severe skin burns and eye damage.

5.2. Personal Protective Equipment (PPE)

  • Wear protective gloves (e.g., nitrile, inspected prior to use), chemical-resistant clothing, and eye/face protection (safety goggles and face shield).[7]

  • Use only in a well-ventilated area or with a suitable respirator if inhalation risk is high.[7]

5.3. Engineering Controls

  • All operations should be conducted in a chemical fume hood or a well-ventilated enclosure, especially during the addition of HCl.

  • The reactor should be equipped with a pressure relief system.

  • An emergency eyewash and shower station must be readily accessible.[7]

5.4. Emergency Procedures

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor immediately.

References

"handling and storage procedures for Isothiazol-5-amine hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling and storage of Isothiazol-5-amine hydrochloride (CAS No. 92815-50-4). As a vital heterocyclic building block in medicinal chemistry and drug development, understanding its properties and associated hazards is paramount to ensuring laboratory safety and experimental integrity. These protocols are designed to provide a framework for best practices, grounded in available safety data and general principles of chemical hygiene for amine hydrochlorides.

Introduction: The Significance of this compound in Research

This compound is a heterocyclic amine that serves as a key intermediate in the synthesis of a variety of biologically active molecules. The isothiazole ring is a privileged scaffold in medicinal chemistry, appearing in compounds with diverse therapeutic applications. The amine hydrochloride salt form often enhances stability and solubility, making it a convenient precursor for further chemical modifications. Due to its reactive nature and potential physiological effects, stringent adherence to proper handling and storage procedures is essential.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is the foundation of its safe handling.

PropertyValueSource
CAS Number 92815-50-4[Biosynth][1], [BLD Pharm][2]
Molecular Formula C₃H₅ClN₂S[Biosynth][1], [BLD Pharm][2]
Molecular Weight 136.60 g/mol [Biosynth][1], [BLD Pharm][2]
Appearance White to off-white solid[ChemShuttle][3]
Purity Typically ≥95%[ChemShuttle][3]

Hazard Identification and Safety Precautions

This compound is classified with specific hazard warnings that necessitate careful handling to avoid exposure.

GHS Hazard Statements: [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P312: Call a POISON CENTER/doctor if you feel unwell.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P362: Take off contaminated clothing and wash it before reuse.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat and, for larger quantities, an apron or coveralls.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Entering the Lab ppe_check Don Appropriate PPE start->ppe_check Before handling end Leaving the Lab handling Handle Isothiazol-5-amine hydrochloride ppe_check->handling decontamination Decontaminate and Remove PPE handling->decontamination After handling decontamination->end

Caption: Workflow for donning and doffing PPE.

Storage Procedures

Proper storage is crucial to maintain the stability and purity of this compound and to prevent accidents.

  • Temperature: Store at room temperature.[2]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.[2]

  • Container: Keep in a tightly sealed, properly labeled container.

  • Location: Store in a dry, well-ventilated area away from incompatible materials. The storage area should be secure and accessible only to authorized personnel.

Caption: Key storage parameters for this compound.

Handling Protocols

Adherence to the following protocols will minimize the risk of exposure and contamination.

General Handling
  • Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood.

  • Weighing: When weighing, use a balance inside a fume hood or a ventilated balance enclosure to prevent inhalation of dust particles.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Spills: In the event of a spill, follow the emergency procedures outlined in Section 6.

Protocol for Weighing and Preparing a Stock Solution
  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment: spatulas, weigh paper or boat, beaker, stir bar, and the chosen solvent.

    • Don all required PPE.

  • Weighing:

    • Tare the weigh paper or boat on the analytical balance.

    • Carefully transfer the desired amount of this compound to the weigh paper.

    • Record the exact weight.

  • Dissolution:

    • Place the beaker with the appropriate volume of solvent and a stir bar on a stir plate inside the fume hood.

    • Carefully add the weighed solid to the solvent.

    • Stir until the solid is completely dissolved.

  • Storage of Solution:

    • Transfer the solution to a clearly labeled, sealed container.

    • The label should include the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the solution under the appropriate conditions, considering the stability of the compound in the chosen solvent.

Emergency Procedures

In case of accidental exposure or a spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

  • Spill:

    • Evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

    • For large spills, contact your institution's environmental health and safety department.

Disposal

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed container compatible with the solvent used.

  • Disposal Route: Dispose of all waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in the regular trash.

Conclusion

The protocols outlined in this document are intended to provide a foundation for the safe handling and storage of this compound. It is imperative that all users of this compound familiarize themselves with these procedures and the available safety data. Always consult the most recent Safety Data Sheet (SDS) from the supplier for the most comprehensive information. A commitment to a strong safety culture is essential for the protection of all laboratory personnel and the integrity of the research being conducted.

References

Application Notes & Protocols: Isothiazol-5-amine Hydrochloride as a Versatile Precursor for Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isothiazole Scaffold in Medicinal Chemistry

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in modern drug discovery. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone for the development of novel therapeutic agents.[1] Isothiazole derivatives have demonstrated a vast spectrum of biological activities, including potent roles as kinase inhibitors for cancer therapy, fungicides, and agents for treating liver diseases and neurodegenerative disorders.[1][2][3]

Isothiazol-5-amine hydrochloride (CAS: 92815-50-4) serves as a critical and highly versatile starting material for accessing a diverse library of these bioactive molecules.[4][5] The primary amino group at the 5-position is a key functional handle, allowing for a wide array of synthetic transformations. This document provides a detailed guide for researchers, focusing on the practical application of this compound in synthetic schemes, with an emphasis on the N-acylation reaction to generate potent amide-containing bioactive compounds.

Core Chemistry: Reactivity and Synthetic Strategy

The primary amino group of Isothiazol-5-amine is a potent nucleophile, making it amenable to reactions with various electrophiles. However, as it is supplied as a hydrochloride salt, the amine is protonated (–NH₃⁺), rendering it non-nucleophilic. Therefore, the crucial first step in most synthetic procedures is the in situ neutralization of the salt with a suitable base. This deprotonation liberates the lone pair of electrons on the nitrogen atom, activating its nucleophilicity for subsequent reactions.

The most common and impactful transformation is N-acylation , which forms a stable amide bond. This linkage is a fundamental feature in approximately 25% of all commercial pharmaceuticals. The general principle involves the reaction of the liberated 5-aminoisothiazole with an electrophilic acyl source, such as an acyl chloride or carboxylic anhydride.

Diagram: General N-Acylation Scheme

G cluster_reactants Reactants cluster_intermediate Key Intermediate cluster_product Product R1 Isothiazol-5-amine Hydrochloride I1 Free Isothiazol-5-amine (Nucleophilic) R1->I1 Neutralization R2 Acyl Chloride (R-COCl) P1 N-(isothiazol-5-yl)amide (Bioactive Scaffold) R2->P1 Base Base (e.g., Triethylamine) Base->I1 I1->P1 Nucleophilic Attack

Caption: General reaction scheme for the N-acylation of Isothiazol-5-amine.

Application Protocol: Synthesis of N-(isothiazol-5-yl)benzamide

This protocol details a robust and widely applicable method for the N-acylation of this compound using benzoyl chloride as a representative acylating agent. This procedure can be adapted for various acyl chlorides and anhydrides to generate a library of derivatives.

Rationale for Experimental Design
  • Solvent: Anhydrous Dichloromethane (DCM) is chosen for its ability to dissolve the starting materials (once the amine is neutralized) and its inertness under the reaction conditions.

  • Base: Triethylamine (NEt₃) is a common organic base used to neutralize the hydrochloride salt and to scavenge the HCl byproduct generated during the acylation reaction with acyl chlorides.[6] An excess (2.2 equivalents) is used to ensure complete neutralization and scavenging.

  • Temperature Control: The initial addition of the acyl chloride is performed at 0 °C. This is critical for controlling the exothermic reaction between the amine and the highly reactive acyl chloride, preventing potential side reactions and degradation of materials.[6]

  • Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction's progress, allowing the researcher to visually track the consumption of the starting amine and the formation of the less polar amide product.

Materials & Reagents
ReagentMolecular Weight ( g/mol )Quantity (1 mmol scale)Equivalents
This compound136.59137 mg1.0
Benzoyl chloride140.57123 µL (155 mg)1.1
Triethylamine (NEt₃)101.19307 µL (223 mg)2.2
Anhydrous Dichloromethane (DCM)-10 mL-
Saturated aqueous NaHCO₃ solution-20 mL-
Brine-20 mL-
Anhydrous Magnesium Sulfate (MgSO₄)---
Step-by-Step Experimental Procedure
  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (137 mg, 1.0 mmol).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) and add anhydrous DCM (10 mL).

  • Neutralization: Cool the resulting suspension to 0 °C in an ice-water bath. Add triethylamine (307 µL, 2.2 mmol) dropwise to the stirred suspension. Stir for 15 minutes at 0 °C. The suspension should become a clear solution as the free amine is formed.

  • Acylation: While maintaining the temperature at 0 °C, add benzoyl chloride (123 µL, 1.1 mmol) dropwise over 5 minutes.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of Ethyl Acetate:Hexanes as the mobile phase). The product spot should appear at a higher Rf value than the starting amine.

  • Work-up (Quenching): Once the reaction is complete, quench by slowly adding 10 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (1 x 20 mL). The bicarbonate wash removes any excess benzoyl chloride and neutralizes any remaining acidic species.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) or by column chromatography on silica gel to yield the pure N-(isothiazol-5-yl)benzamide.

Diagram: Experimental Workflow

G A 1. Setup Add Isothiazol-5-amine HCl and DCM to flask B 2. Neutralize Cool to 0°C Add Triethylamine A->B C 3. Acylate Add Benzoyl Chloride dropwise at 0°C B->C D 4. React Warm to RT Stir for 4-6 hours C->D E 5. Quench & Extract Add water, wash with NaHCO3 and Brine D->E F 6. Isolate Dry organic layer (MgSO4) Concentrate solvent E->F G 7. Purify Recrystallization or Column Chromatography F->G H 8. Characterize Obtain NMR, MS, IR data of pure product G->H

Caption: Step-by-step workflow for the synthesis and purification of N-acylated isothiazoles.

Applications in Bioactive Molecule Synthesis

The N-acylated isothiazole core is a key pharmacophore in many targeted therapies, particularly in oncology. By varying the "R" group of the acylating agent, researchers can tune the molecule's properties to target specific biological entities, such as protein kinases.

Acylating Agent ExampleResulting ScaffoldPotential Biological Target ClassRelevant Literature
4-Methyl-3-nitrobenzoyl chlorideN-(isothiazol-5-yl)-4-methyl-3-nitrobenzamideProtein Kinase Inhibitors (e.g., CK2, GSK3β)[7]
Pyrimidine-5-carbonyl chlorideN-(isothiazol-5-yl)pyrimidine-5-carboxamideKinase Inhibitors (e.g., Aurora Kinase)[1]
Chloroacetyl chloride2-Chloro-N-(isothiazol-5-yl)acetamideIntermediate for further functionalization
Phenyl isocyanate1-(isothiazol-5-yl)-3-phenylureaDiaryl Urea-based Kinase Inhibitors[8]

The synthesis of these derivatives allows for the exploration of structure-activity relationships (SAR). For example, introducing specific substituents on the benzoyl ring can lead to enhanced binding affinity and selectivity for a particular kinase's ATP-binding pocket.[8][7] The isothiazole core often acts as a hinge-binding motif, a critical interaction for potent kinase inhibition.

Conclusion

This compound is a high-value, readily accessible building block for the synthesis of medicinally relevant compounds. The N-acylation protocol described herein is a fundamental, reliable, and adaptable method for generating diverse libraries of N-(isothiazol-5-yl)amides and related structures. This approach provides a direct route to scaffolds known to possess significant biological activity, empowering researchers in drug discovery to rapidly develop novel candidates for a range of therapeutic targets.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Isothiazol-5-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Desk

Welcome to the technical support center for Isothiazol-5-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this critical heterocyclic building block. Isothiazoles are significant motifs in medicinal chemistry, appearing in drugs like the antipsychotic ziprasidone.[1][2] Efficiently optimizing their synthesis is crucial for accelerating research and development timelines.

This document moves beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for preparing the isothiazole-5-amine core structure?

A1: The most prevalent and versatile method for constructing the isothiazole ring is the intramolecular oxidative cyclization of a suitable precursor, typically a β-aminopropenethione or a related enamine-thione.[1][3] This approach involves forming the key S–N bond in the final step through the action of an oxidizing agent. Common oxidants for this transformation include iodine or hydrogen peroxide.[3]

Q2: What are the most critical parameters to control during the synthesis of this compound?

A2: Several parameters critically influence the reaction's success. These include:

  • Choice and Stoichiometry of Oxidant: The type of oxidizing agent (e.g., iodine, sulfuryl chloride) and its molar ratio to the starting material directly impact yield and impurity profiles.[4][5] An excess may lead to unwanted side reactions, including halogenation of the isothiazole ring.[6]

  • Reaction Temperature: Temperature control is vital. Many isothiazole syntheses are conducted at specific temperatures, from ice-bath conditions (0°C) up to 60°C, to balance reaction rate with the stability of intermediates and the final product.[5] Higher temperatures can sometimes lead to decomposition or the formation of tars.[7]

  • Solvent and Base Selection: The choice of solvent (e.g., ethanol, acetonitrile) and base (e.g., pyridine, triethylamine) can dramatically affect reaction rates and yields.[3][4] For instance, in some syntheses, a combination of bases like DABCO and triethylamine has been shown to be significantly more effective than either base alone.[3]

Q3: How should I properly store and handle this compound?

A3: this compound is typically a white to off-white solid.[8] For long-term stability, it should be stored in a tightly-closed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area.[8][9] It is crucial to prevent exposure to moisture and incompatible substances like strong oxidizing agents.[10]

Q4: What analytical techniques are recommended for characterizing the final product?

A4: A combination of techniques is essential for confirming the structure and purity of this compound.

  • NMR Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation and confirmation.[11]

  • Mass Spectrometry (MS): Provides molecular weight confirmation.

  • High-Performance Liquid Chromatography (HPLC): Ideal for assessing purity and quantifying residual impurities.[12]

  • Melting Point: Can be a quick indicator of purity, though some hydrochloride salts may decompose upon heating.

General Synthesis and Optimization Workflow

The following diagram illustrates a typical workflow for synthesizing and optimizing the reaction conditions for this compound.

G start Problem with Synthesis? low_yield Low Yield? start->low_yield Yes purity_issue Purity Issue? start->purity_issue No temp Screen Temperature low_yield->temp Yes isolation_issue Isolation Issue? purity_issue->isolation_issue No side_products Side Products Observed? purity_issue->side_products Yes oily_product Oily Product? isolation_issue->oily_product Yes stoich Titrate Reagents temp->stoich reagents Check Reagent Quality stoich->reagents slow_addition Slow Reagent Addition side_products->slow_addition milder_cond Use Milder Conditions slow_addition->milder_cond filter_issue Filtering Difficulty? oily_product->filter_issue No triturate Triturate with Non-Solvent oily_product->triturate Yes anneal Anneal Crystals (Heat/Cool Cycles) filter_issue->anneal Yes

References

"common side reactions in Isothiazol-5-amine hydrochloride synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isothiazol-5-amine Hydrochloride Synthesis

Welcome to the technical support center for this compound synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic building block. The following question-and-answer section provides in-depth, field-proven insights to help you troubleshoot your experiments, optimize yields, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield for this compound is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of 5-aminoisothiazoles often stem from incomplete conversion, degradation of the product, or competing side reactions. The most common synthetic route involves the oxidative cyclization of a β-aminothioacrylamide or a related precursor.[1] Here are the primary factors to investigate:

  • Oxidizing Agent Choice and Stoichiometry: The choice and amount of the oxidizing agent (e.g., iodine, bromine, hydrogen peroxide, potassium persulfate) are critical.[1][2]

    • Causality: Insufficient oxidant will lead to incomplete cyclization, leaving unreacted starting material. Conversely, an excessive amount or an overly harsh oxidant can lead to over-oxidation of the isothiazole ring or the formation of halogenated byproducts. For instance, using excess bromine can lead to bromination at the C4 position.[2]

    • Troubleshooting:

      • Titrate the Oxidant: Ensure you are using the correct stoichiometry. For iodine-mediated cyclization, typically 2 equivalents are used.[2]

      • Control the Addition: Add the oxidizing agent slowly and at a controlled temperature (e.g., 0-10 °C) to minimize exothermic reactions and side product formation.

      • Alternative Oxidants: If halogenation is an issue, consider non-halogenating oxidants like hydrogen peroxide or potassium persulfate.[1]

  • Base Selection: The reaction is often base-mediated (e.g., pyridine, K₂CO₃, triethylamine). The nature and strength of the base are crucial.

    • Causality: The base scavenges the acid (e.g., HI or HBr) generated during the cyclization, driving the reaction to completion. An inappropriate base can either be too weak to be effective or too strong, potentially promoting side reactions like ring opening.[3] In some cases, a specific combination of bases, such as DABCO followed by triethylamine, has been shown to dramatically increase yields from <18% to 90%.[3]

    • Troubleshooting:

      • Screen Bases: If yields are low, consider screening alternative bases like DBU, DIPEA, or sodium carbonate.

      • Optimize Stoichiometry: Use at least two equivalents of the base to neutralize the generated acid.

  • Reaction Conditions: Solvent, temperature, and reaction time must be optimized.

    • Causality: Polar protic solvents like ethanol are common.[2] The temperature must be high enough for the reaction to proceed but low enough to prevent degradation.

    • Troubleshooting: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid product decomposition over extended periods.

Q2: My final this compound product is discolored (e.g., yellow, brown, or red). What is the source of this impurity and how can I obtain a white solid?

A2: Discoloration is a frequent issue, typically arising from trace amounts of highly chromophoric impurities.

  • Source of Color:

    • Oxidized Impurities: Trace amounts of iodine or bromine from the cyclization step can persist, imparting color.

    • Polymeric Byproducts: The starting materials or product can sometimes polymerize under acidic or oxidative conditions, forming colored, often insoluble, tars.

    • Ring-Opened Species: Cleavage of the N-S bond can lead to the formation of conjugated, colored acyclic compounds.[4] During one reported synthesis, a "clear red solution" was formed, indicating the presence of colored intermediates or byproducts that were later removed during workup.[1]

  • Troubleshooting and Purification Protocol:

    • Quenching: After the reaction is complete, add a reducing agent like sodium thiosulfate (Na₂S₂O₃) solution to quench any residual halogen. This will convert colored I₂ or Br₂ to colorless iodide or bromide ions.

    • Charcoal Treatment: Dissolve the crude product in a suitable solvent and treat it with activated charcoal. Charcoal is highly effective at adsorbing colored, high-molecular-weight impurities. Gently heat the suspension, then filter the charcoal through a pad of Celite®.

    • Recrystallization of the Hydrochloride Salt: This is the most effective method for purification. The free amine is often an oil or low-melting solid, but the hydrochloride salt typically forms well-defined, stable crystals.[1][5] A robust recrystallization protocol is detailed below.

Q3: I'm observing several unexpected peaks in my LC-MS/NMR analysis. What are the most common side products in this synthesis?

A3: The impurity profile can be complex, but several common side products are consistently observed. Understanding their origin is key to minimizing their formation.

  • Common Side Products:

    • Unreacted Starting Material: Incomplete conversion is a common source of impurities.

    • Isomeric Thiazoles: While the synthesis is generally selective for the 1,2-thiazole (isothiazole) ring, certain precursors or conditions could potentially lead to the formation of the more stable 1,3-thiazole isomer.[6]

    • Ring-Opened Byproducts: Isothiazolium salts, which can form as intermediates, are susceptible to nucleophilic attack (e.g., by amines or water), leading to ring cleavage and the formation of 3-aminoalk-2-ene-1-thiones.[2]

    • Dimerization/Polymerization: Self-condensation or polymerization of reactive intermediates can occur.

The table below summarizes potential side products and diagnostic tips.

Side Product/ImpurityPotential CauseDiagnostic Evidence (MS/NMR)Mitigation Strategy
4-Halo-isothiazol-5-amine Excess halogenating oxidant (Br₂, I₂)Mass peak corresponding to [M+Br] or [M+I]. Shift in aromatic proton signals in ¹H NMR.Use stoichiometric amounts of oxidant; control addition rate and temperature.
Ring-Opened Thioamide Presence of strong nucleophiles; unstable intermediates.Mass peak corresponding to hydrolyzed or amine-adduct of the isothiazole ring. Absence of aromatic isothiazole signals in NMR.Ensure anhydrous conditions; control pH; avoid overly strong nucleophiles in the reaction mixture.
Unreacted Precursor Incomplete oxidation; insufficient reaction time or temperature.Mass peak and NMR signals identical to the starting material.Increase reaction time/temperature moderately; ensure correct stoichiometry of reagents.
Visualization of Reaction Pathways

The following diagram illustrates the desired oxidative cyclization pathway versus a potential side reaction involving ring opening.

G cluster_main Desired Pathway: Oxidative Cyclization cluster_side Side Reaction: Ring Opening A β-Aminothioacrylamide (Precursor) B Oxidative Cyclization (+ I₂, Pyridine) A->B C Isothiazol-5-amine (Product) B->C D Isothiazolium Intermediate B->D Unstable Intermediate E Nucleophilic Attack (e.g., H₂O, excess amine) D->E F Acyclic Thioamide (Byproduct) E->F

Caption: Desired vs. side reaction pathways in isothiazole synthesis.

Experimental Protocols

Protocol 1: Synthesis of 3-Methylthis compound

This protocol is adapted from established methods involving the oxidative cyclization of 3-aminobut-2-enethioamide.[2]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 3-aminobut-2-enethioamide (1.16 g, 10 mmol) and pyridine (1.58 g, 20 mmol) in dry ethanol (60 mL).

  • Cooling: Cool the stirred solution in an ice-water bath to 0-5 °C.

  • Oxidant Addition: Prepare a solution of iodine (2.54 g, 20 mmol) in ethanol (50 mL). Add the iodine solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 10 °C. The iodine color should rapidly disappear as it is consumed.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Workup: Filter the reaction mixture to remove the precipitated pyridine hydroiodide.

  • Salt Formation: To the filtrate, add diethyl ether (approx. 100 mL) to precipitate any remaining salts. Filter again if necessary. Introduce dry HCl gas into the clear filtrate, or add a saturated solution of HCl in isopropanol, until precipitation of the hydrochloride salt is complete.

  • Isolation: Collect the precipitated white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Dissolve the crude this compound in a minimum amount of hot solvent. Good solvent systems include ethanol/ether, isopropanol, or methanol.

  • Hot Filtration: If insoluble impurities (like polymers or dust) are present, perform a hot filtration through a fluted filter paper.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator (4 °C) to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash sparingly with a cold solvent, and dry under vacuum to yield pure, white this compound.

Troubleshooting Workflow Diagram

This diagram provides a logical workflow for addressing common issues during synthesis.

G start Problem Encountered low_yield Low Yield start->low_yield discoloration Product Discoloration start->discoloration impurities Multiple Spots/Peaks start->impurities cause_ly Potential Causes: - Incorrect Stoichiometry - Suboptimal Base/Solvent - Insufficient Reaction Time low_yield->cause_ly cause_dc Potential Causes: - Residual Halogen (I₂/Br₂) - Polymeric Byproducts - Oxidized Impurities discoloration->cause_dc cause_im Potential Causes: - Incomplete Conversion - Over-halogenation - Ring Opening impurities->cause_im action_ly Actions: 1. Verify reagent amounts. 2. Screen alternative bases. 3. Monitor reaction by TLC/LC-MS to find optimum time. cause_ly->action_ly action_dc Actions: 1. Quench with Na₂S₂O₃. 2. Treat with activated charcoal. 3. Recrystallize the HCl salt. cause_dc->action_dc action_im Actions: 1. Re-run with optimized conditions. 2. Reduce oxidant stoichiometry. 3. Ensure anhydrous conditions; check pH. cause_im->action_im

Caption: A logical troubleshooting workflow for synthesis issues.

References

"troubleshooting low yields in isothiazole synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isothiazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing isothiazole-containing compounds. Isothiazoles are a critical scaffold in medicinal chemistry and materials science, but their synthesis can present challenges leading to low yields and purification difficulties.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your synthetic protocols.

Our approach is grounded in explaining the "why" behind experimental choices, ensuring that every piece of advice is scientifically sound and actionable. We will delve into common synthetic routes, potential side reactions, and purification strategies to empower you to overcome hurdles in your research.

Frequently Asked Questions (FAQs)

General Questions

Q1: I am new to isothiazole synthesis. Which synthetic method should I start with for the best chance of success?

A1: For researchers new to isothiazole synthesis, selecting an appropriate starting method depends on the desired substitution pattern and available starting materials. Several robust methods have been developed, each with its own advantages.

A highly recommended starting point for its operational simplicity and good to excellent yields is the one-pot synthesis from β-ketodithioesters or β-ketothioamides and ammonium acetate.[3][4] This [4+1] annulation strategy is carbon-economic and proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade.[3][5]

For a direct and often high-yielding route to specifically substituted isothiazoles under mild conditions, the Rees Synthesis from enamines is an excellent choice.[6]

A third option, particularly for those prioritizing environmentally friendly methods, is a solvent-free approach involving the reaction of β-enaminones with ammonium thiocyanate at elevated temperatures.[6][7] This method is characterized by its simplicity, rapid reaction times, and high yields.[6]

Here is a comparative summary of these methods:

Synthesis RouteKey ReactantsTypical Reaction ConditionsYield Range (%)Key Advantages
Singh Synthesis β-Ketodithioester, Ammonium acetateReflux in Ethanol72-92One-pot procedure, operational simplicity, good to excellent yields.[6]
Rees Synthesis Enamine, 4,5-dichloro-1,2,3-dithiazolium chlorideRoom temperature, Dichloromethane (DCM)78-85High yield, mild reaction conditions.[6]
Solvent-Free Synthesis β-Enaminone, Ammonium thiocyanateNeat (solvent-free), 120 °C82-95Environmentally friendly, high yields, rapid reaction times.[6]

Q2: My reaction is complete according to TLC, but I'm struggling to isolate my isothiazole product. What are some general purification strategies?

A2: Purification of isothiazole derivatives can be challenging due to their varying polarities and potential for interactions with silica gel. Here are some general strategies to consider:

  • Column Chromatography: This is the most common purification technique.

    • Solvent System: Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. For more polar isothiazoles, a dichloromethane/methanol system may be effective.[8]

    • Streaking: If your compound streaks on the TLC plate, it may be due to its acidic or basic nature. Adding a small amount of a modifier to your eluent can help. For basic isothiazoles, adding a small percentage of triethylamine or ammonia in methanol can improve peak shape. For acidic isothiazoles, a small amount of acetic acid or formic acid may be beneficial.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for obtaining highly pure material. The choice of solvent is crucial and needs to be determined empirically. Common solvent systems include ethanol, methanol, ethyl acetate, and hexane/ethyl acetate mixtures.

  • Acid-Base Extraction: If your isothiazole has a basic nitrogen atom, you can use an acid-base extraction to separate it from non-basic impurities. Dissolve the crude mixture in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated isothiazole will move to the aqueous layer. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract the purified isothiazole back into an organic solvent.

Troubleshooting Specific Syntheses

Hurd-Mori Type Syntheses and Related Cyclizations

The Hurd-Mori synthesis is a classical method for preparing 1,2,3-thiadiazoles, which can be converted to isothiazoles.[9][10] However, it often involves harsh reagents like thionyl chloride and can suffer from low yields.[11][12][13]

Q3: My Hurd-Mori reaction is giving a very low yield or failing completely. What are the most likely causes?

A3: Low yields in Hurd-Mori type reactions are a frequent issue.[12][13] Here is a troubleshooting workflow to diagnose and solve the problem:

HurdMori_Troubleshooting Start Low Yield in Hurd-Mori Synthesis Check_Reagents Verify Starting Material and Reagent Quality Start->Check_Reagents Check_Conditions Evaluate Reaction Conditions Check_Reagents->Check_Conditions Pure Solution_Reagents Use pure hydrazone. Use freshly distilled thionyl chloride. Check_Reagents->Solution_Reagents Impure/Decomposed Check_Protecting_Group Assess N-Protecting Group (if applicable) Check_Conditions->Check_Protecting_Group Optimal Solution_Conditions Optimize temperature (often low temp addition). Choose an appropriate solvent (e.g., DCM, chloroform). Check_Conditions->Solution_Conditions Suboptimal Solution_Protecting_Group Use electron-withdrawing protecting groups. Check_Protecting_Group->Solution_Protecting_Group Electron-donating

Caption: Troubleshooting logic for low yield in Hurd-Mori synthesis.

Detailed Troubleshooting Steps:

  • Purity of Starting Materials:

    • Hydrazone: Ensure your hydrazone starting material is pure and dry. Impurities can significantly interfere with the cyclization. Recrystallization of the hydrazone may be necessary.[13]

    • Thionyl Chloride (SOCl₂): Use a fresh bottle or freshly distilled thionyl chloride. Over time, it can decompose into SO₂ and HCl, which can hinder the desired reaction.[13]

  • Reaction Temperature:

    • The reaction with thionyl chloride is often exothermic. It is critical to control the temperature, especially during the addition of SOCl₂. Many protocols recommend adding the reagent dropwise at low temperatures (e.g., 0 °C or even -10 °C) before allowing the reaction to warm to room temperature or refluxing.[13] High temperatures can lead to decomposition of starting materials or the product.[12]

  • Solvent Choice:

    • The choice of solvent is crucial. Dichloromethane (DCM) and chloroform are commonly used.[13] Ensure the solvent is anhydrous, as water will react with thionyl chloride.

  • Effect of Protecting Groups:

    • If your substrate contains a nitrogen heterocycle, the nature of the N-protecting group is critical. Electron-withdrawing groups on the nitrogen of the precursor are often preferred and can lead to superior yields, while electron-donating groups may result in poor conversion.[10]

Q4: I am observing unexpected side products in my isothiazole synthesis. What are some common side reactions to be aware of?

A4: The formation of byproducts is a common cause of low yields. Here are a few possibilities:

  • Ring Cleavage: The isothiazole ring, while aromatic, can be susceptible to cleavage under certain conditions.[5][14] For instance, treatment of N-alkylisothiazolium salts with complex metal hydrides can lead to ring cleavage to give β-enaminothioketones.[14] Reductive cleavage of the N-S bond can also occur during lithiation at the 5-position.[14]

  • Alternative Cyclization Pathways: In some syntheses, precursors can cyclize to form other heterocyclic systems. For example, in Hurd-Mori type syntheses, there is a possibility of forming oxadiazine derivatives as side products.[12]

  • Decomposition: Harsh reaction conditions, such as high temperatures or the presence of strong acids or bases, can lead to the decomposition of either the starting materials or the isothiazole product.[12]

To mitigate these side reactions, it is crucial to carefully control the reaction conditions, including temperature, reaction time, and the stoichiometry of reagents. Monitoring the reaction by TLC can help in identifying the optimal point to stop the reaction before significant byproduct formation occurs.

Advanced Topics

Q5: I am working on a complex molecule and need to introduce the isothiazole ring late in the synthesis. Are there any mild, functional-group-tolerant methods available?

A5: Yes, the development of milder and more functional-group-tolerant methods for isothiazole synthesis is an active area of research. Traditional methods often require harsh conditions that are incompatible with complex, late-stage intermediates.[1]

One promising approach is the use of photoredox catalysis . For example, a metal-free, visible-light-promoted synthesis of isothiazoles has been developed that proceeds under mild conditions and shows broad functional group tolerance.[1][15] This method utilizes an acridinium photocatalyst to generate iminyl radicals from α-amino-oxy acids, which then cyclize to form the isothiazole ring.[15]

Another strategy involves the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles .[3][4] This method provides access to a wide variety of isothiazoles and is tolerant of various functional groups.

Mild_Synthesis Start Need for Mild Isothiazole Synthesis Photoredox Visible-Light Photoredox Catalysis Start->Photoredox Transannulation Rh-Catalyzed Transannulation Start->Transannulation Advantages_Photo Mild conditions Broad functional group tolerance Metal-free option Photoredox->Advantages_Photo Advantages_Trans Access to diverse isothiazoles Tolerant of various functional groups Transannulation->Advantages_Trans

Caption: Modern mild methods for isothiazole synthesis.

These modern methods offer significant advantages for complex molecule synthesis, allowing for the introduction of the isothiazole ring at later stages without the need for extensive protecting group manipulations.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 3,5-Disubstituted Isothiazoles from β-Ketodithioesters [3][4]

This protocol is an example of a [4+1] annulation strategy.

  • To a solution of the β-ketodithioester (1.0 mmol) in ethanol (5 mL), add ammonium acetate (2.0 mmol).

  • Reflux the reaction mixture for the time indicated by TLC analysis (typically 2-4 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 3,5-disubstituted isothiazole.

References

Technical Support Center: Degradation of Isothiazol-5-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Isothiazol-5-amine hydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability and degradation pathways of this compound. While specific degradation data for this compound is not extensively published, its degradation profile can be reliably predicted based on the well-documented chemistry of the isothiazole ring system. This guide synthesizes established principles to provide practical, field-proven insights for your experiments.

Section 1: FAQs - General Stability & Degradation Profile

This section addresses common initial questions about the stability of this compound.

Q1: What is the expected stability of this compound under different pH conditions?

Based on extensive research on related isothiazolinone biocides, the isothiazole ring is susceptible to hydrolysis under alkaline conditions.[1] You can expect this compound to be relatively stable in acidic to neutral aqueous media. However, in alkaline solutions (pH > 8), the active component will likely undergo hydrolytic degradation.[1] The mechanism involves nucleophilic attack on the sulfur atom, leading to the opening of the isothiazole ring.[2] The rate of this degradation is typically faster with an increase in pH.[1]

Q2: Is this compound sensitive to light?

Yes, compounds containing a thiazole or isothiazole ring often exhibit sensitivity to light.[3] Photodegradation, particularly under UV light, is a common degradation pathway for isothiazolinones.[4][5] This process can be accelerated by the presence of a photosensitizer or an advanced oxidation process (e.g., UV/H₂O₂).[4] The degradation can proceed through complex pathways, including ring cleavage or rearrangement to form intermediates that may not be easily detectable.[3] Therefore, it is crucial to protect solutions and solid material from light during storage and handling.

Q3: How does temperature affect the stability of this compound?

Increased temperature is a significant factor that accelerates the rate of chemical degradation.[6][7] For many isothiazolone compounds, the degradation follows first-order kinetics, and the rate can double with a relatively small increase in temperature (e.g., 5-10°C).[6][7] This relationship is critical when designing accelerated stability studies and determining appropriate storage conditions. Thermal stress can promote both hydrolytic and oxidative degradation pathways.

Q4: What are the primary degradation pathways I should investigate?

To build a comprehensive stability profile, you must conduct forced degradation (or stress testing) studies as mandated by regulatory bodies like the ICH.[8] These studies intentionally stress the molecule to identify likely degradation products and establish degradation pathways.[8] The primary pathways to investigate for this compound are:

  • Acidic and Basic Hydrolysis: To assess susceptibility to pH-mediated degradation.

  • Oxidation: To determine stability in the presence of oxidizing agents. This is particularly relevant for the isothiazole ring, which can be bioactivated via sulfur oxidation.[9]

  • Photolysis: To evaluate the impact of light exposure.

  • Thermal Degradation: To understand the effect of heat, both in solid form and in solution.

Section 2: Troubleshooting Guide for Forced Degradation Studies

Forced degradation studies are the cornerstone of understanding a molecule's intrinsic stability.[10] This section provides solutions to common challenges encountered during these experiments.

Below is a standard workflow for conducting a forced degradation study and identifying the resulting degradants.

G cluster_0 Phase 1: Stress Condition Optimization cluster_1 Phase 2: Degradant Identification A Prepare Stock Solution of Isothiazol-5-amine HCl B Expose Aliquots to Stress Conditions (Acid, Base, H2O2, Heat, Light) A->B C Analyze Samples at Time Points (e.g., HPLC-UV) B->C D Target 5-20% Degradation? (ICH Guideline) C->D E Adjust Stressor Severity (Time, Temp, Conc.) D->E No F Optimal Conditions Achieved D->F Yes E->B G Perform Preparative Stress Study F->G H Analyze by LC-MS/MS G->H I Propose Degradant Structures (Based on Mass & Fragmentation) H->I J Isolate Degradants (Prep-HPLC) I->J K Confirm Structure (NMR) J->K

Workflow for a Forced Degradation Study.
Q5: My forced degradation study shows little to no degradation (<5%). What should I do?

This indicates your stress conditions are too mild. The goal is to achieve a noticeable level of degradation (typically 5-20%) to ensure your analytical method is capable of detecting and separating any potential degradants.[8]

  • Causality & Solution: The energy input (thermal, photolytic) or reactant concentration (acid, base, oxidant) is insufficient to overcome the activation energy of the degradation reaction. You must systematically increase the severity of the stress conditions.

    • Thermal: Increase the temperature (e.g., from 60°C to 80°C) or prolong the exposure time.

    • Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 M HCl to 1 M HCl) or increase the temperature.

    • Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 10%) or allow the reaction to proceed for a longer duration.

    • Photostability: Increase the exposure duration or intensity to meet ICH Q1B guidelines.

Q6: I'm seeing too much degradation (>20%), and my main peak is almost gone. How can I fix this?

This is a common issue where the stress conditions are too harsh, leading to complete degradation or the formation of secondary and tertiary degradants. This prevents the accurate identification of primary degradation products.

  • Causality & Solution: The conditions have pushed the reaction too far. You need to reduce the stressor severity to slow the reaction down. The table below provides a systematic approach to dialing back the conditions.

Stress ConditionTypical Starting Condition (Harsh)Recommended Adjusted Condition (Milder)Rationale
Acid Hydrolysis 1 M HCl at 80°C for 24h0.1 M HCl at 60°C for 8hReduces both molarity and thermal energy.
Base Hydrolysis 1 M NaOH at 60°C for 8h0.01 M NaOH at room temp for 4hIsothiazoles are very base-labile; mild conditions are key.[1]
Oxidation 30% H₂O₂ at 60°C for 8h3% H₂O₂ at room temp for 6hReduces oxidant concentration and avoids heat.
Thermal (Solid) 105°C for 48h80°C for 24hLowers thermal stress to identify primary thermolytic products.
Q7: How do I differentiate between degradation products and impurities already present in my starting material?

This is a critical step for accurate analysis. A peak in a stressed sample chromatogram is only a degradant if it is not present, or is present at a much lower level, in the unstressed control.

  • Self-Validating Protocol: Always include a "time zero" (t=0) control sample. This sample should be prepared from the same stock solution but immediately diluted and analyzed without any stress exposure. Any peak (other than the parent) present in the t=0 sample is considered a process-related impurity from the synthesis of the starting material. A true degradation product should grow in size over the course of the stress test.

Q8: My analysis shows a significant loss of the parent compound, but I don't see corresponding new peaks. What is happening?

A poor mass balance (where the sum of the parent peak area and all degradant peak areas does not equal the initial parent peak area) suggests that the degradation products are not being detected by your current analytical method.

  • Causality & Solution:

    • Non-UV Active Degradants: The isothiazole ring is a chromophore. If the ring is fragmented during degradation, the resulting products (e.g., small aliphatic amines or acids) may not absorb UV light at your detection wavelength.[2] Solution: Use a more universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with your UV detector.

    • Volatile Degradants: Small molecule fragments could be volatile and lost during sample preparation or analysis. Solution: Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze for potential volatile products.

    • Precipitation: The degradant may be insoluble in the analysis solvent. Solution: Visually inspect your stressed samples for any precipitate. If observed, attempt to dissolve it in a different solvent for analysis.

Section 3: Detailed Protocol - Forced Degradation Study

This protocol provides a robust, step-by-step methodology for conducting a forced degradation study on this compound.

Objective: To identify the potential degradation pathways and products of this compound under various stress conditions and to establish a stability-indicating analytical method.

Materials:

  • This compound (CAS: 92815-50-4)

  • HPLC-grade Acetonitrile and Water

  • Formic Acid (or other suitable buffer components)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV/PDA and MS detectors

  • Photostability chamber, calibrated oven, water bath

Analytical Method (Starting Point):

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Detection: UV/PDA (scan 210-400 nm) and ESI-MS (positive ion mode)

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve this compound in water to prepare a 1.0 mg/mL stock solution. This will be the source for all stress samples.

  • Control Sample (t=0):

    • Immediately dilute the stock solution to a final concentration of ~0.1 mg/mL with a 50:50 water:acetonitrile mixture. Analyze immediately. This establishes the initial purity profile.

  • Stress Conditions (Perform in parallel):

    • Acid Hydrolysis:

      • Mix 1 mL of stock solution with 1 mL of 1 M HCl.

      • Heat at 60°C for 8 hours.

      • At selected time points (e.g., 2, 4, 8h), withdraw an aliquot, neutralize with an equimolar amount of NaOH, dilute to 0.1 mg/mL, and analyze.

    • Base Hydrolysis:

      • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

      • Keep at room temperature for 4 hours.

      • Rationale: Isothiazoles are highly sensitive to base, so milder conditions are required.[1]

      • At selected time points (e.g., 1, 2, 4h), withdraw an aliquot, neutralize with an equimolar amount of HCl, dilute to 0.1 mg/mL, and analyze.

    • Oxidative Degradation:

      • Mix 1 mL of stock solution with 1 mL of 10% H₂O₂.

      • Keep at room temperature for 8 hours, protected from light.

      • At selected time points, withdraw an aliquot, dilute to 0.1 mg/mL, and analyze.

    • Thermal Degradation (Solution):

      • Transfer 2 mL of the stock solution to a sealed vial.

      • Heat at 80°C for 24 hours.

      • After cooling, dilute to 0.1 mg/mL and analyze.

    • Photolytic Degradation:

      • Place a 0.1 mg/mL solution in a quartz cuvette or vial.

      • Expose to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (per ICH Q1B).

      • Simultaneously, run a dark control sample wrapped in aluminum foil.

      • Analyze both the exposed and dark control samples.

  • Data Analysis:

    • For each condition, compare the chromatograms of the stressed samples to the t=0 control.

    • Calculate the percentage degradation of the parent compound.

    • Determine the relative retention times (RRT) and peak areas of all new peaks (degradants).

    • Use the MS data to determine the mass-to-charge ratio (m/z) of the degradants and analyze their fragmentation patterns to propose structures.

Section 4: Proposed Degradation Pathways & Visualization

The following diagrams illustrate the most probable degradation pathways for this compound based on established isothiazole chemistry.

Proposed Pathway 1: Base-Catalyzed Hydrolysis

Under alkaline conditions, the isothiazole ring is susceptible to nucleophilic attack by hydroxide, leading to ring opening and the formation of non-cyclic products.[2]

G A Isothiazol-5-amine (Parent Molecule) B Nucleophilic Attack by OH- at Sulfur A->B OH- C Ring-Opened Intermediate (Thiolate Anion) B->C Ring Cleavage D Further Degradation (e.g., N-substituted malonamic acid derivatives) C->D Hydrolysis/ Oxidation

Proposed Hydrolytic Degradation Pathway.
Proposed Pathway 2: Oxidative Degradation (Bioactivation Model)

Oxidative stress, either from chemical oxidants or metabolic enzymes (like CYP P450), can lead to the oxidation of the sulfur atom.[9] This can form a reactive intermediate susceptible to attack by nucleophiles.

G A Isothiazol-5-amine (Parent Molecule) B Sulfur Oxidation (S-oxide intermediate) A->B [O] (e.g., H2O2, P450) C Nucleophilic Attack (e.g., by Glutathione in vivo or H2O in vitro) B->C Electrophilic Intermediate D Adduct or Hydroxylated Species C->D

Proposed Oxidative Degradation Pathway.

References

Technical Support Center: By-product Analysis in Isothiazol-5-amine hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Isothiazol-5-amine hydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges related to by-product formation during its synthesis and reactions. Our goal is to equip you with the knowledge to identify, control, and minimize unwanted side products, ensuring the integrity and purity of your target compounds.

Introduction: The Challenge of By-products in Isothiazole Synthesis

Isothiazole and its derivatives are crucial scaffolds in medicinal chemistry and materials science.[1][2] The synthesis of this compound, while established, can be prone to the formation of various by-products that complicate purification and compromise yield and purity. Understanding the underlying reaction mechanisms and the factors that influence side reactions is paramount for successful and reproducible synthesis.[3] This guide delves into the common by-products encountered, the analytical techniques for their identification, and strategies to mitigate their formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of by-products observed in the synthesis of this compound?

A1: By-product formation is highly dependent on the specific synthetic route employed. However, some common classes of impurities include:

  • Ring-Opened Products: The isothiazole ring can be susceptible to nucleophilic attack, leading to ring cleavage.[4][5] This is particularly prevalent under harsh basic or acidic conditions or in the presence of strong nucleophiles. The resulting acyclic compounds can be complex to identify and remove.

  • Over-alkylation or Arylation Products: If the synthesis involves N-alkylation or N-arylation steps, there is a risk of multiple substitutions on the amine group, leading to quaternary ammonium salts or di-substituted amines.[4]

  • Isomeric By-products: Depending on the precursors and reaction conditions, the formation of isomeric isothiazole derivatives is possible. For instance, substituents may add to different positions on the isothiazole ring.

  • Unreacted Starting Materials and Intermediates: Incomplete reactions can leave residual starting materials or stable intermediates in the final product mixture.[6]

  • Solvent-Related Impurities: Solvents can sometimes participate in side reactions, leading to the formation of adducts or other impurities.

Q2: My reaction is producing a significant amount of an unidentifiable polar impurity. How can I begin to characterize it?

A2: A systematic approach is crucial for identifying unknown impurities. We recommend the following workflow:

  • Initial Assessment with HPLC-UV: High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent first step.[7][8] It will help you determine the number of components in your mixture and their relative polarity. A polar impurity will typically have a shorter retention time on a reverse-phase column.

  • LC-MS/MS for Molecular Weight Determination: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for obtaining the molecular weight of the impurity.[9] This information is critical for proposing potential molecular formulas.

  • High-Resolution Mass Spectrometry (HRMS): For a more accurate molecular formula, HRMS is invaluable. It provides a highly precise mass measurement, significantly narrowing down the possibilities for the elemental composition of the impurity.

  • NMR Spectroscopy for Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY, HSQC, and HMBC) is the gold standard for determining the precise structure of the unknown compound.[10][11] It provides detailed information about the connectivity of atoms within the molecule.

Q3: I suspect ring-opening of the isothiazole nucleus is occurring. What reaction conditions are known to promote this, and how can I prevent it?

A3: The isothiazole ring can be opened by nucleophilic attack, particularly at the sulfur atom.[4] Conditions that favor this include:

  • Strong Bases: The use of strong bases like sodium hydroxide or potassium tert-butoxide can promote ring cleavage.

  • Elevated Temperatures: Higher reaction temperatures can provide the activation energy needed for ring-opening side reactions.[6]

  • Certain Nucleophiles: Strong nucleophiles, such as primary amines or hydrazines, can attack the isothiazole ring and lead to its opening.[4]

Preventative Measures:

  • Milder Bases: Opt for milder bases like potassium carbonate or triethylamine when possible.

  • Temperature Control: Carefully control the reaction temperature, and consider running the reaction at a lower temperature for a longer duration.[6]

  • Protecting Groups: If the amine group is not the desired reaction site, consider using a suitable protecting group to prevent its participation in unwanted side reactions.

  • Reaction Quenching: Prompt and appropriate quenching of the reaction can prevent further degradation of the desired product.

Troubleshooting Guides

Guide 1: Low Yield and Multiple Spots on TLC

This common issue often points to suboptimal reaction conditions or the presence of competing side reactions.

Troubleshooting_Low_Yield start Problem: Low Yield & Multiple Spots on TLC cause1 cause1 start->cause1 cause2 cause2 start->cause2 cause3 cause3 start->cause3 solution1 solution1 cause1->solution1 solution2 solution2 cause1->solution2 cause2->solution2 solution3 solution3 cause2->solution3 solution4 solution4 cause2->solution4 cause3->solution1 solution5 solution5 cause3->solution5

Caption: Workflow for analytical method development and validation.

Experimental Protocol: HPLC Method for By-product Quantification

This protocol provides a general framework for developing an HPLC method for quantifying a known by-product. [12]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Prepare a suitable mobile phase. A common starting point for isothiazole derivatives is a mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape. [13]3. Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determine the optimal wavelength for both your product and the by-product by running a UV scan.

    • Gradient Elution: Start with a higher percentage of the aqueous phase and gradually increase the organic phase to ensure good separation of compounds with different polarities.

  • Standard and Sample Preparation:

    • Prepare a stock solution of your purified by-product standard at a known concentration.

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare your reaction mixture sample by diluting it to a concentration that falls within the calibration range.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the by-product against its concentration for the standard solutions.

    • Determine the concentration of the by-product in your reaction sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary

Analytical MethodAnalyte TypeLinearity RangeAccuracy (%)Precision (%RSD)LOQ
RP-HPLC-UVThiazolidinedionesNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
LC-UVThiazolidinone Derivative62.5 to 4000 ng/mL95.2-104.5< 1562.5 ng/mL
UV-Vis SpectrophotometryThiazole Derivative5-25 µg/mL98.5-101.2< 2Not Specified

This table presents data for structurally related compounds and serves as a benchmark.[12]

Advanced Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable by-products, GC-MS is a highly sensitive and specific analytical technique. [14][15]It provides excellent chromatographic separation and mass spectral data for confident identification. Derivatization may sometimes be necessary to improve the volatility and thermal stability of polar analytes. [15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for the unambiguous structural elucidation of unknown by-products. [10]

  • ¹H NMR: Provides information about the number and types of protons and their neighboring environments. For isothiazole, characteristic chemical shifts can be observed. [17]* ¹³C NMR: Shows the number and types of carbon atoms in the molecule. [18]* 2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between protons and carbons, allowing for the complete assembly of the molecular structure.

By combining these powerful analytical tools with a systematic troubleshooting approach, researchers can effectively tackle the challenges of by-product formation in this compound reactions, leading to improved processes and higher purity compounds.

References

Technical Support Center: Analytical Methods for Monitoring Isothiazol-5-amine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of reactions involving Isothiazol-5-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the analysis of this important chemical intermediate. Isothiazoles are a significant class of heterocyclic compounds, with their derivatives showing diverse biological activities that are of great interest to the pharmaceutical and agrochemical industries.[1][2][3][4] The precise monitoring of reactions involving this compound is critical for ensuring reaction completion, optimizing yield, and minimizing impurities.

This guide is structured to provide practical, experience-driven advice to help you overcome common analytical challenges.

Section 1: High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for monitoring the progress of organic reactions, including those involving this compound.[1][5] It is particularly well-suited for non-volatile or thermally labile compounds.[1]

Troubleshooting Guide: HPLC Analysis

Question 1: I'm seeing significant peak tailing for my this compound starting material. What could be the cause and how do I fix it?

Answer: Peak tailing for a basic compound like this compound is often due to strong interactions between the amine functional group and acidic silanol groups on the surface of the silica-based stationary phase.[6]

  • Causality: The lone pair of electrons on the nitrogen atom of the amine can form strong hydrogen bonds with the hydroxyl groups of the silanols, leading to a secondary retention mechanism that broadens and tails the peak.

  • Solutions:

    • Mobile Phase Modification: Add a competitive base to the mobile phase, such as triethylamine (TEA) at a concentration of 0.1-0.5% (v/v). The TEA will preferentially interact with the active silanol sites, masking them from the analyte.

    • pH Adjustment: Increase the pH of the mobile phase to suppress the ionization of the silanol groups. A pH above 7 is generally recommended, but ensure it is within the stable range for your column. Using a buffered mobile phase is crucial for consistent results.

    • Use of a Base-Deactivated Column: Employ a modern HPLC column that has been specifically end-capped or base-deactivated to minimize silanol interactions.

    • Lower Analyte Concentration: Overloading the column can exacerbate peak tailing. Try injecting a more dilute sample.[7]

Question 2: My retention times are drifting during a long reaction monitoring sequence. What should I investigate?

Answer: Retention time drift can be a frustrating issue, leading to inaccurate quantification. The causes can be related to the column, mobile phase, or pump.[8][9]

  • Causality & Solutions:

    • Column Temperature Fluctuation: Even small changes in ambient temperature can affect retention times.[8] Using a thermostatted column compartment is essential for stable retention.[9] A good rule of thumb is that a 1°C change in temperature can alter retention times by 1-2%.[8]

    • Mobile Phase Composition Change: If you are using online mobile phase mixing, ensure the pump's proportioning valves are functioning correctly.[10] Premixing the mobile phase can eliminate this as a variable.[8] Also, be aware of the potential for volatile organic solvents to evaporate over time, changing the mobile phase composition.

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run.[9] This can take 10-20 column volumes or more.

    • Pump Performance: Inconsistent flow from the pump due to leaks or air bubbles can cause retention time shifts.[7][9] Degas the mobile phase and purge the pump.[9]

Experimental Protocol: HPLC-UV Monitoring of an Acylation Reaction

This protocol outlines a general method for monitoring the acylation of this compound with an acyl chloride.

  • Reaction Sampling: At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quenching & Dilution: Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 950 µL) of mobile phase to stop the reaction and prevent further side reactions.

  • Sample Preparation:

    • Prepare a stock solution of the this compound starting material in the mobile phase at a known concentration (e.g., 1 mg/mL).

    • Prepare a mixed standard solution containing both the starting material and the expected product (if available) to determine their retention times.[1]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[11]

    • Mobile Phase: A gradient elution of acetonitrile and water containing 0.1% formic acid can be a good starting point.[11] For this compound, a buffered mobile phase at a neutral or slightly basic pH might be necessary to achieve good peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[11]

    • Detection: UV detection at the wavelength of maximum absorbance for the reactants and products. A diode array detector (DAD) is useful for confirming peak identity and purity.[2][11] The maximum absorption wavelengths for similar isothiazolinones have been reported between 275 nm and 318 nm.[11]

    • Injection Volume: 10 µL.

  • Data Analysis: Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time to determine the reaction progress.

Parameter Starting Condition Notes
Column C18, 4.6 x 150 mm, 5 µmA common starting point for reversed-phase chromatography.
Mobile Phase A Water with 0.1% Formic AcidProvides protons for better ionization in positive mode MS.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic modifier.
Gradient 5% B to 95% B in 15 minA generic gradient to elute a range of polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CFor improved reproducibility.[11]
Injection Vol. 5 µLTo avoid column overload.
UV Wavelength 275 nmA common wavelength for aromatic heterocycles.[11]

Table 1: Starting HPLC-UV Method Parameters.

Workflow for HPLC Troubleshooting

HPLC_Troubleshooting start Problem Observed peak_shape Poor Peak Shape (Tailing, Fronting, Splitting) start->peak_shape retention_time Retention Time Issues (Drifting, Shifting) start->retention_time pressure Pressure Problems (High, Low, Fluctuating) start->pressure check_column Check Column (Age, Contamination) peak_shape->check_column check_mobile_phase Check Mobile Phase (pH, Additives) peak_shape->check_mobile_phase check_sample Check Sample (Solvent, Overload) peak_shape->check_sample check_temp Check Temperature (Column Oven) retention_time->check_temp check_pump Check Pump (Flow Rate, Leaks) retention_time->check_pump check_equilibration Check Equilibration retention_time->check_equilibration check_system Check System for Blockages (Frits, Tubing) pressure->check_system check_leak Check for Leaks pressure->check_leak solution_peak Adjust Mobile Phase Use New Column Dilute Sample check_column->solution_peak check_mobile_phase->solution_peak check_sample->solution_peak solution_rt Use Column Oven Service Pump Increase Equilibration Time check_temp->solution_rt check_pump->solution_rt check_equilibration->solution_rt solution_pressure Backflush/Replace Column Replace Frits Tighten Fittings check_system->solution_pressure check_leak->solution_pressure

Caption: A troubleshooting workflow for common HPLC issues.

Section 2: Gas Chromatography (GC) for Reaction Monitoring

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds.[1] For this compound, direct analysis by GC can be challenging due to its polarity and low volatility. Derivatization is often necessary to convert the analyte into a more volatile and thermally stable form.[12][13][14]

Troubleshooting Guide: GC Analysis

Question 1: I am not seeing a peak for my derivatized Isothiazol-5-amine. What could be wrong?

Answer: This issue often points to an incomplete or failed derivatization reaction, or problems with the GC system itself.

  • Causality & Solutions:

    • Incomplete Derivatization: The derivatization of amines can be challenging.

      • Reagent Choice: Silylation is a common derivatization technique for compounds with active hydrogens.[14] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) are often effective for derivatizing amines.[13]

      • Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions, as moisture will consume the derivatizing reagent. The reaction may require heating and an adequate reaction time to go to completion.[13]

      • Stoichiometry: Use a sufficient excess of the derivatizing reagent to drive the reaction to completion.

    • Analyte Adsorption: The active amine group, even after derivatization, can be adsorbed onto active sites in the GC inlet or column.

      • Inlet Liner: Use a deactivated inlet liner.

      • Column Choice: A low-polarity or mid-polarity column is generally recommended for the analysis of silylated compounds.[14]

    • Thermal Degradation: The derivatized compound might be degrading in the high-temperature GC inlet. Try lowering the inlet temperature.

Question 2: I am seeing multiple peaks for my derivatized product. Why is this happening?

Answer: The presence of multiple peaks can indicate the formation of different derivatized species, side products from the primary reaction, or degradation products.

  • Causality & Solutions:

    • Incomplete Derivatization: If the amine has multiple active hydrogens, you might be seeing a mixture of mono- and di-silylated products. Optimize the derivatization conditions (time, temperature, reagent excess) to favor the formation of a single, fully derivatized product.[13]

    • Side Reactions: The derivatization reagent could be reacting with other functional groups in your reaction mixture.

    • Isomerization: It's possible that under the analytical conditions, your product is isomerizing.

    • Mass Spectrometry Confirmation: Use a mass spectrometer (MS) as the detector to identify the different peaks based on their mass spectra.[15][16][17]

Experimental Protocol: GC-MS Monitoring via Derivatization

This protocol provides a general workflow for monitoring a reaction using GC-MS after derivatization.

  • Reaction Sampling and Quenching: As with HPLC, take an aliquot of the reaction mixture and quench it.

  • Sample Preparation (Pre-derivatization):

    • The sample may need to be extracted from the reaction solvent into a more volatile organic solvent suitable for GC analysis (e.g., dichloromethane or ethyl acetate).

    • The sample must be thoroughly dried, for example, by passing it through a small column of sodium sulfate.

  • Derivatization (Silylation):

    • To the dried sample, add a silylating agent such as BSTFA with 1% TMCS in a sealed vial.

    • Heat the mixture (e.g., at 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

  • GC-MS Conditions:

    • Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operate in electron ionization (EI) mode and scan a mass range appropriate for the expected molecular weights of the derivatized compounds.

  • Data Analysis: Monitor the reaction by observing the disappearance of the derivatized starting material and the appearance of the derivatized product. The mass spectra will help in confirming the identity of the peaks.[16][17]

Parameter Setting Rationale
Derivatization Reagent BSTFA + 1% TMCSEffective for silylating amines.[13]
Reaction Temperature 70 °CTo facilitate the derivatization reaction.
Reaction Time 30 minutesA good starting point for optimization.
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA robust, general-purpose non-polar column.
Oven Program 100 °C (2 min), then 10 °C/min to 280 °C (5 min)To separate compounds with a range of volatilities.
Mass Spectrometer EI, Scan mode m/z 50-500To obtain mass spectra for compound identification.

Table 2: Typical GC-MS Derivatization and Analysis Conditions.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Situ Monitoring

NMR spectroscopy is a powerful, non-invasive technique for real-time reaction monitoring.[18][19][20] It provides detailed structural information and can be used for quantitative analysis without the need for calibration standards under certain conditions.[20]

Troubleshooting Guide: NMR Analysis

Question: The peaks in my ¹H NMR spectra are broad and the resolution is poor, making it difficult to quantify the species in my reaction mixture. What can I do?

Answer: Poor resolution and broad peaks in NMR can be caused by several factors, including magnetic field inhomogeneity, sample viscosity, and the presence of paramagnetic species.[18]

  • Causality & Solutions:

    • Magnetic Field Inhomogeneity: The reaction mixture may not be homogeneous, leading to a distorted magnetic field.

      • Shimming: Ensure the spectrometer is properly shimmed on your sample.

      • Sample Mixing: If possible, gentle agitation or stirring of the NMR tube can help improve homogeneity.

    • High Viscosity: Viscous samples can lead to broader lines. Diluting the reaction mixture with a deuterated solvent may help, but this will also slow down the reaction rate.

    • Paramagnetic Species: The presence of paramagnetic metals (even at trace levels) can cause significant line broadening. Ensure your glassware is clean and that no paramagnetic catalysts are used, or if they are, be aware of their potential impact on the spectra.

    • Chemical Exchange: If there is a chemical exchange process occurring on the NMR timescale (e.g., proton exchange of the amine), this can also lead to peak broadening. Changing the temperature of the experiment can sometimes help to either sharpen the peaks (by moving out of the intermediate exchange regime) or coalesce them.

Experimental Protocol: Real-Time ¹H NMR Reaction Monitoring

This protocol describes a general method for monitoring a reaction directly in an NMR tube.

  • Sample Preparation:

    • In an NMR tube, dissolve the this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

    • Add a known amount of an internal standard (a compound that does not react with any of the components in the mixture and has a resonance in a clear region of the spectrum).

  • Reaction Initiation: Add the second reactant to the NMR tube, quickly mix, and insert the tube into the NMR spectrometer.

  • NMR Data Acquisition:

    • Acquire a series of ¹H NMR spectra at regular time intervals.[18]

    • Ensure the relaxation delay (d1) is long enough (at least 5 times the longest T₁ of the protons being quantified) to obtain quantitative data.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the signals corresponding to the starting material, product, and internal standard.

    • The concentration of each species can be determined by comparing the integral of its characteristic peak to the integral of the internal standard.

Conceptual Workflow for NMR Reaction Monitoring

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_sample Dissolve Reactants & Internal Standard in Deuterated Solvent initiate_reaction Initiate Reaction in NMR Tube prep_sample->initiate_reaction acquire_spectra Acquire Time-Resolved ¹H NMR Spectra initiate_reaction->acquire_spectra process_spectra Process Spectra (FT, Phasing, Baseline) acquire_spectra->process_spectra integrate_peaks Integrate Peaks of Reactants, Products, & Internal Standard process_spectra->integrate_peaks quantify Calculate Concentrations and Reaction Progress integrate_peaks->quantify

Caption: A conceptual workflow for NMR reaction monitoring.

Section 4: Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for monitoring my this compound reaction?

A1: The best technique depends on the specific reaction and the available instrumentation.

  • HPLC is generally the most versatile and robust method, especially for complex reaction mixtures and non-volatile compounds.[1]

  • GC can be very effective if the reactants and products are volatile and thermally stable, or if they can be easily and reproducibly derivatized.[1] It often offers higher resolution than HPLC.

  • NMR is ideal for mechanistic studies and for obtaining real-time kinetic data without the need for sampling and quenching.[21][22] However, it is less sensitive than chromatographic methods.

Q2: How do I choose an internal standard for quantitative NMR?

A2: A good internal standard for quantitative NMR should:

  • Be chemically inert to the reaction components.

  • Have a simple spectrum with one or more sharp singlets.

  • Have resonances that do not overlap with any of the signals from the reactants or products.

  • Be soluble in the reaction solvent.

  • Have a known purity. Common internal standards include 1,4-dioxane, dimethyl sulfone, or hexamethyldisilane (HMDS).

Q3: Can I use mass spectrometry alone to monitor the reaction?

A3: While mass spectrometry is excellent for identifying reaction components, it is not ideal for quantitative monitoring on its own without a chromatographic inlet (like LC-MS or GC-MS). This is because different compounds can have vastly different ionization efficiencies, meaning the signal intensity does not directly and linearly correlate with concentration for all components in a mixture. LC-MS or GC-MS is the preferred approach.[2][23]

Q4: My reaction involves a color change. Can I use UV-Vis spectrophotometry to monitor it?

A4: Yes, if there is a significant and unique change in the UV-Vis spectrum of the starting material versus the product, you can use this technique.[24][25] You would need to find a wavelength where only one of the components (either reactant or product) absorbs, or use mathematical methods to deconvolve the overlapping spectra. However, this method is generally less specific than chromatography or NMR, as it does not separate the components of the mixture, and any colored impurities could interfere with the measurement.

References

Technical Support Center: Strategies to Avoid Polymerization of Isothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the stability of isothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile heterocyclic compounds. Isothiazole derivatives are known for their broad utility, from pharmaceuticals to materials science, but their inherent reactivity can sometimes lead to undesired polymerization and degradation, compromising experimental outcomes.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you anticipate and mitigate these stability issues, ensuring the integrity of your research.

Understanding the Instability of the Isothiazole Ring

The isothiazole ring, while aromatic, possesses a unique electronic structure that contributes to its reactivity.[4][5] The nitrogen and sulfur heteroatoms influence the electron density distribution within the ring, making certain positions susceptible to nucleophilic or electrophilic attack.[6] This reactivity, while useful for functionalization, can also be a pathway for degradation and polymerization, particularly through ring-opening mechanisms.[5][6]

Isothiazolium salts, for instance, are particularly sensitive to nucleophilic attack, which can lead to ring cleavage.[5] Furthermore, environmental factors such as light, heat, and pH can significantly impact the stability of isothiazole derivatives, often initiating degradation pathways that may result in the formation of oligomers or polymers.

Below, we address common questions and provide actionable strategies to maintain the stability of your isothiazole compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My isothiazole derivative solution turned from colorless to yellow/brown upon storage. What is happening and how can I prevent it?

A1: A color change is often the first visual indicator of degradation. This can be due to several factors, including:

  • Photodegradation: Isothiazole derivatives can be sensitive to light, which can trigger photochemical reactions leading to decomposition products.[7] One possible mechanism involves the formation of reactive intermediates upon photo-irradiation, which can then rearrange or react with other molecules.

  • Oxidation: The sulfur atom in the isothiazole ring can be susceptible to oxidation, especially in the presence of air or oxidizing agents. This can lead to the formation of colored byproducts.

  • Trace Impurities: Residual acids, bases, or metal ions from the synthesis or purification steps can catalyze degradation pathways over time.

Troubleshooting and Prevention:

  • Storage Conditions: Store your isothiazole derivatives in amber vials or wrap the container in aluminum foil to protect them from light. Store them in a cool, dark place, and consider storage under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. For long-term storage, keeping the compound in a freezer at -20°C is recommended.[1]

  • Purification: Ensure your compound is thoroughly purified to remove any residual catalysts or reagents. Recrystallization is an effective method for purifying solid isothiazole derivatives.[8]

  • Solvent Choice: Be mindful of the solvent used for storage. Protic solvents may facilitate certain degradation pathways. If possible, store the compound as a solid or in a non-reactive, aprotic solvent.

Q2: I'm observing broad peaks in the NMR spectrum of my purified isothiazole derivative, suggesting the presence of multiple species. Could this be oligomerization?

A2: Yes, broad NMR peaks can be indicative of oligomerization or the presence of a mixture of degradation products. The formation of oligomers can occur through several mechanisms, often initiated by the opening of the isothiazole ring.

Potential Polymerization/Oligomerization Pathway:

A plausible, though not universally confirmed, pathway for the polymerization of certain isothiazole derivatives involves a ring-opening mechanism, particularly under nucleophilic conditions. The opened-ring intermediate, which may exist as a reactive thioamide or a related species, could then undergo intermolecular condensation reactions to form dimers, trimers, and eventually oligomers.

Diagram: Postulated Ring-Opening Oligomerization Pathway

G Isothiazole Isothiazole Derivative RingOpened Reactive Ring-Opened Intermediate Isothiazole->RingOpened Nucleophilic Attack Nucleophile Nucleophile (e.g., Nu⁻) Nucleophile->Isothiazole Dimer Dimer RingOpened->Dimer Intermolecular Reaction Oligomer Oligomer/Polymer Dimer->Oligomer Further Condensation

Caption: A simplified representation of a possible ring-opening oligomerization pathway for isothiazole derivatives.

Troubleshooting and Prevention:

  • Control of Nucleophiles: Be cautious of nucleophilic reagents or residual nucleophiles in your reaction mixtures and purified samples. Common nucleophiles include amines, thiols, and even water under certain conditions.

  • pH Control: The stability of many isothiazole derivatives is pH-dependent. Acidic conditions can sometimes stabilize the ring, while basic conditions may promote nucleophilic attack and ring-opening.

  • Analytical Monitoring: Use techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to monitor the purity of your sample over time.[7] This can help you detect the formation of dimers or other oligomeric species. Gel Permeation Chromatography (GPC) can also be useful for detecting higher molecular weight species.

Q3: My synthesis of a substituted isothiazole is giving a low yield of the desired product and a significant amount of an insoluble, intractable solid. What could be causing this?

A3: The formation of an insoluble solid during the synthesis of isothiazole derivatives is a strong indication of polymerization or the precipitation of unstable intermediates.

Common Causes and Solutions:

  • Reaction Temperature: Excessive heat can promote side reactions and decomposition. Try running the reaction at a lower temperature, even if it requires a longer reaction time.

  • Reagent Addition: The order and rate of reagent addition can be critical. A slow, controlled addition of a reactive reagent can help to minimize local high concentrations that might lead to side reactions.

  • Choice of Base: If your synthesis involves a base, its strength and nucleophilicity can influence the outcome. A non-nucleophilic base might be preferable to avoid unwanted reactions with the isothiazole ring.

  • Work-up Procedure: Some isothiazole derivatives may be unstable to aqueous work-up conditions, especially if the pH is not controlled. Consider a non-aqueous work-up if possible, or ensure that the pH of the aqueous layers is maintained in a range where your compound is stable.

Protocols for Stabilization

The proactive stabilization of isothiazole derivatives can save considerable time and resources. The choice of stabilization strategy will depend on the specific structure of your compound and its intended application.

Protocol 1: Stabilization Using Radical Scavengers

For isothiazole derivatives that are sensitive to oxidation or light-induced radical reactions, the addition of a radical scavenger can be effective.

Materials:

  • Your isothiazole derivative

  • Butylated hydroxytoluene (BHT) or another suitable radical scavenger

  • Appropriate solvent

Procedure:

  • Prepare a stock solution of BHT in a compatible solvent (e.g., ethanol, isopropanol) at a concentration of 1-5% (w/v).

  • To your solution of the isothiazole derivative, add the BHT stock solution to achieve a final BHT concentration of 100-500 ppm.

  • Mix thoroughly and store the stabilized solution under the recommended conditions (cool, dark, and preferably under an inert atmosphere).

Table 1: Common Radical Scavengers for Stabilization

StabilizerRecommended ConcentrationNotes
Butylated hydroxytoluene (BHT)100-500 ppmEffective for preventing oxidation.
Propyl gallate100-500 ppmCan also chelate metal ions that may catalyze degradation.
Hydroquinone50-200 ppmOften used for stabilizing monomers, but can be effective here too.
Protocol 2: Control of pH

As mentioned, pH can be a critical factor in the stability of isothiazole derivatives.

Procedure:

  • Determine the optimal pH range for the stability of your specific isothiazole derivative through small-scale experiments.

  • If you are working with aqueous solutions, use a suitable buffer system to maintain the pH within the desired range.

  • During work-up procedures involving aqueous washes, adjust the pH of the wash solutions accordingly.

Analytical Methods for Detecting Polymerization

Early detection of polymerization or degradation is key to troubleshooting.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for monitoring the purity of your compound. The appearance of new peaks, especially at different retention times, can indicate the formation of degradation products or oligomers. A diode-array detector (DAD) can provide UV-Vis spectra of the peaks, which can help in their identification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful combination allows for the separation of components by HPLC and their identification by mass spectrometry.[7] You can look for the masses of expected oligomers (dimers, trimers, etc.).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As discussed, peak broadening in ¹H or ¹³C NMR spectra can suggest the presence of oligomers. You may also observe the appearance of new, complex signal patterns corresponding to degradation products.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): These techniques are ideal for separating molecules based on their size in solution. GPC/SEC can provide direct evidence for the formation of higher molecular weight species and can be used to estimate their molecular weight distribution.

Diagram: Troubleshooting Workflow for Isothiazole Instability

G start Instability Observed (e.g., color change, precipitation, broad NMR peaks) check_storage Review Storage Conditions (light, temp, atmosphere) start->check_storage check_purity Assess Purity (HPLC, LC-MS, NMR) start->check_purity adjust_storage Adjust Storage Conditions (e.g., amber vial, inert gas, freezer) check_storage->adjust_storage Inadequate repurify Re-purify Compound (e.g., recrystallization, chromatography) check_purity->repurify Impurities Detected add_stabilizer Consider Adding a Stabilizer (e.g., BHT, propyl gallate) check_purity->add_stabilizer Pure but Unstable monitor Monitor Stability Over Time repurify->monitor adjust_storage->monitor add_stabilizer->monitor

Caption: A decision-making workflow for troubleshooting the instability of isothiazole derivatives.

Conclusion

The successful handling and application of isothiazole derivatives hinge on a thorough understanding of their inherent reactivity and stability. By implementing the strategies outlined in this guide—from careful control of experimental conditions to the proactive use of stabilizers and diligent analytical monitoring—researchers can significantly mitigate the risks of unwanted polymerization and degradation. We encourage you to use this resource as a starting point for developing robust protocols tailored to your specific isothiazole derivatives and experimental needs.

References

Validation & Comparative

"comparative analysis of isothiazole synthesis methods"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Modern Isothiazole Synthesis

Introduction: The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its unique electronic properties and structural rigidity have led to its incorporation into a wide array of pharmaceuticals, including the antipsychotic drug ziprasidone, as well as agrochemicals and functional organic materials.[1][3] The persistent demand for novel isothiazole-containing compounds necessitates a deep understanding of the available synthetic methodologies.

This guide provides a comparative analysis of key synthetic strategies for the construction of the isothiazole ring. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings, operational considerations, and relative merits of each approach. This analysis is designed to empower researchers, chemists, and drug development professionals to make informed, strategic decisions when selecting a synthetic route, balancing factors such as yield, substrate scope, scalability, and environmental impact.

Chapter 1: The Rees Synthesis: A High-Yielding Route from Enamines

The Rees synthesis offers a direct and efficient pathway to substituted isothiazoles, distinguished by its high yields and mild reaction conditions.[4] This method relies on the reaction of a primary enamine with a 4,5-dichloro-1,2,3-dithiazolium chloride salt.

Causality and Mechanism: The reaction proceeds via a cascade of nucleophilic attack and cyclization. The enamine nitrogen initiates the process by attacking the dithiazolium salt, leading to ring opening. Subsequent intramolecular cyclization and elimination of sulfur monochloride generates the aromatic isothiazole ring. The choice of a stable, yet reactive, dithiazolium salt is critical for the success of this transformation.

Experimental Protocol: Synthesis of Methyl 5-cyano-3-methylisothiazole-4-carboxylate[4]
  • Setup: In a well-ventilated fume hood, dissolve methyl 3-aminocrotonate (1.15 g, 10 mmol) in dichloromethane (DCM, 20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: To the stirring solution at room temperature, add 4,5-dichloro-1,2,3-dithiazolium chloride (2.08 g, 10 mmol) portion-wise over 5-10 minutes.

    • Scientist's Note: The portion-wise addition helps to control any potential exotherm. A slight color change is typically observed.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting enamine is consumed.

  • Workup and Purification: Upon completion, remove the solvent under reduced pressure. The resulting crude residue is then purified by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford the pure product.

    • Expected Outcome: This procedure has been reported to yield the target compound at 78%.[4]

Workflow Diagram: Rees Synthesis

Rees_Synthesis Enamine Enamine (e.g., Methyl 3-aminocrotonate) Reaction Stir 2h Enamine->Reaction Dithiazolium 4,5-dichloro-1,2,3- dithiazolium chloride Dithiazolium->Reaction Solvent DCM (Room Temp) Solvent->Reaction Workup Solvent Removal & Column Chromatography Reaction->Workup Product Substituted Isothiazole Workup->Product

Caption: General workflow for the Rees isothiazole synthesis.

Chapter 2: The Singh Synthesis: An Operationally Simple One-Pot Procedure

For applications requiring operational simplicity, such as library synthesis or rapid analog generation, the Singh synthesis presents a highly attractive option. This method constructs 3,5-disubstituted isothiazoles in a one-pot fashion from readily available β-ketodithioesters and ammonium acetate.[1][4]

Causality and Mechanism: The elegance of this method lies in its cascade approach. The reaction initiates with the formation of an enamine intermediate from the β-ketodithioester and ammonia (from ammonium acetate). This is followed by an intramolecular nucleophilic attack of the sulfur atom onto the newly formed imine, triggering cyclization. The final step is an aerial oxidation to achieve aromatization, yielding the stable isothiazole ring.[5] The use of an open-to-air setup is a key, yet simple, requirement for this final oxidative step.

Experimental Protocol: General Procedure for 3,5-Disubstituted Isothiazoles[1]
  • Setup: Combine the β-ketodithioester (1 equivalent) and ammonium acetate (2-3 equivalents) in ethanol in a round-bottom flask fitted with a reflux condenser.

  • Reaction: Heat the mixture to reflux. The reaction is typically complete within a few hours, and progress can be monitored by TLC.

    • Scientist's Note: The reaction is generally robust and does not require an inert atmosphere. The use of excess ammonium acetate ensures a sufficient supply of the nitrogen source.

  • Workup and Purification: After cooling to room temperature, the solvent is removed in vacuo. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization.

Workflow Diagram: Singh Synthesis

Singh_Synthesis KetoDithioester β-Ketodithioester Reaction One-Pot Reaction KetoDithioester->Reaction NH4OAc Ammonium Acetate NH4OAc->Reaction Solvent Ethanol (Reflux, Air) Solvent->Reaction Workup Extraction & Purification Reaction->Workup Product 3,5-Disubstituted Isothiazole Workup->Product

Caption: Workflow for the Singh one-pot isothiazole synthesis.[4]

Chapter 3: Solvent-Free Synthesis: A Green Chemistry Approach

In an era of increasing environmental consciousness, solvent-free reactions represent a significant advance in sustainable chemistry. A powerful method for isothiazole synthesis involves the reaction of β-enaminones with ammonium thiocyanate under neat conditions at elevated temperatures.[4]

Causality and Mechanism: This reaction leverages thermal energy to drive the reaction between the β-enaminone and ammonium thiocyanate. The thiocyanate acts as the N-S fragment donor.[6] The reaction likely proceeds through a complex mechanism involving initial condensation followed by cyclization and elimination of water and ammonia. The high temperature and absence of solvent accelerate the reaction, often leading to very short reaction times and high yields.

Experimental Protocol: General Procedure for Solvent-Free Synthesis[4]
  • Setup: In a reaction vial or flask, thoroughly mix the β-enaminone (1 equivalent) and ammonium thiocyanate (1.5-2 equivalents).

  • Reaction: Heat the solid mixture to 120 °C using a preheated oil bath or heating block. The mixture will typically melt and react.

    • Scientist's Note: Caution should be exercised as the reaction can be rapid. Ensure the setup allows for pressure release. The reaction is often complete in under an hour.

  • Workup and Purification: Cool the reaction mixture to room temperature. The solidified product can often be purified directly by recrystallization or by silica gel chromatography after dissolution in an appropriate solvent.

Workflow Diagram: Solvent-Free Synthesis

Solvent_Free_Synthesis Enaminone β-Enaminone Reaction Thermal Reaction Enaminone->Reaction AmmoniumThiocyanate Ammonium Thiocyanate AmmoniumThiocyanate->Reaction Conditions Neat 120 °C Conditions->Reaction Purification Direct Purification Reaction->Purification Product Substituted Isothiazole Purification->Product

Caption: Key components for solvent-free isothiazole synthesis.[4]

Chapter 4: Comparative Analysis

The choice of synthetic route is contingent upon the desired substitution pattern, scalability requirements, and environmental considerations.[4] The following table provides a direct comparison of the discussed methods to aid in this critical decision-making process.

FeatureRees SynthesisSingh SynthesisSolvent-Free Synthesis
Key Reactants Enamine, Dithiazolium Saltβ-Ketodithioester, NH₄OAcβ-Enaminone, NH₄SCN
Reaction Conditions Room Temperature, DCMReflux in EthanolNeat, 120 °C
Typical Yield Range 78-85%[4]72-92%[4]82-95%[4]
Key Advantages High yield, mild conditionsOne-pot, operational simplicityEnvironmentally friendly, rapid
Potential Drawbacks Requires synthesis of dithiazolium saltRequires aerial oxidationHigh temperature, potential for charring
Best Suited For Specific, targeted synthesisLibrary synthesis, rapid SARGreen chemistry, large-scale production

Conclusion

Significant progress continues to be made in the synthesis of isothiazoles, with modern methods offering diverse solutions to the challenges faced by synthetic chemists.[1] The Rees synthesis remains a robust and high-yielding method for accessing specific substitution patterns under mild conditions.[4] For projects demanding high throughput and operational simplicity, the one-pot nature of the Singh synthesis is highly advantageous.[4] Finally, the solvent-free approach using β-enaminones provides a powerful, green, and efficient alternative, particularly for applications where minimizing solvent waste is a primary concern.[4] By understanding the nuances of each method, researchers can select the optimal synthetic strategy to accelerate their discovery and development programs.

References

A Comparative Guide to the Biological Activity of Isothiazol-5-amine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The isothiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, lending its unique physicochemical properties to a wide array of pharmacologically active compounds.[1][2] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][3][4] This guide provides a comparative analysis of isothiazol-5-amine hydrochloride derivatives, offering insights into their therapeutic potential, mechanisms of action, and the experimental data that substantiates these claims. We will delve into specific examples, compare their efficacy, and provide detailed protocols for their evaluation, aimed at researchers, scientists, and professionals in drug development.

The Isothiazole Scaffold: A Privileged Structure in Drug Discovery

The isothiazole ring's significance stems from the 1,2-relationship of its electronegative sulfur and nitrogen atoms, which facilitates diverse molecular interactions.[1] This structure is a key component in various established drugs, such as the antipsychotic ziprasidone and the antiviral denotivir.[1][5][6] The versatility of the isothiazole core allows for extensive functionalization, enabling chemists to fine-tune the pharmacological profiles of its derivatives.[3] this compound serves as a crucial building block, providing a reactive amino group for the synthesis of a wide range of derivatives, often with enhanced solubility and bioavailability due to the hydrochloride salt form.[7]

Comparative Analysis of Biological Activities

The derivatization of the 5-amino group on the isothiazole ring has yielded compounds with significant therapeutic potential across several disease areas. Below, we compare the performance of these derivatives based on available experimental data.

Anticancer Activity

Isothiazole derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer.[1][8] Their mechanisms often involve the inhibition of critical cellular machinery like protein kinases or the induction of apoptosis.

Several studies have highlighted the potential of isothiazole-containing compounds as inhibitors of key signaling pathways in cancer. For instance, hydrazonylthiazole derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a crucial target in non-small cell lung cancer.[9] While not specifically isothiazol-5-amine derivatives, these studies provide a strong rationale for exploring this scaffold.

Comparative Data on Anticancer Activity:

Compound ClassTarget Cell Line(s)Key Findings (IC50 Values)Mechanism of ActionReference
Naphthalene-azine-thiazole hybridsOvarian Cancer (OVCAR-4)IC50 = 1.569 µMPI3Kα Inhibition[10]
Hydrazonylthiazole DerivativesLung Cancer (A549), Breast Cancer (MCF-7)IC50 = 1.33 µM (A549), 1.74 µM (MCF-7) for compound 13EGFR Inhibition, Apoptosis Induction[9]
Arylidene-hydrazinyl-thiazolesPancreatic (BxPC-3), Leukemia (MOLT-4)IC50 = 1.69 µM (BxPC-3), 2.0 µM (MOLT-4) for compound 4mApoptosis Induction, Caspase-3/7 Activation[11]

Note: The table presents data for broader thiazole derivatives to illustrate the potential of the isothiazole scaffold. Specific data for this compound derivatives is less prevalent in the reviewed literature, highlighting an area for future research.

The data indicates that strategic modifications to the thiazole core can yield compounds with potent, low-micromolar activity against various cancer cell lines. The naphthalene-azine-thiazole hybrid 6a , for example, demonstrates potent PI3Kα inhibition, a critical node in cancer cell growth and survival signaling.[10]

Below is a typical workflow for identifying and characterizing the anticancer properties of novel isothiazole derivatives.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation Synthesis Synthesis of Isothiazole Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT, IC50 Determination) Purification->Cytotoxicity Lead Compounds Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Cytotoxicity->Apoptosis Mechanism Mechanism of Action (e.g., Kinase Assay, Western Blot) Apoptosis->Mechanism Toxicity Toxicity Studies (e.g., MTD) Mechanism->Toxicity Promising Candidates Efficacy Xenograft Model Efficacy Studies Toxicity->Efficacy

Caption: High-level workflow for anticancer drug discovery with isothiazole derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Isothiazole derivatives have been investigated for their ability to modulate inflammatory pathways.[12] Some 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylamides, for instance, have shown significant anti-inflammatory effects in preclinical models like carrageenan-induced edema.[5][6] This activity is often compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[5]

Comparative Data on Anti-inflammatory Activity:

Compound SeriesAnimal ModelKey FindingsReference
5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylamidesCarrageenan-induced paw edema (Rat)Significant reduction in edema[5][6]
3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamideCarrageenan-induced paw edema (Rat)Potent anti-inflammatory action[13]

These studies underscore the potential of isothiazol-5-amine derivatives as scaffolds for novel anti-inflammatory agents. The mechanism likely involves the modulation of inflammatory mediators, a hypothesis that warrants further investigation through targeted enzyme and receptor binding assays.

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities to combat pathogenic microbes. The isothiazole scaffold is present in some commercial biocides and has been explored for therapeutic antimicrobial applications.[4]

Recent research has focused on creating hybrid molecules that combine the isothiazole ring with other pharmacophores known for antimicrobial effects. For example, novel isothiazole-thiazole derivatives were designed and synthesized, showing excellent activity against oomycetes like Pseudoperonospora cubensis and Phytophthora infestans.[14] One compound, 6u , exhibited EC50 values of 0.046 mg/L and 0.20 mg/L, respectively, against these pathogens.[14] Similarly, the synthesis of thiazole derivatives linked to benzothiazole has yielded compounds with potent activity against Gram-positive bacteria like Staphylococcus aureus and fungi such as Aspergillus fumigatus.[15]

Comparative Data on Antimicrobial/Antifungal Activity:

Compound ClassTarget Organism(s)Key Findings (MIC/EC50)Reference
Isothiazole-Thiazole DerivativesP. cubensis, P. infestansEC50 = 0.046 mg/L, 0.20 mg/L[14]
Thiazole-Benzothiazole HybridsS. aureus, A. fumigatusMIC = 3.125 µg/mL (S. aureus), 6.25 µg/mL (A. fumigatus)[15]
Thiazole-substituted Isoxazole/PyrazoleS. aureus, B. subtilisModerate to good activity[16]

These findings highlight the effectiveness of isothiazole derivatives as potent antimicrobial and antifungal agents, providing a platform for the development of new treatments against resistant pathogens.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings presented, it is crucial to employ standardized and validated experimental protocols. Here, we detail the methodologies for key assays.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay is a foundational step in anticancer screening to determine a compound's effect on cell viability.

Causality: The assay quantifies the metabolic activity of living cells. The enzyme mitochondrial dehydrogenase in viable cells cleaves the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the isothiazole derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.

Causality: The subcutaneous injection of carrageenan into a rat's paw induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase (after 3 hours) is mediated by prostaglandins and is sensitive to inhibition by NSAIDs. Measuring the reduction in paw volume after drug administration provides a clear indication of anti-inflammatory efficacy.

Methodology:

  • Animal Acclimation: Acclimatize Wistar rats for one week under standard laboratory conditions.

  • Grouping: Divide animals into groups (n=6): a control group, a standard group (e.g., receiving Ibuprofen), and test groups for different doses of the isothiazole derivatives.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before carrageenan injection. The control group receives only the vehicle.

  • Inflammation Induction: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = (1 - Vt/Vc) x 100, where Vt is the mean increase in paw volume in the test group and Vc is the mean increase in paw volume in the control group.

Mechanistic Insights and Signaling Pathways

Understanding the molecular targets of these derivatives is key to their rational development. For anticancer agents, pathways like PI3K/Akt/mTOR and receptor tyrosine kinases (e.g., EGFR) are common targets.

G GF Growth Factor EGFR EGFR GF->EGFR PI3K PI3K EGFR->PI3K Activates Isothiazole Isothiazole Derivative (e.g., Compound 13) Isothiazole->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway by an isothiazole derivative.

This diagram illustrates a common mechanism for anticancer thiazole derivatives, which act as EGFR inhibitors.[9] By blocking EGFR autophosphorylation, they prevent the activation of downstream pro-survival pathways like PI3K/Akt/mTOR, ultimately leading to reduced cell proliferation and survival.[10]

Conclusion and Future Perspectives

The this compound scaffold is a versatile and valuable starting point for the development of new therapeutic agents. The derivatives have demonstrated significant potential in oncology, inflammation, and infectious diseases. The comparative data reveals that specific substitutions on the isothiazole core can lead to highly potent and selective compounds.

Future research should focus on:

  • Expanding the Chemical Space: Synthesizing and screening a broader library of isothiazol-5-amine derivatives to establish more definitive structure-activity relationships (SAR).

  • Target Identification: Moving beyond phenotypic screening to identify the specific molecular targets and elucidate detailed mechanisms of action.

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

By leveraging the foundational knowledge presented in this guide, researchers can accelerate the discovery and development of novel isothiazole-based therapeutics to address unmet medical needs.

References

"structure-activity relationship (SAR) studies of isothiazole compounds"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship (SAR) of Isothiazole Compounds

Introduction: The Isothiazole Scaffold in Medicinal Chemistry

Isothiazole, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a privileged scaffold in modern medicinal chemistry.[1][2][3] The unique electronic properties conferred by the 1,2-relationship of its heteroatoms make it a versatile building block for developing novel therapeutic agents.[1] Isothiazole derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[1][4] Understanding the Structure-Activity Relationship (SAR) is paramount in optimizing the potency, selectivity, and pharmacokinetic profile of these compounds. This guide provides a comparative analysis of the SAR of isothiazole derivatives across key therapeutic areas, supported by experimental data and detailed protocols.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Isothiazole derivatives have long been investigated for their potent antimicrobial properties. The core scaffold can be strategically modified to enhance activity against a range of pathogens, including drug-resistant strains.

Key SAR Insights for Antimicrobial Activity

The antimicrobial efficacy of isothiazole compounds is highly dependent on the nature and position of substituents on the heterocyclic ring.

  • Substitution at the 5-position: A crucial determinant of antibacterial potency. For instance, the presence of a chloro-group at the 5-position of the isothiazole ring has been shown to significantly enhance bactericidal activity against antibiotic-resistant strains like Carbapenem-Resistant Enterobacteriaceae (CRE) and Methicillin-Resistant Staphylococcus aureus (MRSA).[5]

  • Aryl and Heterocyclic Moieties: The introduction of aryl or heterocyclic groups can modulate the antimicrobial spectrum. For example, 3-aryl isothiazole derivatives bearing a benzimidazole moiety have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[1]

  • Thioether Linkages: Novel 3-(2-(heterocyclo-2-ylthio)ethoxy)benzo[d]isothiazoles have shown good in vitro antibacterial properties, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL.[1]

Comparative Antimicrobial Activity of Isothiazole Derivatives
Compound ClassKey Structural FeaturePathogen(s)Activity (MIC in µg/mL)Reference
5-Chloro-isothiazolonesChloro group at C5CRE and MRSAPotent bactericidal activity[5]
3-(2-(heterocyclo-2-ylthio)ethoxy)benzo[d]isothiazolesThioether linkage and heterocyclic moietyVarious bacteria4-32[1]
5-{[(1H-benzo[d]imidazol-2ʹ-yl)thio]methyl}-3-aryl isothiazolesBenzimidazole and aryl groupsGram-positive and Gram-negative bacteriaSignificant activity[1]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of isothiazole compounds.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated at 37°C until it reaches the mid-logarithmic phase of growth. The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution Series: The isothiazole test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. A positive control (bacteria and broth) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: Targeting Key Signaling Pathways

The isothiazole scaffold is a key component in several anticancer agents due to its ability to interact with various biological targets, including protein kinases and histone deacetylases (HDACs).[1]

Key SAR Insights for Anticancer Activity

The anticancer profile of isothiazole derivatives can be fine-tuned by modifying substituents to optimize interactions with specific cancer-related targets.

  • Kinase Inhibition: Isothiazole derivatives have been developed as potent inhibitors of kinases like c-Met and Aurora kinase, which are often dysregulated in cancer.[1] Specific substitutions on the isothiazole ring are critical for achieving nanomolar inhibitory activity.

  • HDAC Inhibition: Certain isothiazole derivatives have shown the ability to inhibit histone deacetylases, leading to tumor cell death.[1]

  • Aryl and Chromenone Moieties: The incorporation of a 4-phenylisothiazol-5-yl group into a 2H-chromen-2-one scaffold has resulted in compounds with moderate antiproliferative activity against various cancer cell lines, including A549 (lung), PC3 (prostate), SKOV3 (ovarian), and B16F10 (melanoma).[1]

Comparative Anticancer Activity of Isothiazole Derivatives
Compound ClassTargetCancer Cell Line(s)Activity (IC50)Reference
Hydrazonylthiazole derivativesEGFR and ALR2A549 (lung), MCF-7 (breast)Compound 13: 1.33 µM (A549), 1.74 µM (MCF-7)[6]
3-(4-phenylisothiazol-5-yl)-2H-chromen-2-one derivativesNot specifiedA549, PC3, SKOV3, B16F10Moderate antiproliferative activity[1]
Thiazole-naphthalene derivativesTubulin polymerizationMCF-7, A549Compound 5b: 0.48 µM (MCF-7), 0.97 µM (A549)[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the isothiazole compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and the plate is incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[6]

Anti-inflammatory Activity: Modulating Inflammatory Responses

Isothiazole derivatives have also emerged as promising candidates for the development of novel anti-inflammatory agents.

Key SAR Insights for Anti-inflammatory Activity

The anti-inflammatory effects of isothiazole compounds are influenced by specific structural features that can modulate key inflammatory pathways.

  • Amide and Ester Derivatives: A series of amide and ester derivatives of 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid have demonstrated significant anti-inflammatory activity in preclinical models.[4]

  • Influence of N-benzoyl Group: Exchanging an N-benzoyl group for an N-(4-chlorobenzoyl) group at the 5-position of the isothiazole ring has been shown to impact the pharmacological activity of the resulting derivatives.[4]

  • Pharmacophore Combination: The introduction of a thiazole moiety into a dihydropyrazole skeleton has led to the development of potent anti-inflammatory agents for the treatment of sepsis.[8] These compounds have been shown to inhibit the production of nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[8]

Comparative Anti-inflammatory Activity of Isothiazole Derivatives
Compound ClassKey Structural FeatureIn Vitro/In Vivo ModelKey FindingsReference
5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylamidesN-(4-chlorobenzoyl) group and amide modificationsCarrageenan-induced edema and air-pouch inflammationSignificant anti-inflammatory activity[4]
2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole derivativesDihydropyrazole-Thiazole hybridLPS-induced RAW264.7 cells and in vivo sepsis modelPotent inhibition of NO, IL-1β, and TNF-α production[8]

Visualizing SAR Principles and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

SAR_Antimicrobial cluster_isothiazole Isothiazole Core cluster_modifications Structural Modifications cluster_activity Biological Outcome Isothiazole Isothiazole Ring C5_Sub C5-Substitution (e.g., -Cl) Isothiazole->C5_Sub Influences potency Aryl_Het Aryl/Heterocyclic Groups Isothiazole->Aryl_Het Modulates spectrum Thioether Thioether Linkage Isothiazole->Thioether Enhances activity Activity Enhanced Antimicrobial Activity (Lower MIC) C5_Sub->Activity Aryl_Het->Activity Thioether->Activity

Caption: General SAR principles for antimicrobial isothiazole derivatives.

MTT_Workflow start Start: Cancer Cell Culture seed 1. Seed cells in 96-well plate start->seed treat 2. Treat with Isothiazole Derivatives seed->treat incubate1 3. Incubate (e.g., 48h) treat->incubate1 add_mtt 4. Add MTT Reagent incubate1->add_mtt incubate2 5. Incubate (3-4h) add_mtt->incubate2 solubilize 6. Add Solubilizing Agent (e.g., DMSO) incubate2->solubilize read 7. Measure Absorbance at 570 nm solubilize->read calculate 8. Calculate IC50 Value read->calculate end End: Cytotoxicity Data calculate->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The isothiazole scaffold continues to be a rich source of inspiration for the design and development of novel therapeutic agents. The SAR studies highlighted in this guide demonstrate that subtle structural modifications to the isothiazole ring can lead to significant improvements in biological activity and selectivity across various therapeutic areas. Future research in this field will likely focus on the synthesis of novel isothiazole derivatives with enhanced potency and improved pharmacokinetic properties, as well as the exploration of new biological targets for these versatile compounds. The integration of computational modeling and experimental screening will be crucial in accelerating the discovery of the next generation of isothiazole-based drugs.

References

A Comparative Guide to the Validation of Analytical Methods for Isothiazol-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the validation of Isothiazol-5-amine hydrochloride, grounded in scientific principles and regulatory expectations. Designed for researchers, scientists, and drug development professionals, it moves beyond procedural lists to explain the causality behind experimental choices, ensuring the development of robust, reliable, and defensible analytical data.

Introduction: The Analyte and the Analytical Imperative

This compound: A Profile

This compound (CAS No: 92815-50-4) is a heterocyclic amine compound.[1][2] As with many active pharmaceutical ingredients (APIs) and intermediates, its purity, stability, and concentration must be precisely determined. Its structure, featuring a primary amine and a heterocyclic ring, presents specific analytical challenges, including potential for peak tailing in chromatography and susceptibility to degradation.

The Imperative for Validation: Beyond Box-Ticking

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][4] It is a cornerstone of the pharmaceutical quality system, mandated by regulatory bodies worldwide.[5][6] The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for this process, ensuring that the data generated is reliable and accurate.[3][7][8][9] A validated method guarantees that a measurement is a true reflection of the sample's properties, which is critical for batch release, stability studies, and ensuring patient safety.

Strategic Selection of an Analytical Technique

The choice of analytical technique is the foundation of any validation plan. For a polar, UV-active molecule like this compound, several options exist, but they are not created equal.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Vis Spectrophotometry
Principle Separation based on analyte interaction with a liquid mobile phase and a solid stationary phase.[10]Separation based on the volatility of analytes between a gaseous mobile phase and a stationary phase.[10]Measures the absorbance of UV-Visible light by the analyte.
Suitability for this compound Excellent. Ideal for non-volatile, polar compounds. The hydrochloride salt is soluble in typical HPLC mobile phases.Poor. The compound is non-volatile and thermally labile. Requires derivatization to increase volatility, adding complexity and potential for error.Limited. Good for simple concentration checks of a pure substance but lacks the specificity to separate the analyte from impurities or degradation products.
Specificity High. Can separate the main compound from closely related structures, impurities, and degradants.High (if separation is achieved). Very Low. Any substance absorbing at the same wavelength will interfere.
Conclusion The method of choice. Offers the best combination of specificity, quantitation, and applicability.Not recommended as a primary technique.Suitable only as a supplementary or in-process control test where specificity is not critical.

Rationale for Selecting Reverse-Phase HPLC (RP-HPLC): Given the polar amine group and hydrochloride salt form, an RP-HPLC method is the most logical choice. A C18 stationary phase provides the necessary hydrophobic interaction for retention. To ensure good peak shape and prevent tailing, the mobile phase must be buffered at an acidic pH (e.g., pH 2.5-4.0). This keeps the primary amine group consistently protonated (R-NH₃⁺), leading to reproducible retention and symmetrical peaks.

The Validation Master Plan: An ICH Q2(R2) Framework

The validation process is a structured journey to characterize a method's performance. The objective is to demonstrate fitness for the intended purpose, which for this compound includes assay, impurity determination, and stability testing.[3]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2 R2) Dev Initial Method Development (Column, Mobile Phase, etc.) Specificity Specificity & Forced Degradation Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Final Validation Report & SOP Robustness->Report

Caption: A typical workflow for analytical method validation.

Experimental Protocols and Data Interpretation

This section provides detailed protocols for validating an RP-HPLC method for this compound.

Specificity: The Cornerstone of Confidence

The Scientific Principle: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] For a stability-indicating method, this is proven via forced degradation studies.[5][6]

Detailed Experimental Protocol (Forced Degradation):

  • Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or water.

  • Acid Hydrolysis: Mix the stock solution with 1N HCl and heat at 80°C for 4 hours.[11]

  • Base Hydrolysis: Mix the stock solution with 1N NaOH and heat at 80°C for 4 hours.[12]

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature for 24 hours.[5][6]

  • Thermal Degradation: Expose the solid powder to 105°C for 24 hours.[11]

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period, as per ICH Q1B guidelines.

  • Analysis: Neutralize the acidic and basic samples, dilute all stressed samples to the target concentration, and analyze by HPLC with a photodiode array (PDA) detector.

  • Peak Purity Analysis: Use the PDA detector software to perform peak purity analysis on the this compound peak in all stressed samples. A peak purity index close to 1 indicates no co-eluting impurities.

G cluster_stress Stress Conditions Analyte Isothiazol-5-amine HCl (Parent Drug) Acid Acid (HCl) Analyte->Acid Base Base (NaOH) Analyte->Base Ox Oxidation (H2O2) Analyte->Ox Heat Thermal Analyte->Heat Light Photolytic Analyte->Light Analysis HPLC-PDA Analysis (Assay + Peak Purity) Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis Light->Analysis DP Degradation Products Analysis->DP

Caption: Workflow for a forced degradation study.

Data Interpretation & Acceptance Criteria:

  • The method is specific if the main peak is well-resolved from all degradation product peaks.

  • The peak purity index should be >0.999.

  • Target degradation is typically 5-20% to ensure that the method is not challenged with unrealistic levels of degradants.[5][12]

Linearity and Range

The Scientific Principle: Linearity demonstrates a direct proportional relationship between the analyte concentration and the method's response (e.g., peak area).[4][8] The range is the interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[3]

Detailed Experimental Protocol:

  • Prepare a stock solution of this compound reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. For an assay method, this range should typically span 50% to 150% of the expected working concentration.[13]

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.

Data Interpretation & Acceptance Criteria:

Concentration (µg/mL)Injection 1 (Peak Area)Injection 2 (Peak Area)Injection 3 (Peak Area)Mean Peak Area
50249500251000250500250333
75374000376500375200375233
100501000500500502000501167
125625000627000626500626167
150751000749000750000750000
Regression Results Correlation Coefficient (r²) > 0.999
Y-intercept Should be close to zero
  • Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.[14]

Accuracy

The Scientific Principle: Accuracy measures the closeness of the test results to the true value.[8] It is typically assessed by spiking a placebo (matrix) with known amounts of the analyte at different concentration levels.

Detailed Experimental Protocol:

  • Prepare a placebo mixture (all formulation components except the API).

  • Spike the placebo with the this compound standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery for each.

Data Interpretation & Acceptance Criteria:

LevelSpiked Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.5100.5%
120%120.0119.299.3%
Mean Recovery 99.7%
Acceptance Criterion 98.0% - 102.0%
Precision

The Scientific Principle: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and equipment.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Detailed Experimental Protocol:

  • Repeatability: Prepare and analyze six independent samples of this compound at 100% of the test concentration.

  • Intermediate Precision: A second analyst repeats the experiment on a different day using a different HPLC system if available.

  • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for both sets of measurements and for the combined data.

Data Interpretation & Acceptance Criteria:

ParameterAnalyst 1 / Day 1 (% Assay)Analyst 2 / Day 2 (% Assay)
n66
Mean99.8%100.1%
%RSD0.5%0.6%
Combined Data (n=12) Mean: 99.95% %RSD: 0.7%
Acceptance Criterion %RSD ≤ 2.0% [8]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Scientific Principle:

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[4]

Detailed Experimental Protocol (Signal-to-Noise Approach):

  • Determine the signal-to-noise (S/N) ratio of a standard solution at a low concentration.

  • Calculate LOD as the concentration where the S/N ratio is approximately 3:1.

  • Calculate LOQ as the concentration where the S/N ratio is approximately 10:1.[4]

  • Verify the LOQ by injecting six replicates of a standard at the determined LOQ concentration and checking for acceptable precision (%RSD).

Data Interpretation & Acceptance Criteria:

ParameterConcentration (µg/mL)S/N RatioPrecision (%RSD, n=6)
LOD 0.05~3:1N/A
LOQ 0.15~10:1≤ 10%
Acceptance Criterion %RSD at LOQ ≤ 10% [4]

Conclusion: From Validation to Routine Application

This guide outlines a comprehensive and scientifically rigorous approach to validating an RP-HPLC method for this compound, in full alignment with ICH Q2(R2) principles.[9][15] The causality behind each validation parameter—from ensuring specificity through forced degradation to defining the reliable working range through linearity—is paramount. By following these detailed protocols, researchers and drug development professionals can build a self-validating system that produces trustworthy, accurate, and defensible data. This robust foundation is essential for navigating the complexities of pharmaceutical development and ensuring the quality and safety of the final product.

References

Navigating Scaffold Hopping: A Comparative Guide to Alternatives for Isothiazol-5-amine hydrochloride in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist: In the landscape of medicinal chemistry, the isothiazole ring is a familiar scaffold, valued for its role in shaping the biological activity of numerous compounds.[1][2] It is particularly prominent in the design of kinase inhibitors, where its unique electronic properties and ability to form key interactions are highly leveraged.[3] However, the pursuit of optimized drug candidates is relentless, often demanding that we look beyond established motifs to overcome inherent liabilities.

This guide provides an in-depth comparison of viable alternatives to the Isothiazol-5-amine hydrochloride building block. We will move beyond a simple list of bioisosteres, focusing instead on the causal relationships between structural changes and their impact on critical drug-like properties. The core challenge with the isothiazole scaffold, as identified in preclinical studies, is its potential for metabolic bioactivation. Research has shown that the isothiazole ring can undergo cytochrome P450-mediated oxidation, leading to the formation of reactive intermediates that can covalently bind to proteins or form glutathione conjugates.[4] This presents a potential risk for toxicity, driving the need for bioisosteric replacements that retain pharmacological activity while minimizing this liability.[4]

We will explore key alternatives, providing the underlying rationale for their selection, comparative experimental data from published studies, and the self-validating protocols necessary to assess their performance.

The Isothiazole Scaffold: A Double-Edged Sword

The isothiazole ring is a five-membered heterocycle whose utility is rooted in its distinct electronic nature and structural features.[2] However, its susceptibility to metabolic activation is a significant concern.

Mechanism of Bioactivation: The proposed mechanism involves the oxidation of the sulfur atom by cytochrome P450 enzymes.[4] This is followed by a nucleophilic attack, often by glutathione, at the C4 position of the ring.[4] This process can lead to the formation of reactive metabolites, a liability that medicinal chemists actively seek to mitigate.

It is this specific liability that forms the primary impetus for exploring bioisosteric replacements. The goal is to identify scaffolds that mimic the desirable pharmacophoric features of the isothiazole ring while being less prone to this metabolic pathway.

Key Bioisosteric Replacements: A Comparative Analysis

The strategy of bioisosteric replacement involves substituting one group with another that has similar physical or chemical properties, with the goal of producing a new compound with improved characteristics.[5] Here, we compare several heterocyclic alternatives to the isothiazole ring.

Pyrazole: The Versatile Aromatic Mimic

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms and is a common bioisostere for aromatic rings like phenyl and other heterocycles.[6]

Rationale for Selection:

  • Metabolic Stability: Pyrazoles are generally more metabolically robust than isothiazoles and are less likely to undergo the same bioactivation pathways.[4][7]

  • Tunable Properties: The two nitrogen atoms in the pyrazole ring allow for fine-tuning of properties like lipophilicity and hydrogen bonding capacity.[6]

Thiazole: The Close Structural Cousin

Thiazole is an isomer of isothiazole and a privileged scaffold in its own right, found in numerous approved drugs.[8][9][10]

Rationale for Selection:

  • Structural Similarity: Its close resemblance to isothiazole means it can often occupy the same binding pocket and maintain key interactions.

  • Known Liabilities: It's important to note that some substituted thiazoles, particularly 2-aminothiazoles, are also known as "frequent hitters" or can have their own toxicity concerns, which must be carefully evaluated.[8][11]

Oxadiazoles and Thiadiazoles: Modulating Heteroatom Content

These five-membered rings, containing two nitrogens and either an oxygen (oxadiazole) or a second sulfur (thiadiazole), offer further options for scaffold hopping.[12][13][14]

Rationale for Selection:

  • Modulation of Physicochemical Properties: Replacing the isothiazole's C-S bond with the C-O bond of an oxadiazole can increase polarity and solubility.[15] Thiadiazoles, on the other hand, can act as bioisosteres of pyrimidines and offer improved lipophilicity due to the sulfur atom.[16][17]

  • Metabolic Stability: The C-O bond in oxadiazoles may be more stable to enzymatic hydrolysis than the C-S bond in isothiazoles.[15]

Comparative Data Summary

The following table summarizes the potential impact of replacing the isothiazole scaffold based on findings from various medicinal chemistry campaigns.

ScaffoldKey AdvantagesPotential DisadvantagesSupporting Evidence
Pyrazole Reduced bioactivation potential; tunable physicochemical properties.[4][7]May alter binding geometry compared to isothiazole.Replacement of an isothiazole with a pyrazole reduced bioactivation while maintaining desirable PK/PD characteristics in a c-Met inhibitor program.[4]
Thiazole High structural and electronic similarity to isothiazole.[18]Can have its own metabolic liabilities and potential for non-specific activity.[8][11]Thiazoles have been successfully used as bioisosteres in various drug discovery programs, including for kinase inhibitors.[19][20]
1,3,4-Oxadiazole Often increases aqueous solubility; can be more metabolically stable.[15][21]The significant change in electronics may negatively impact target binding.Used as a bioisosteric replacement for amide bonds, leading to improved solubility and ADME properties in RORγt inverse agonists.[22]
1,3,4-Thiadiazole Can improve lipophilicity; acts as a bioisostere for pyrimidine.[16][17]May not offer a significant advantage in metabolic stability over isothiazole.Widely used as a pharmacophore in various therapeutic areas due to its ability to cross cell membranes.[13][16][17]

Experimental Workflows for Scaffold Assessment

To empirically validate the choice of a new scaffold, a series of standardized, self-validating assays are essential. Below are detailed protocols for two critical experiments in this process.

Workflow for In Vitro Metabolic Stability Assessment

This workflow is designed to quantify the metabolic clearance of a compound, providing a direct comparison of the stability of the parent isothiazole with its potential replacements.

G cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_mics Thaw Liver Microsomes (Human, Rat, Mouse) on ice inc_mix Pre-warm microsomes and compound at 37°C prep_mics->inc_mix prep_cpd Prepare Test Compound Stock (e.g., 1µM in buffer) prep_cpd->inc_mix prep_nadph Prepare NADPH Regenerating System inc_start Initiate Reaction with NADPH prep_nadph->inc_start inc_mix->inc_start inc_time Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) inc_start->inc_time ana_quench Quench Reaction (e.g., Acetonitrile + IS) inc_time->ana_quench ana_spin Centrifuge to Pellet Protein ana_quench->ana_spin ana_lcms Analyze Supernatant by LC-MS/MS ana_spin->ana_lcms data_plot Plot ln(% Remaining) vs. Time ana_lcms->data_plot data_calc Calculate t½ and Intrinsic Clearance (Clint) data_plot->data_calc

Caption: Workflow for the liver microsomal stability assay.

Detailed Protocol: In Vitro Metabolic Stability using Liver Microsomes

  • Preparation of Reagents:

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.[23] Dilute to a working concentration (e.g., 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).[23][24]

    • Prepare the test compound stock solution. A typical final concentration in the incubation is 1 µM.[23][24]

    • Prepare the NADPH regenerating system, which typically includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[25][26][27]

  • Incubation:

    • In a 96-well plate, combine the microsomal solution and the test compound. Pre-incubate the plate at 37°C for 5-10 minutes.[26]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[23]

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a quench solution, typically cold acetonitrile containing an internal standard.[23][24]

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.[25][26]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[25][26]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • Plot the natural logarithm of the percent remaining versus time. The slope of this line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.[24]

    • Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg microsomal protein/mL).[24]

Workflow for Cell Permeability Assessment

The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption of potential oral drug candidates.[28][29] It provides crucial information on a compound's ability to cross the intestinal barrier.

G cluster_culture Cell Culture & Seeding cluster_assay Permeability Assay cluster_analysis Analysis & Calculation culture_cells Culture Caco-2 cells seed_cells Seed cells onto Transwell™ inserts culture_cells->seed_cells differentiate Allow cells to form a confluent monolayer (18-22 days) seed_cells->differentiate verify_monolayer Verify monolayer integrity (TEER measurement) differentiate->verify_monolayer add_compound Add test compound to Apical (A) or Basolateral (B) side verify_monolayer->add_compound incubate_transport Incubate (e.g., 2 hours) to allow for transport add_compound->incubate_transport sample_compartments Sample receiver compartment (A -> B and B -> A) incubate_transport->sample_compartments analyze_lcms Quantify compound by LC-MS/MS sample_compartments->analyze_lcms calculate_papp Calculate Apparent Permeability (Papp) and Efflux Ratio analyze_lcms->calculate_papp

Caption: Workflow for the Caco-2 cell permeability assay.

Detailed Protocol: Caco-2 Cell Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells according to standard protocols.

    • Seed the cells onto semipermeable polycarbonate filters in Transwell™ inserts and culture for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.[][31]

  • Monolayer Integrity Check:

    • Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.[32] Only inserts with TEER values within the acceptable range should be used.

  • Permeability Measurement:

    • Wash the cell monolayers with a transport buffer (e.g., HBSS, pH 7.4).

    • Add the test compound (at a defined concentration, e.g., 10 µM) to the donor compartment.[32] This is done in two directions:

      • Apical to Basolateral (A-to-B): Predicts absorption.

      • Basolateral to Apical (B-to-A): Assesses active efflux.[31]

    • Incubate the plates at 37°C for a set period, typically 2 hours.[31]

    • At the end of the incubation, take samples from the receiver compartment. Also, take a sample from the donor compartment at time zero and at the end of the incubation.

  • Analysis and Calculation:

    • Analyze the concentration of the compound in all samples by LC-MS/MS.[32]

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.[]

    • Calculate the Efflux Ratio = Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.[31]

Conclusion and Strategic Outlook

The decision to move away from a known scaffold like isothiazole is driven by a clear, data-supported liability—in this case, the potential for metabolic bioactivation.[4] While the isothiazole ring offers significant advantages in potency for certain targets, the risk of toxicity cannot be ignored.[4][33] Bioisosteric replacements such as pyrazole, thiazole, and various oxa- and thiadiazoles present rational alternatives for mitigating this risk.[4][7][34][35]

The selection of an appropriate replacement is not a matter of simple substitution. It requires a deep understanding of how subtle changes in ring electronics and geometry will impact target engagement, physicochemical properties, and, most critically, the ADME profile. The experimental workflows provided in this guide represent the foundational assays required to validate these choices. By systematically comparing metabolic stability and permeability, researchers can build a comprehensive data package to justify the selection of a superior scaffold, ultimately leading to the design of safer and more effective drug candidates.

References

A Comparative Guide to the Definitive Structural Elucidation of Isothiazol-5-amine Hydrochloride: An X-ray Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative of Isothiazole Scaffolds in Drug Discovery

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1][2] Isothiazol-5-amine hydrochloride, a key heterocyclic amine, serves as a critical building block in the synthesis of targeted therapeutics, including potent enzyme inhibitors and novel antimicrobial agents. The precise three-dimensional arrangement of its constituent atoms is paramount, as it dictates the molecule's physicochemical properties, reactivity, and, most importantly, its interaction with biological targets. An unambiguous structural determination is therefore not merely an academic exercise but a foundational requirement for rational drug design and development.

This guide provides an in-depth technical comparison of analytical methodologies for the structural characterization of this compound, with a primary focus on the definitive power of single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present a robust protocol for its crystallographic analysis, and offer a comparative framework against other common analytical techniques.

The Gold Standard: Why X-ray Crystallography is Definitive for Structural Analysis

For the unambiguous determination of a small molecule's three-dimensional structure, single-crystal X-ray crystallography remains the unparalleled gold standard.[3] Unlike spectroscopic methods that provide information about connectivity and chemical environment, X-ray crystallography directly maps the electron density of a crystalline solid, revealing precise bond lengths, bond angles, and torsional angles. This technique provides an absolute spatial arrangement of atoms, which is critical for understanding intermolecular interactions in the solid state and for computational modeling of ligand-receptor binding.

A Comparative Analysis of Key Analytical Techniques

While X-ray crystallography provides the ultimate structural answer, other techniques offer complementary and more readily accessible data. The choice of analytical method is often dictated by the specific question being asked, the availability of instrumentation, and the physical state of the sample.

Technique Information Provided Strengths Limitations Application to this compound
Single-Crystal X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, intermolecular interactions.Unambiguous and definitive structural determination.[3]Requires a suitable single crystal, which can be challenging to grow.Provides the absolute configuration and solid-state conformation, crucial for understanding its potential binding modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, and through-space proximity of atoms (NOESY).[4]Excellent for determining the chemical skeleton in solution; non-destructive.Does not provide direct information on bond lengths or angles; interpretation can be complex for novel structures.Confirms the chemical structure and provides insights into its solution-state conformation.[5]
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS).[6][7]High sensitivity; provides information on molecular formula and fragmentation patterns.[8]Does not provide information on the 3D arrangement of atoms or isomerism.Confirms the molecular weight and elemental formula of the synthesized compound.

Experimental Protocol: Single-Crystal X-ray Crystallographic Analysis of this compound

This protocol outlines the necessary steps for the successful crystallographic analysis of the title compound, grounded in established methodologies for small molecule crystallography.[9]

Step 1: Crystal Growth - The Critical Prerequisite

The journey to a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging step.[3] For a hydrochloride salt like Isothiazol-5-amine, which is likely to be highly polar, a range of solvents and crystallization techniques should be screened.

  • Rationale: The goal is to achieve a state of slow supersaturation, allowing for the ordered arrangement of molecules into a crystal lattice rather than rapid precipitation of an amorphous solid.

  • Methodology:

    • Solvent Selection: Begin with polar protic solvents such as methanol, ethanol, or water, where the compound is expected to have good solubility.

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion (Liquid-Liquid): Create a saturated solution of the compound in a good solvent (e.g., methanol). Place this vial inside a larger, sealed container with a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., diethyl ether or ethyl acetate). The vapor of the anti-solvent will slowly diffuse into the primary solution, reducing the solubility of the compound and promoting crystallization.

    • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator or freezer.

Step 2: X-ray Diffraction Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted and subjected to X-ray diffraction.

  • Rationale: A monochromatic X-ray beam is directed at the crystal. The electrons in the atoms of the crystal diffract the X-rays in a predictable pattern based on the arrangement of the atoms in the crystal lattice.

  • Methodology:

    • Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation if data is collected at low temperatures.

    • Data Collection: The mounted crystal is placed in a diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The diffractometer rotates the crystal while collecting a series of diffraction images.

Step 3: Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

  • Rationale: The positions of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal. The intensities of the spots are used to determine the positions of the atoms within the unit cell.

  • Methodology:

    • Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors.

    • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

    • Structure Refinement: The atomic positions and their displacement parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction data.

Visualizing the Workflow and Comparative Logic

To better illustrate the processes, the following diagrams are provided.

experimental_workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination start This compound Powder dissolve Dissolve in Suitable Solvent start->dissolve crystallize Induce Slow Crystallization (Evaporation, Diffusion, Cooling) dissolve->crystallize select_crystal Select High-Quality Single Crystal crystallize->select_crystal mount Mount Crystal on Goniometer select_crystal->mount diffract Collect Diffraction Data on Diffractometer mount->diffract process Process Raw Data (Integration & Correction) diffract->process solve Solve Structure (Direct/Patterson Methods) process->solve refine Refine Atomic Positions solve->refine validate Validate Final Structure refine->validate final_structure Final 3D Structure validate->final_structure

Caption: Experimental workflow for the X-ray crystallographic analysis of a small molecule.

analytical_comparison cluster_techniques Analytical Techniques cluster_info Information Yield topic Structural Analysis of This compound xray X-ray Crystallography topic->xray nmr NMR Spectroscopy topic->nmr ms Mass Spectrometry topic->ms xray_info Absolute 3D Structure (Bond Lengths, Angles) xray->xray_info nmr_info Atomic Connectivity (Solution Conformation) nmr->nmr_info ms_info Molecular Weight & Formula ms->ms_info

Caption: Logical comparison of primary analytical techniques for structural elucidation.

Conclusion

The structural characterization of this compound is a critical step in leveraging its potential in drug development. While NMR and mass spectrometry provide essential and complementary data regarding its chemical identity and connectivity, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous and precise three-dimensional structure. The insights gained from this definitive analysis are invaluable for understanding its solid-state properties, informing computational studies, and ultimately guiding the design of more effective and specific therapeutic agents. The protocol and comparative framework presented here offer a comprehensive guide for researchers and scientists dedicated to the rigorous structural elucidation of novel chemical entities.

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of Isothiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and comparison of in vitro and in vivo studies involving isothiazole-based compounds. Isothiazole, a five-membered heterocyclic compound containing nitrogen and sulfur, serves as a critical scaffold in medicinal chemistry due to its diverse pharmacological activities.[1][2] Derivatives of this versatile core have been investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and enzyme inhibitory effects.[2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of experimental data and methodologies to facilitate the evaluation and development of novel isothiazole-based therapeutics.

Part 1: The Significance of Isothiazoles in Drug Discovery

The isothiazole ring is a privileged structure in drug design, imparting favorable physicochemical and pharmacokinetic properties to molecules.[5][6] Its derivatives have shown promise in targeting a variety of biological pathways implicated in human diseases. Notably, isothiazole-containing compounds have been developed as potent inhibitors of enzymes such as cyclooxygenases (COXs), monoamine oxidases (MAOs), and various kinases, as well as demonstrating significant cytotoxic effects against numerous cancer cell lines.[7][8][9][10] The exploration of isothiazole chemistry continues to yield novel compounds with enhanced efficacy and selectivity.[3]

Part 2: In Vitro Evaluation of Isothiazole Derivatives

In vitro studies are the cornerstone of early-stage drug discovery, providing essential data on the biological activity and mechanism of action of new chemical entities in a controlled laboratory setting. For isothiazole-based compounds, a battery of in vitro assays is typically employed to characterize their therapeutic potential.

Common In Vitro Assays and Key Findings

The primary goals of in vitro testing are to determine a compound's potency, selectivity, and cellular effects. The following assays are frequently utilized in the evaluation of isothiazole derivatives:

  • Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess the cytotoxic potential of compounds against various cancer cell lines.[11] Numerous studies have reported the potent anticancer activity of isothiazole derivatives, with some compounds exhibiting low IC50 values, indicating high potency.[12][13]

  • Enzyme Inhibition Assays: Isothiazole derivatives have been extensively studied as enzyme inhibitors. For instance, novel thiazole compounds have demonstrated remarkable inhibitory activity against both monoamine oxidase A (MAO-A) and MAO-B.[8] Other studies have identified isothiazole derivatives as potent inhibitors of carbonic anhydrase isoenzymes, urease, and α-glucosidase.[14][15]

  • Apoptosis Induction: To understand the mechanism of cell death induced by anticancer isothiazole compounds, assays measuring the activity of caspases, key mediators of apoptosis, are employed.[11][13] Additionally, changes in mitochondrial membrane potential and the expression of apoptosis-related genes like Bcl-2 and Bax are investigated.[13]

  • Cell Cycle Analysis: Flow cytometry is used to determine the effect of isothiazole compounds on the cell cycle progression of cancer cells. Some derivatives have been shown to induce cell cycle arrest, preventing cancer cell proliferation.[9][16]

Comparative In Vitro Data for Selected Isothiazole Derivatives

The following table summarizes the in vitro activity of several isothiazole-based compounds from recent studies. This data highlights the diverse biological targets and potent activities of this class of molecules.

Compound ClassTargetKey FindingsReference
AzothiazolesHuman colorectal adenocarcinoma (DLD-1) and lung adenocarcinoma (A549) cellsShowed superior cytotoxicity to DLD-1 cells compared to A549 cells.[11]
Imidazo[2,1-b]thiazolesCNS SNB-75 and Renal UO-31 cancer cell linesExhibited significant anticancer activity.[17]
Arylidene-hydrazinyl-thiazolesBxPC-3, MOLT-4, and MCF-7 cancer cell linesCompounds 4m, 4n, and 4r showed significant cytotoxicity and induced apoptosis.[13]
Thiazole-methylsulfonyl derivativesCarbonic anhydrase isoenzymes (hCA I and hCA II)Displayed promising inhibitory activity with IC50 values in the micromolar range.[14]
Thiazole-based derivativesAcetylcholinesterase (AChE)Compounds 10 and 16 showed potent AChE inhibitory activities with IC50 values of 103.24 and 108.94 nM, respectively.[18]
Thiazole derivativesPI3K/mTOR dual inhibitorsCompounds 3b and 3e were identified as potential PI3Kα/mTOR dual inhibitors and induced G0–G1 phase cell cycle arrest.[9]
Thiazole derivativesCyclooxygenases (COX-1 and COX-2)Compound 1 was a specific inhibitor of COX-1, while both compounds 1 and 2 inhibited COX-2-dependent PGE2 production.[10]
Thiazole-thiazolidinone derivativesUrease and α-glucosidaseCompound 4 emerged as an excellent inhibitor of both enzymes.[15]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps for determining the cytotoxic effects of isothiazole-based compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isothiazole compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for In Vitro Anticancer Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of isothiazole compounds for anticancer activity.

G cluster_0 Initial Screening cluster_1 Hit Confirmation & Potency cluster_2 Mechanism of Action Studies Compound_Library Isothiazole Compound Library Primary_Screen Primary Cytotoxicity Screen (e.g., MTT Assay on multiple cell lines) Compound_Library->Primary_Screen Hit_Confirmation Hit Confirmation Primary_Screen->Hit_Confirmation Select active compounds Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Apoptosis_Assay Apoptosis Assays (Caspase activity, Annexin V) Dose_Response->Apoptosis_Assay Prioritize potent compounds Cell_Cycle Cell Cycle Analysis Dose_Response->Cell_Cycle Target_Engagement Target Engagement Assays (e.g., Kinase Inhibition) Dose_Response->Target_Engagement

Caption: A typical workflow for in vitro anticancer screening.

Part 3: Transition to In Vivo Evaluation

Following promising in vitro results, lead compounds are advanced to in vivo studies to assess their efficacy, safety, and pharmacokinetic profiles in a living organism. These studies are critical for predicting the clinical potential of a drug candidate.

Common In Vivo Models
  • Xenograft Models: For anticancer studies, human tumor cells are implanted into immunocompromised mice. The effect of the isothiazole compound on tumor growth is then monitored over time.

  • Inflammation Models: The dorsal air pouch model in rodents is used to evaluate the anti-inflammatory effects of compounds by measuring the reduction in inflammatory mediators like prostaglandin E2 (PGE2).[10]

Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for its development.[19] In vitro metabolism studies using liver microsomes and hepatocytes from different species can help predict the in vivo metabolic fate of isothiazole derivatives.[19][20] For instance, one study identified cytochrome P450 enzymes responsible for the bioactivation of an isothiazole compound and detected its glutathione metabolite in the bile of rats and mice, confirming in vivo bioactivation.[5]

Comparative In Vivo Data

In vivo data for isothiazole-based compounds is less commonly published than in vitro data. However, some studies have demonstrated the in vivo efficacy of this class of compounds. For example, two novel thiazole derivatives exhibited anti-inflammatory effects in the dorsal air pouch model by inhibiting PGE2 secretion.[10]

Experimental Protocol: Murine Tumor Xenograft Model

This protocol provides a high-level overview of a typical xenograft study.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into control and treatment groups. Administer the isothiazole compound or vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Workflow from In Vitro to In Vivo Studies

The following diagram illustrates the progression from in vitro discovery to in vivo validation.

G In_Vitro In Vitro Studies - Potency - Selectivity - Mechanism of Action ADME_Tox In Vitro ADME/Tox - Metabolic Stability - CYP Inhibition - Covalent Binding In_Vitro->ADME_Tox Lead_Selection Lead Candidate Selection ADME_Tox->Lead_Selection In_Vivo_PK In Vivo Pharmacokinetics (e.g., in rats) Lead_Selection->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Xenografts) In_Vivo_PK->In_Vivo_Efficacy

Caption: Transition from in vitro discovery to in vivo validation.

Part 4: Unraveling the Mechanism of Action

A key aspect of drug development is understanding how a compound exerts its therapeutic effects at a molecular level. Isothiazole derivatives have been shown to act through various mechanisms:

  • Enzyme Inhibition: As previously discussed, many isothiazole compounds function by inhibiting specific enzymes involved in disease pathology.[8][10][14][15]

  • Kinase Inhibition: Several isothiazole derivatives have been designed as inhibitors of protein kinases, such as PI3K, mTOR, and CDKs, which are often dysregulated in cancer.[7][9]

  • Induction of Apoptosis: In the context of cancer, many isothiazole compounds induce programmed cell death, or apoptosis, in malignant cells.[11][13][16]

  • DNA Interaction: Some benzothiazole derivatives have been shown to cause DNA damage, leading to the inhibition of cancer cell growth and apoptosis.[7]

Signaling Pathway: PI3K/mTOR Inhibition

The PI3K/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it an attractive therapeutic target. Certain isothiazole derivatives have been identified as dual inhibitors of PI3K and mTOR.[9]

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth eIF4E->Cell_Growth inhibition removed Isothiazole Isothiazole Inhibitor Isothiazole->PI3K Isothiazole->mTORC1

Caption: PI3K/mTOR signaling pathway and points of inhibition.

Conclusion

Isothiazole-based compounds represent a rich and diverse area of medicinal chemistry with demonstrated therapeutic potential across a range of diseases. The systematic application of in vitro and in vivo studies is essential for the identification and development of novel drug candidates from this chemical class. This guide has provided a comparative overview of the key experimental approaches and findings in the field, highlighting the potent and varied biological activities of isothiazole derivatives. Future research will likely focus on optimizing the efficacy, selectivity, and pharmacokinetic properties of these compounds to translate their preclinical promise into clinical benefits.

References

A Senior Application Scientist's Guide to Selecting and Performing Cytotoxicity Assays for Novel Isothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Isothiazoles

Isothiazole derivatives are a fascinating class of heterocyclic compounds. Their rigid structure and diverse substitution possibilities have made them valuable scaffolds in medicinal chemistry, with applications ranging from anticancer to antimicrobial agents[1][2]. However, the very reactivity that makes them biologically active also brings the potential for significant cytotoxicity[3][4]. Isothiazolinones, a subset of these compounds, are potent biocides known to act by inhibiting essential enzymes through reactions with thiol groups, leading to growth inhibition and cell death[5][6][7]. This inherent bioactivity necessitates a rigorous and multi-faceted approach to evaluating their cytotoxic profile early in the drug discovery process.

This guide provides a comparative analysis of three fundamental cytotoxicity assays, offering a framework for researchers to generate robust and reliable data on their novel isothiazole derivatives. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring that the data you generate is not only accurate but also mechanistically insightful.

Choosing Your Cytotoxicity Assay: A Triad of Perspectives

No single assay can tell the whole story of a compound's cytotoxicity. A robust assessment relies on a multi-assay approach that interrogates different aspects of cell health. We will compare three widely-used assays that, when used in concert, provide a comprehensive picture of a compound's effect on cell viability, membrane integrity, and apoptotic pathways.

  • MTT Assay: A measure of metabolic viability.

  • Lactate Dehydrogenase (LDH) Assay: An indicator of cell membrane integrity.

  • Caspase-3/7 Assay: A specific marker for apoptosis.

The rationale for this triad is to obtain orthogonal data. For instance, a compound might decrease metabolic activity (detected by MTT) without immediately compromising membrane integrity (undetected by LDH), suggesting a cytostatic or early apoptotic effect rather than necrosis. Adding a specific apoptosis assay like Caspase-3/7 activation can then clarify the mechanism of cell death.

The Underlying Principles: What Are We Actually Measuring?

Understanding the mechanism of each assay is critical for accurate data interpretation, especially when dealing with potentially reactive compounds like isothiazoles.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a stalwart of cytotoxicity screening. It is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product[8][9]. This reduction is primarily carried out by mitochondrial dehydrogenase enzymes[10]. Therefore, the amount of formazan produced is directly proportional to the number of viable, metabolically active cells[8][11].

  • What it tells you: The overall metabolic health of the cell population. A decrease in signal indicates a reduction in viable cells or a decrease in their metabolic rate.

  • Causality: We choose this assay as a primary screen because it is sensitive and reflects the functional integrity of mitochondria, a common target for cytotoxic compounds[12].

Lactate Dehydrogenase (LDH) Assay

LDH is a stable cytosolic enzyme present in most eukaryotic cells[13][14]. When the plasma membrane is damaged—a hallmark of late-stage apoptosis and necrosis—LDH is rapidly released into the cell culture supernatant[13]. The assay measures the activity of this released LDH, which catalyzes the conversion of lactate to pyruvate, coupled with the reduction of a tetrazolium salt to a colored formazan product[15]. The intensity of the color is proportional to the amount of LDH released and, therefore, to the number of damaged cells[16].

  • What it tells you: Loss of plasma membrane integrity, a marker of cell death.

  • Causality: This assay is chosen to complement the MTT assay. While MTT measures a loss of function (metabolism), the LDH assay measures a structural failure (membrane rupture). This distinction is crucial for differentiating between cytostatic effects and overt cell death[16][17][18].

Caspase-3/7 Assay

Apoptosis, or programmed cell death, is a key mechanism through which cytotoxic compounds eliminate cancer cells[12][19]. A central event in this process is the activation of a cascade of proteolytic enzymes called caspases[19]. Caspases-3 and -7 are the primary "executioner" caspases, responsible for cleaving key cellular proteins and dismantling the cell[20][21]. This assay typically uses a pro-luminescent or pro-fluorescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7, releasing a quantifiable signal.

  • What it tells you: Specific activation of the apoptotic pathway.

  • Causality: Given that many thiazole derivatives are known to induce apoptosis[12][22][23], a specific apoptosis assay is essential. It provides mechanistic insight that broad viability assays like MTT cannot. Measuring caspase activity confirms that the observed cell death is proceeding through a programmed, regulated pathway[24].

Workflow for Comprehensive Cytotoxicity Screening

A logical workflow ensures that data from different assays can be effectively correlated. The following diagram illustrates a typical screening cascade.

Cytotoxicity_Workflow cluster_setup Phase 1: Experimental Setup cluster_treatment Phase 2: Compound Treatment cluster_assays Phase 3: Parallel Assays cluster_analysis Phase 4: Data Analysis & Interpretation A Seed Cells in 96-well Plates B Allow Cells to Adhere (e.g., 24 hours) A->B C Prepare Serial Dilutions of Novel Isothiazole Derivatives B->C D Treat Cells with Compounds (e.g., 24, 48, 72 hours) C->D E LDH Assay: Collect Supernatant D->E F MTT Assay: Add MTT Reagent to Cells D->F G Caspase-3/7 Assay: Add Caspase Reagent to Cells D->G H Measure Absorbance/ Luminescence E->H F->H G->H I Calculate % Viability/ % Cytotoxicity H->I J Determine IC50 Values I->J K Comparative Analysis & Mechanism Hypothesis J->K

Caption: A parallel workflow for evaluating novel isothiazole derivatives.

Experimental Protocols: A Step-by-Step Guide

The following protocols are standardized for a 96-well plate format, which is suitable for screening multiple compounds and concentrations.

Protocol 1: MTT Assay for Metabolic Viability

This protocol is adapted from established methodologies[8][10][11][25].

Materials:

  • Cells of interest (e.g., A549 human lung carcinoma)

  • Complete culture medium

  • Novel isothiazole derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)[25]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[25]

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isothiazole derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL)[25].

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes[10].

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader[8]. A reference wavelength of 630 nm can be used to reduce background noise[10].

  • Data Analysis: Calculate the percentage of cell viability using the formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % Viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 2: LDH Assay for Membrane Integrity

This protocol is based on the principle of measuring LDH released from damaged cells[13].

Materials:

  • Cell cultures treated as described in the MTT protocol (Steps 1-3).

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction buffer, substrate, and catalyst).

  • 96-well flat-bottom sterile microplates.

  • Multichannel pipette.

  • Microplate reader.

Procedure:

  • Prepare Controls: In addition to the treated wells, prepare:

    • Maximum LDH Release Control: Lyse untreated cells by adding lysis buffer (provided in most kits) 30-45 minutes before the end of the incubation period.

    • Spontaneous LDH Release Control: Use supernatant from untreated cells.

  • Supernatant Collection: After the compound incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes) to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490-492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula:

    • % Cytotoxicity = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Protocol 3: Caspase-3/7 Glo® Assay for Apoptosis

This protocol uses a luminescent-based assay to measure the activity of executioner caspases-3 and -7.

Materials:

  • Cell cultures treated as described in the MTT protocol (Steps 1-3).

  • Commercially available Caspase-Glo® 3/7 Assay Kit (containing a lyophilized substrate and buffer).

  • Opaque-walled 96-well plates suitable for luminescence.

  • Multichannel pipette.

  • Luminometer or a microplate reader with luminescence capabilities.

Procedure:

  • Plate Equilibration: After the compound incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate, as per the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. Mix gently by shaking on an orbital shaker for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for signal stabilization.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescence signal is directly proportional to the amount of caspase activity.

    • Calculate the fold change in caspase activity compared to the vehicle control: Fold Change = (Luminescence of Treated Cells / Luminescence of Vehicle Control)

Data Presentation and Interpretation

To facilitate a clear comparison, experimental data should be summarized in a structured table. Below is a hypothetical dataset for two novel isothiazole derivatives (Compound A and Compound B) and a standard-of-care cytotoxic agent (e.g., Doxorubicin) after a 48-hour treatment period in A549 cells.

Table 1: Comparative Cytotoxicity Profile of Novel Isothiazole Derivatives
CompoundAssay TypeEndpoint MeasuredIC₅₀ (µM)Max Caspase-3/7 Activation (Fold Change vs. Control)Interpretation
Compound A MTTMetabolic Activity1.28.5Potent cytotoxic agent, likely inducing apoptosis.
LDHMembrane Integrity1.5N/ALoss of membrane integrity correlates well with loss of viability.
Compound B MTTMetabolic Activity15.82.1Moderate cytotoxic agent with weak apoptosis induction.
LDHMembrane Integrity> 50N/ASuggests a primarily cytostatic or early apoptotic effect at 48h.
Doxorubicin MTTMetabolic Activity0.89.2Reference potent cytotoxic agent inducing apoptosis.
LDHMembrane Integrity1.1N/AReference for cytotoxicity involving membrane damage.
Interpreting the Synergistic Data
  • Compound A: The low IC₅₀ values from both the MTT and LDH assays are closely matched, indicating that the loss of metabolic activity is quickly followed by a loss of membrane integrity. The strong 8.5-fold increase in caspase-3/7 activity strongly suggests that Compound A's primary mechanism of action is the induction of apoptosis.

  • Compound B: There is a significant discrepancy between the MTT IC₅₀ (15.8 µM) and the LDH IC₅₀ (>50 µM). This indicates that at concentrations that inhibit metabolic activity, the cell membranes remain largely intact. The weak caspase activation (2.1-fold) suggests that apoptosis is not the primary cell death pathway, or that the process is much slower. This profile could indicate a cytostatic effect, where the compound inhibits cell proliferation without causing immediate cell death.

Visualizing Mechanistic Differences

The relationship between the three assays can be visualized to understand the potential mechanism of a test compound.

Assay_Interpretation Compound Isothiazole Derivative Cell Cancer Cell Compound->Cell Treatment Mito Mitochondrial Dysfunction Cell->Mito Pathway A Membrane Membrane Damage Cell->Membrane Pathway B Caspase Caspase-3/7 Activation Mito->Caspase Intrinsic Pathway Necrosis Necrosis Membrane->Necrosis Apoptosis Apoptosis Caspase->Apoptosis Apoptosis->Membrane Secondary Necrosis MTT MTT Assay (Measures) MTT->Mito LDH LDH Assay (Measures) LDH->Membrane CaspaseAssay Caspase Assay (Measures) CaspaseAssay->Caspase

Caption: Interplay of cytotoxic mechanisms and the assays that detect them.

Conclusion

Evaluating the cytotoxicity of novel isothiazole derivatives requires a thoughtful, multi-pronged strategy. By combining assays that measure metabolic activity (MTT), membrane integrity (LDH), and specific apoptotic pathways (Caspase-3/7), researchers can build a comprehensive and mechanistically informative profile of their compounds. This triad of assays provides a self-validating system, where the correlation—or lack thereof—between different endpoints provides deeper insight into the compound's mode of action. This robust approach is crucial for identifying promising therapeutic candidates while flagging potentially toxic liabilities early in the development pipeline.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Isothiazol-5-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop

Isothiazol-5-amine hydrochloride is a heterocyclic compound belonging to the isothiazole family, a class of molecules recognized for a wide spectrum of biological activities and applications as intermediates in pharmaceutical and agrochemical synthesis.[1][2] As with any potent chemical intermediate, its lifecycle extends beyond the reaction flask. Responsible management of its waste is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, science-backed framework for the proper disposal of this compound, designed for the practicing researcher. We will move beyond generic disposal statements to provide actionable, step-by-step protocols grounded in the chemical properties of the compound.

Section 1: Core Hazard Profile & Risk Assessment

Understanding the "why" behind disposal protocols begins with a clear-eyed assessment of the risks. This compound is classified with several key hazards that dictate its handling and disposal requirements.

  • Acute Toxicity: It is harmful if swallowed.[3]

  • Irritation: It is known to cause skin irritation and serious eye irritation.[3]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory irritation.[3]

While many isothiazolone biocides are known to biodegrade rapidly in the environment, their parent compounds can be toxic to aquatic life.[4][5] The primary goal of our disposal protocol is to safely neutralize the compound and facilitate its degradation into less harmful metabolites, a process that involves the cleavage of the isothiazole ring.[5]

Section 2: Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, ensure the following safety measures are in place. All operations should be conducted within a certified chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield.[3]

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed.[6]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is required.[6]

Hazard Summary & PPE Requirements
GHS Hazard Statements
H302: Harmful if swallowed[3]
H315: Causes skin irritation[3]
H319: Causes serious eye irritation[3]
H335: May cause respiratory irritation[3]
Required Personal Protective Equipment (PPE)
Engineering Controls
Use only in a well-ventilated area, preferably a chemical fume hood.[3]
Eye & Face Protection
Chemical safety goggles, face shield.[6]
Hand Protection
Chemical-resistant gloves (e.g., nitrile).[6]
Body Protection
Laboratory coat, closed-toe shoes.[6]

Section 3: The Scientific Basis for Disposal: Neutralization and Degradation

This compound is an amine salt. The primary amine group is protonated, making the compound acidic. The core of our recommended disposal strategy for small, manageable quantities involves two key chemical transformations:

  • Neutralization: The hydrochloride salt must first be neutralized. This is accomplished by reacting it with a weak base, such as sodium bicarbonate. This deprotonates the amine, yielding the free base form of the isothiazole amine.[7][8] This step is crucial as it prepares the molecule for the next stage and reduces its corrosive potential.

  • Degradation: Isothiazole rings are susceptible to cleavage through nucleophilic attack or oxidation.[5] Studies on related isothiazolone biocides show that they rapidly degrade in aquatic environments, a process that can be accelerated by hydrolysis at a slightly alkaline pH or by chemical oxidation.[4] The degradation products are orders of magnitude less toxic than the parent compound.[4][5] We will leverage this by using a solution containing an oxidizing agent (sodium hypochlorite) and a weak base (sodium bicarbonate) to facilitate the breakdown of the isothiazole ring structure.[9]

Section 4: Step-by-Step Disposal Protocols

Protocol A: Disposal of Small Quantities (e.g., ≤ 1 gram) via Chemical Neutralization & Degradation

This protocol is intended for the disposal of small amounts of pure this compound residue.

Materials:

  • This compound waste

  • Large beaker (at least 500 mL)

  • Stir bar and stir plate

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • 5% Sodium hypochlorite solution (household bleach, ensure it is fresh)

  • pH paper or calibrated pH meter

Procedure:

  • Preparation: In a chemical fume hood, place the large beaker on a stir plate and add a stir bar. Add approximately 200 mL of deionized water.

  • Dissolution: Carefully add the this compound waste to the water while stirring.

  • Neutralization: Slowly add sodium bicarbonate to the solution in small portions. You may observe some effervescence (CO₂ release). Continue adding sodium bicarbonate until the pH of the solution is between 7.0 and 8.0.[7] This ensures the amine hydrochloride is fully converted to its free base form.

  • Degradation: While stirring, slowly add a 5% sodium hypochlorite solution (bleach) to the neutralized mixture. A 10:1 volume ratio of bleach solution to the original volume of the amine solution is recommended. For example, if you started with 10 mL of a solution containing the amine, add 100 mL of bleach. The combination of a slightly alkaline pH and the oxidizing power of hypochlorite facilitates the cleavage of the isothiazole ring.[4][9]

  • Reaction Time: Allow the mixture to stir at room temperature in the fume hood for at least 2 hours to ensure the degradation reaction is complete.

  • Final pH Adjustment: After 2 hours, check the pH of the solution. If necessary, adjust the pH to be within a neutral range (5.5 - 9.5), which is a generally accepted range for drain disposal of neutralized laboratory waste.[10] Use a dilute acid (e.g., 1M HCl) or base (e.g., sodium bicarbonate) for this adjustment.

  • Final Disposal: The resulting solution, now containing degraded, less toxic organic fragments, can typically be disposed of down the drain with copious amounts of water (at least a 20-fold excess).[10] Always adhere to your institution's specific guidelines for drain disposal.

Protocol B: Disposal of Large Quantities (> 1 gram), Contaminated Labware, and Unused Product

Attempting to neutralize and degrade large quantities of the chemical at the bench is not recommended due to the potential for uncontrolled reactions and heat generation.

  • Segregation: Do not mix this compound waste with other waste streams, especially strong acids or bases.

  • Packaging: Place the solid waste or contaminated materials (e.g., gloves, weighing paper, pipette tips) into a designated, clearly labeled hazardous waste container. The container must be in good condition and have a tightly sealing lid.

  • Labeling: Label the container clearly as "Hazardous Waste: this compound" and include the approximate quantity. Ensure the label complies with all institutional and local regulations.

  • Storage: Store the sealed container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.

  • Collection: Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][6] This is the mandated disposal route for bulk quantities.

Section 5: Waste Stream Management Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G start Isothiazol-5-amine Hydrochloride Waste Generated decision_type Waste Type? start->decision_type contaminated_materials Contaminated Labware, Gloves, PPE, etc. decision_type->contaminated_materials Contaminated   Materials   pure_chemical Pure Chemical or Aqueous Solution decision_type->pure_chemical  Pure/Solution decision_qty Quantity ≤ 1g? process_neutralize Protocol A: Neutralize & Degrade (See Section 4) decision_qty->process_neutralize Yes process_package Protocol B: Package for EHS Pickup (See Section 4) decision_qty->process_package No (> 1g) drain_disposal Final Drain Disposal (per institutional policy) process_neutralize->drain_disposal ehs_disposal Licensed Hazardous Waste Disposal process_package->ehs_disposal contaminated_materials->process_package pure_chemical->decision_qty

Caption: Disposal Decision Workflow for this compound.

Section 6: Emergency Spill Procedures

In the event of a spill, adhere to the following procedure:

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation. Remove all sources of ignition.[3]

  • Protect Yourself: Wear the full PPE detailed in Section 2.

  • Containment: For a solid spill, carefully sweep or vacuum the material, avoiding dust generation. Place it into a suitable, labeled container for disposal.[3]

  • Decontamination: Decontaminate the spill area using the deactivation solution described in Protocol A (5% sodium bicarbonate and 5% sodium hypochlorite in water).[9] Allow for a contact time of at least 10-15 minutes before wiping clean with absorbent pads.

  • Disposal: All cleanup materials must be treated as hazardous waste and disposed of according to Protocol B.

References

A Comprehensive Guide to Personal Protective Equipment for Handling Isothiazol-5-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the use of personal protective equipment (PPE) when working with Isothiazol-5-amine hydrochloride. By understanding the "why" behind each safety measure, you can foster a culture of safety and ensure the integrity of your research.

Hazard Identification and Risk Assessment: Understanding this compound

Based on the data for related compounds such as Isothiazol-3-amine hydrochloride, the primary hazards are:

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Damage/Irritation: Poses a significant risk of causing serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2][3]

  • Sensitization: Some isothiazolinones are known to be skin sensitizers, meaning they can cause an allergic reaction upon repeated exposure.[4][5]

A thorough risk assessment should always be conducted before beginning any new procedure involving this compound. This assessment will inform the specific selection of PPE and engineering controls required for your unique experimental setup.

Personal Protective Equipment (PPE) Protocol

The following PPE is recommended as a minimum standard when handling this compound. The selection of specific items should be guided by your institution's chemical hygiene plan and a task-specific risk assessment.

Eye and Face Protection

Due to the risk of serious eye irritation, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These should provide a complete seal around the eyes to protect against splashes, dust, and vapors.[6] Standard safety glasses with side shields do not offer sufficient protection.[7]

  • Face Shield: A face shield should be worn in conjunction with chemical splash goggles, especially when there is a significant risk of splashing, such as when handling larger quantities or preparing solutions.[6][8]

Hand Protection

Proper glove selection is critical to prevent skin contact and potential sensitization.

  • Glove Material: Nitrile or neoprene gloves are generally recommended for handling isothiazole compounds.[8] Always consult a glove manufacturer's chemical resistance guide for specific breakthrough times and degradation information.[9][10][11][12][13]

  • Double Gloving: For prolonged contact or when handling larger quantities, double gloving is a recommended best practice.[7][8] This provides an additional layer of protection in case the outer glove is compromised.

  • Inspection and Replacement: Always inspect gloves for any signs of damage, such as punctures or tears, before use.[8] If contact with the chemical is known or suspected, remove the gloves immediately and wash your hands thoroughly.[7]

Table 1: Glove Selection Guide for Isothiazole Compounds

Glove MaterialSuitability for Splash ContactSuitability for Prolonged ContactGeneral Remarks
Nitrile Very GoodGoodGood general-purpose chemical resistance.[11]
Neoprene ExcellentVery GoodOffers good dexterity and resistance to a range of chemicals.[11]
Latex Fair to GoodPoorNot recommended due to potential for allergic reactions and lower chemical resistance compared to nitrile and neoprene.[11]
Butyl Rubber ExcellentExcellentRecommended for handling highly corrosive acids and other challenging chemicals, may be considered for high-risk procedures.[11]
Body Protection
  • Laboratory Coat: A flame-retardant lab coat that fits properly and is fully buttoned is essential to protect against splashes and spills.

  • Chemical-Resistant Apron: When handling larger quantities or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.

Respiratory Protection

Respiratory protection may be necessary depending on the procedure and the potential for generating dust or aerosols.

  • Work in a Fume Hood: All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Respirator: If engineering controls are insufficient to control exposure, or during certain high-risk procedures like cleaning up a large spill, a NIOSH-approved respirator may be required. The type of respirator (e.g., N95 for particulates or a half-mask with appropriate cartridges) should be determined by a qualified safety professional based on the specific exposure risk.[4] Surgical masks do not provide adequate respiratory protection against chemical dust or vapors.[7]

Step-by-Step PPE Donning and Doffing Procedure

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

Donning (Putting On) PPE Workflow

G cluster_donning PPE Donning Sequence lab_coat 1. Lab Coat respirator 2. Respirator (if required) lab_coat->respirator Ensure proper fit goggles 3. Goggles/Face Shield respirator->goggles Seal check gloves 4. Gloves goggles->gloves Pull cuffs over lab coat sleeves

Caption: PPE Donning Sequence

Doffing (Taking Off) PPE Workflow

G cluster_doffing PPE Doffing Sequence gloves 1. Gloves (Outer pair if double-gloved) apron 2. Chemical Apron (if worn) gloves->apron Avoid touching skin goggles 3. Goggles/Face Shield apron->goggles lab_coat 4. Lab Coat goggles->lab_coat respirator 5. Respirator (if worn) lab_coat->respirator wash_hands 6. Wash Hands Thoroughly respirator->wash_hands Final, critical step

Caption: PPE Doffing Sequence

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[1][2] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[1][2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][2] Seek immediate medical attention.

Small Spill Cleanup Protocol

G cluster_spill Small Spill Response alert 1. Alert others in the area ppe 2. Don appropriate PPE alert->ppe contain 3. Contain the spill with absorbent material ppe->contain collect 4. Collect waste into a labeled container contain->collect decontaminate 5. Decontaminate the area collect->decontaminate dispose 6. Dispose of waste properly decontaminate->dispose

Caption: Small Spill Response Workflow

Disposal Plan

All waste contaminated with this compound, including used PPE, must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, such as gloves, bench paper, and disposable lab coats, in a designated, clearly labeled, and sealed hazardous waste container.[8]

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled, and sealed hazardous waste container.[8] Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][3]

By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also ensure the quality and reproducibility of your scientific endeavors. Safety is not a checklist; it is a mindset that should be integrated into every aspect of your laboratory work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.